Cefmetazole Lactone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c1-20-13(15-8(17)6-22-3-2-14)11(19)16-9-7(4-21-10(9)18)5-23-12(13)16/h12H,3-6H2,1H3,(H,15,17)/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWIXGITSXCYTK-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Cefmetazole Lactone: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefmetazole (B193816) lactone is a significant degradation product of the second-generation cephalosporin (B10832234) antibiotic, cefmetazole. As an impurity, its presence can impact the quality, safety, and efficacy of cefmetazole-containing pharmaceutical products. A thorough understanding of its chemical structure, physicochemical properties, and analytical determination is therefore crucial for researchers, quality control analysts, and professionals involved in the development and manufacturing of cefmetazole. This technical guide provides a comprehensive overview of cefmetazole lactone, including its formation, properties, and the methodologies for its synthesis and analysis.
Chemical Structure and Physicochemical Properties
This compound is formed through the intramolecular cyclization of cefmetazole, resulting in a lactone ring structure. This transformation significantly alters the molecule's chemical and physical characteristics.
Chemical Structure:
The definitive chemical structure of this compound is presented below. This structure was rendered from its corresponding MOL file.
Cefmetazole Lactone Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefmetazole (B193816), a second-generation cephalosporin, is susceptible to degradation, leading to the formation of various products, including a lactone derivative. This intramolecular cyclization reaction is a critical aspect of Cefmetazole's stability profile, particularly in aqueous solutions and under acidic conditions. Understanding the mechanism of lactone formation is paramount for the development of stable formulations and for ensuring the safety and efficacy of Cefmetazole-based therapeutics. This technical guide provides an in-depth analysis of the Cefmetazole lactone formation mechanism, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key pathways through chemical diagrams.
Introduction to Cefmetazole and its Degradation
Cefmetazole is a broad-spectrum cephamycin antibiotic used in the treatment of various bacterial infections.[1] Like other β-lactam antibiotics, the structural integrity of Cefmetazole is crucial for its antibacterial activity, which relies on the inhibition of bacterial cell wall synthesis.[1] However, the cephem nucleus is inherently reactive and susceptible to degradation under various conditions, including exposure to heat, moisture, light, and non-neutral pH.[2] One of the significant degradation pathways for some cephalosporins is the formation of a lactone.[3][4] This occurs through an intramolecular esterification reaction, leading to a loss of therapeutic activity.
The Chemical Structure of Cefmetazole and its Lactone
To comprehend the lactone formation mechanism, it is essential to first understand the chemical structures of Cefmetazole and its resulting lactone.
Cefmetazole
Cefmetazole, with the chemical formula C₁₅H₁₇N₇O₅S₃, possesses a 7-methoxy group on the cephem nucleus, which contributes to its stability against β-lactamases.[5][6][7][8] The side chains at the C-3 and C-7 positions are critical determinants of its antibacterial spectrum and pharmacokinetic properties.
Caption: Chemical structure of Cefmetazole.
This compound
The formation of the lactone involves an intramolecular cyclization, resulting in a new ring structure. The precise structure of the this compound has been identified through spectroscopic techniques.
Caption: Proposed structure of this compound.
Mechanism of Lactone Formation
The formation of the this compound is primarily an acid-catalyzed intramolecular cyclization. The proposed mechanism, based on the degradation pathways of similar cephalosporins, involves the following key steps.[3][4][9]
Caption: Proposed mechanism of this compound formation.
-
Protonation of the β-lactam Carbonyl: Under acidic conditions, the carbonyl oxygen of the β-lactam ring is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Intramolecular Nucleophilic Attack: The carboxylic acid group at the C-4 position of the dihydrothiazine ring acts as an internal nucleophile. The lone pair of electrons on the hydroxyl oxygen of the carboxyl group attacks the activated β-lactam carbonyl carbon.
-
Formation of a Tetrahedral Intermediate: This intramolecular attack leads to the formation of a transient tetrahedral intermediate.
-
Opening of the β-lactam Ring: The highly strained four-membered β-lactam ring opens, driven by the formation of a more stable five- or six-membered lactone ring.
-
Lactone Formation: Subsequent deprotonation results in the formation of the stable this compound.
Quantitative Data on Cefmetazole Degradation
While specific kinetic data for this compound formation is not extensively available in the public domain, studies on the degradation of Cefmetazole and other cephalosporins provide valuable insights into the reaction kinetics. The degradation of Cefmetazole sodium has been shown to follow first-order kinetics under various temperature and illumination conditions.[2] The degradation rate is influenced by factors such as pH, temperature, and ionic strength.[2]
| Parameter | Condition | Observation | Reference |
| Kinetics | Varying Temperature & Illumination | Follows first-order kinetics | [2] |
| pH Stability | pH 5-9 | Relatively stable | [2] |
| Temperature | Increased Temperature | Increased degradation rate | [2] |
| Ionic Strength | Increased Ionic Strength | Increased degradation rate | [2] |
| Acidic pH | pH 1.0 (for other cephalosporins) | Half-life of ~25 hours at 35°C | [3] |
Table 1: Summary of Quantitative Data on Cephalosporin Degradation
Experimental Protocols
The study of this compound formation typically involves forced degradation studies followed by analysis using chromatographic and spectroscopic techniques.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and pathways.
Caption: General workflow for forced degradation studies.
Protocol for Acid-Induced Degradation:
-
Sample Preparation: Prepare a stock solution of Cefmetazole sodium in water at a concentration of approximately 1 mg/mL.
-
Acid Treatment: To a specific volume of the Cefmetazole solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Samples can be taken at various time points to monitor the degradation progress.
-
Neutralization: After incubation, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the sample immediately using a suitable analytical method like HPLC.
Analytical Methods
HPLC is a primary technique for separating and quantifying Cefmetazole and its degradation products. A stability-indicating HPLC method should be developed and validated.
Typical HPLC Parameters:
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Temperature | Ambient or controlled (e.g., 30°C) |
Table 2: General HPLC Parameters for Cephalosporin Analysis
LC-MS/MS is a powerful tool for the identification and structural elucidation of degradation products.[10][11] It provides molecular weight and fragmentation data, which are crucial for confirming the structure of the this compound and other degradants.[10][11]
NMR spectroscopy is invaluable for the definitive structural confirmation of isolated degradation products.[12] Both 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, can provide detailed structural information to unequivocally identify the lactone structure.[12][13]
Conclusion
The formation of a lactone is a significant degradation pathway for Cefmetazole, particularly under acidic conditions. The mechanism involves an intramolecular nucleophilic attack of the C-4 carboxyl group on the protonated β-lactam ring. While specific kinetic data for this compound formation is limited, the degradation generally follows first-order kinetics and is influenced by pH, temperature, and ionic strength. A thorough understanding of this degradation pathway, facilitated by forced degradation studies and advanced analytical techniques such as HPLC, LC-MS/MS, and NMR, is critical for the development of stable Cefmetazole formulations and for ensuring patient safety. Further research to quantify the kinetics of Cefmetazole lactonization would be beneficial for predicting its stability under various storage and administration conditions.
References
- 1. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 [pubmed.ncbi.nlm.nih.gov]
- 5. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR STUDIES OF PENICILLINS AND CEPHALOSPORINS. IV. [jstage.jst.go.jp]
- 7. Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the polymerized impurities in cefmetazole sodium based on novel separation principle by liquid chromatography tandem ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journal11.magtechjournal.com [journal11.magtechjournal.com]
The Biological Inactivity of Cefmetazole Lactone: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the biological activity of Cefmetazole (B193816) Lactone, a primary degradation product of the cephamycin antibiotic, Cefmetazole. Intended for researchers, scientists, and drug development professionals, this document clarifies the role of Cefmetazole Lactone as an inactive impurity and provides a comprehensive overview of the biological activity of its parent compound, Cefmetazole.
Executive Summary
This compound is a degradation product formed from the hydrolysis of the β-lactam ring of Cefmetazole. Extensive review of the scientific literature indicates that this compound is biologically inactive as an antibacterial agent. Its primary relevance in the pharmaceutical industry is as an impurity reference standard for monitoring the stability and quality of Cefmetazole sodium formulations. This guide will detail the known information regarding this compound, in the context of the significant antibacterial activity of its parent compound, Cefmetazole.
The Formation and Role of this compound
Cefmetazole, like other β-lactam antibiotics, is susceptible to degradation under various conditions, including heat, light, and acidic or alkaline environments. The hydrolysis of the β-lactam ring in Cefmetazole leads to the formation of this compound. This structural change is critical, as the integrity of the β-lactam ring is essential for the antibacterial activity of this class of drugs.
A patented method for the preparation of high-purity this compound highlights its intended use as an impurity reference substance.[1] This allows for the accurate quantification of Cefmetazole degradation in pharmaceutical products, ensuring their quality and efficacy.
Biological Activity of the Parent Compound: Cefmetazole
While this compound is inactive, its parent compound, Cefmetazole, is a potent second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity.
Mechanism of Action
The bactericidal activity of Cefmetazole results from the inhibition of bacterial cell wall synthesis.[2][3][4][5][6] Like other β-lactam antibiotics, Cefmetazole binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2][3][4][6] PBPs are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3] By inhibiting these enzymes, Cefmetazole disrupts the structural integrity of the cell wall, leading to cell lysis and death.[3][5][6]
Antibacterial Spectrum
Cefmetazole exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as anaerobic microorganisms.[2][7] It is particularly noted for its stability against a variety of β-lactamases, enzymes produced by some bacteria that can inactivate many penicillin and cephalosporin antibiotics.[8][9][10]
Table 1: Antibacterial Spectrum of Cefmetazole
| Bacterial Group | Activity Level | Representative Organisms |
| Gram-Positive Aerobes | Active | Staphylococcus aureus (methicillin-susceptible), Streptococcus pneumoniae, Streptococcus pyogenes[8] |
| Gram-Negative Aerobes | Active | Escherichia coli, Klebsiella spp., Proteus mirabilis, Haemophilus influenzae, Neisseria spp.[8] |
| Anaerobes | Active | Bacteroides fragilis group, Clostridium spp., Peptostreptococcus spp.[7][8] |
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for Cefmetazole against various bacterial species. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 2: Representative MIC Values for Cefmetazole
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.12 - >128 | 2.0 | 8.0 |
| Klebsiella pneumoniae | ≤0.12 - >128 | 1.0 | 4.0 |
| Proteus mirabilis | ≤0.12 - 32 | 1.0 | 4.0 |
| Staphylococcus aureus (MSSA) | 0.25 - 8.0 | 2.0 | 4.0 |
| Bacteroides fragilis | 0.25 - >128 | 8.0 | 32.0 |
Data compiled from multiple sources. Actual MICs can vary by strain.
Experimental Protocols
As there are no established protocols for assessing the biological activity of the inactive this compound, this section details a standard method for determining the antibacterial efficacy of its parent compound, Cefmetazole.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Objective: To determine the lowest concentration of Cefmetazole that inhibits the visible growth of a bacterial isolate.
Materials:
-
Cefmetazole powder
-
Appropriate solvent (e.g., sterile distilled water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Cefmetazole Stock Solution: Prepare a stock solution of Cefmetazole at a known concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the Cefmetazole stock solution in CAMHB in the wells of a 96-well microtiter plate.
-
Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Cefmetazole at which there is no visible growth of the organism.
Signaling Pathways
There is no evidence to suggest that this compound interacts with or modulates any cellular signaling pathways. Research into signaling pathways related to Cefmetazole has focused on its synergistic effects with other compounds in the context of an inflammatory response. For example, a study on the combined use of Reduning and Cefmetazole sodium in treating severe pneumonia identified the involvement of the Aryl hydrocarbon Receptor (AhR)-Src-STAT3 signaling pathway.[11][12] This pathway is associated with the modulation of inflammatory responses and is not a direct target of Cefmetazole itself, but rather is influenced by the combined therapeutic effect.
Conclusion
The available scientific evidence strongly indicates that this compound is a biologically inactive degradation product of Cefmetazole. Its primary significance is as a chemical standard for quality control in the pharmaceutical manufacturing of its parent drug. All biological and antimicrobial activity is attributed to the intact Cefmetazole molecule, which functions by inhibiting bacterial cell wall synthesis. Researchers and drug development professionals should therefore focus their biological investigations on Cefmetazole and consider this compound as an indicator of product stability and purity.
References
- 1. Antimicrobial activity of cefmetazole (CS-1170) and recommendations for susceptibility testing by disk diffusion, dilution, and anaerobic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of cefmetazole compared with those of other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefmetazole | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Cefmetazole (Zefazone) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 6. What is Cefmetazole Sodium used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Antimicrobial activity of cefmetazole (CS-1170) and recommendations for susceptibility testing by disk diffusion, dilution, and anaerobic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of cefmetazole alone and in combination with fosfomycin against methicillin- and cephem-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synergistic Reduning and cefmetazole sodium treatment of severe pneumonia is mediated by the AhR-Src-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cefmetazole Lactone (CAS Number: 70993-70-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefmetazole (B193816) Lactone (CAS: 70993-70-3) is a significant degradation product and process impurity of the second-generation cephalosporin (B10832234) antibiotic, Cefmetazole. As a cephamycin antibiotic, Cefmetazole is recognized for its broad spectrum of activity against Gram-positive and Gram-negative bacteria, including anaerobic species. The presence of impurities such as Cefmetazole Lactone is a critical quality attribute for Cefmetazole drug products, necessitating a thorough understanding of its formation, characterization, and potential biological impact. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, analytical methodologies for detection and quantification, and available information on its biological activity. This document is intended to be a valuable resource for professionals involved in the research, development, and quality control of Cefmetazole and related compounds.
Chemical and Physical Properties
This compound is a derivative of Cefmetazole formed through an intramolecular cyclization reaction. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (5aR-cis)-2-[(Cyanomethyl)thio]-N-(1,4,5a,6-tetrahydro-6-methoxy-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1][2]thiazin-6-yl)-acetamide | [3][4] |
| CAS Number | 70993-70-3 | [3][4] |
| Molecular Formula | C₁₃H₁₃N₃O₅S₂ | [4] |
| Molecular Weight | 355.39 g/mol | [4] |
| Appearance | Off-White to Light Yellow Solid | Vendor Data |
| Melting Point | >81°C (decomposes) | Vendor Data |
| Solubility | DMSO (Slightly), Methanol (Slightly), Chloroform, Dichloromethane | [4] |
| Storage | 2-8°C, protected from air and light | [4] |
Synthesis and Formation Pathway
This compound is primarily formed from the degradation of Cefmetazole. The formation is understood to be an intramolecular cyclization, a common degradation pathway for cephalosporins, particularly under certain conditions such as heat and acidic or basic environments.
A patented method for the preparation of high-purity this compound involves the controlled degradation of Cefmetazole sodium.
Experimental Protocol: Synthesis of this compound
Objective: To prepare high-purity this compound from Cefmetazole sodium.
Materials:
-
Cefmetazole sodium
-
Purified water
-
Ethyl acetate (B1210297)
-
Acetic acid
-
5% Sodium chloride aqueous solution
-
20% Ammonia (B1221849) water
-
Anhydrous sodium sulfate (B86663)
-
Activated carbon
Procedure:
-
A mixture of Cefmetazole sodium is heated at a temperature between 40-100°C for 1-80 hours to induce degradation.
-
The reaction mixture is cooled to room temperature.
-
200 mL of ethyl acetate and 200 mL of purified water are added to a 1000 mL four-neck flask, and the mixture is stirred until the solids are completely dissolved.
-
Acetic acid is added dropwise to adjust the pH to 4-5. The layers are separated.
-
The aqueous phase is extracted with 50 mL of ethyl acetate.
-
The ethyl acetate phases are combined, and 200 mL of 5% sodium chloride aqueous solution is added.
-
20% ammonia water is added dropwise to adjust the pH to 6-7. The layers are separated.
-
100 mL of 5% sodium chloride aqueous solution is added to the ethyl acetate phase, and the pH is adjusted to 4-5 with acetic acid. The layers are separated.
-
30.0 g of anhydrous sodium sulfate and 1.0 g of activated carbon are added to the ethyl acetate phase. The mixture is stirred for 30 minutes for decolorization and drying.
-
The mixture is filtered, and the filtrate is evaporated to dryness to obtain this compound.
Expected Yield: This method is reported to yield this compound with a purity of greater than 98%.
Analytical Methods
The detection and quantification of this compound as an impurity in Cefmetazole is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and official method.
Experimental Protocol: HPLC Analysis of Cefmetazole and this compound (USP Monograph)
Objective: To separate and quantify Cefmetazole and this compound.
Chromatographic Conditions:
| Parameter | Specification |
| Column | L1 packing, 4.6-mm x 25-cm |
| Mobile Phase | Dissolve 5.75 g of monobasic ammonium (B1175870) phosphate (B84403) in 700 mL of water, add 3.2 mL of a 40% solution of tetrabutylammonium (B224687) hydroxide (B78521), 280 mL of methanol, and 25 mL of tetrahydrofuran. Adjust with phosphoric acid to a pH of 4.5 ± 0.1. Filter and degas. |
| Flow Rate | About 2 mL per minute |
| Detector | UV at 214 nm |
| Injection Volume | About 10 µL |
System Suitability:
-
Resolution: The resolution, R, between the Cefmetazole and this compound peaks is not less than 3.0.
Procedure:
-
Resolution Solution Preparation: Prepare a solution of USP Cefmetazole RS in 0.01 N sodium hydroxide containing about 1 mg/mL. Heat at 95°C for 10 minutes. This solution will contain both Cefmetazole and this compound.
-
Inject the resolution solution into the chromatograph and record the peak responses to verify system suitability.
-
Prepare standard and sample solutions of Cefmetazole as per the USP monograph.
-
Inject the standard and sample solutions and measure the peak areas for Cefmetazole and any impurities, including this compound.
Spectroscopic Data
Detailed public domain spectral data for this compound is limited. The following are typical spectroscopic characteristics expected for this class of compounds.
Mass Spectrometry: The fragmentation of β-lactam antibiotics often involves the cleavage of the β-lactam ring. For this compound, mass spectrometry would be a key tool for identification, with expected fragmentation patterns involving losses of side chains and cleavage of the fused ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the methoxy (B1213986) group, the protons of the bicyclic core, and the protons of the N-acetyl and S-cyanomethyl side chains.
-
¹³C NMR: Signals corresponding to the carbonyls of the β-lactam and the lactone, the carbons of the aromatic and heterocyclic rings, the methoxy carbon, and the carbons of the side chains would be expected.
Infrared (IR) Spectroscopy:
-
Characteristic peaks would be expected for the C=O stretching of the β-lactam ring (typically around 1760 cm⁻¹), the C=O stretching of the lactone (around 1770 cm⁻¹ for a γ-lactone), and N-H stretching of the amide.
Biological Activity and Toxicology
As this compound is an impurity, its biological activity and toxicity are of significant interest in drug safety assessment.
Antimicrobial Activity
The parent drug, Cefmetazole, is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria, including anaerobes.[1][5][6][7][8] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[9] The formation of the lactone ring involves the opening of the crucial β-lactam ring, which is essential for the antibacterial activity of this class of antibiotics. Therefore, it is highly probable that This compound does not possess significant antibacterial activity .[10]
Toxicology
There is a lack of publicly available studies directly investigating the toxicity of this compound. However, studies on other cephalosporin lactone impurities can provide some insight. For instance, a study on the genotoxicity of cefuroxime (B34974) lactone , an impurity in cefuroxime sodium, concluded that it did not exhibit mutagenic effects in a battery of tests, including the Ames test, chromosome aberration assay, and comet assay.[11]
While direct evidence is absent, it is a regulatory requirement to evaluate the safety of any impurity present in a drug product above certain thresholds. The potential for toxicity of β-lactam degradation products is a recognized concern in the pharmaceutical industry.[12][13][14]
Conclusion
This compound is a critical impurity of the antibiotic Cefmetazole, formed through intramolecular degradation. Its presence must be carefully monitored and controlled to ensure the quality, safety, and efficacy of the final drug product. This guide has provided a summary of the current knowledge on this compound, including its properties, synthesis, and analytical characterization. While there is a lack of direct data on its biological activity, the structural modification from the parent compound strongly suggests a loss of antibacterial efficacy. Further studies to fully characterize its toxicological profile are warranted to support comprehensive risk assessments in drug development.
References
- 1. Review of the in-vitro spectrum and characteristics of cefmetazole (CS-1170) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. This compound | 70993-70-3 - Coompo [coompo.com]
- 5. Antimicrobial activity of cefmetazole compared with those of other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Activity of Cefmetazole and Flomoxef among Extended-Spectrum Beta-Lactamase producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of cefmetazole alone and in combination with fosfomycin against methicillin- and cephem-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of cefmetazole, cefotetan, amoxicillin-clavulanic acid, and other antimicrobial agents against anaerobic bacteria from endometrial cultures of women with pelvic infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [Study on the genotoxicity of cefuroxime lactone--an impurity substance in antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Synthesis of Cefmetazole Lactone from Cefmetazole Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefmetazole (B193816) lactone is a significant degradation product of the second-generation cephalosporin (B10832234) antibiotic, Cefmetazole. Understanding its formation is crucial for the quality control and stability studies of Cefmetazole sodium, the active pharmaceutical ingredient. This technical guide provides an in-depth overview of the synthesis of Cefmetazole lactone from Cefmetazole sodium, focusing on the underlying chemical transformation, experimental protocols, and purification methods. The synthesis is achieved through the controlled degradation of Cefmetazole sodium, primarily driven by hydrolysis of the β-lactam ring followed by an intramolecular cyclization. This document outlines a detailed methodology for this synthesis, presents the available quantitative data, and proposes a plausible reaction mechanism.
Introduction
Cefmetazole is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its stability is a critical factor in its formulation and therapeutic efficacy. One of the primary degradation pathways of Cefmetazole involves the formation of this compound, an inactive intramolecular cyclization product. The presence of this lactone is a key indicator of product degradation and is therefore a critical impurity to monitor. The controlled synthesis of this compound is essential for its use as a reference standard in analytical methods for the quality control of Cefmetazole sodium.
The conversion of Cefmetazole sodium to this compound is fundamentally a degradation process that can be induced by heat and variations in pH.[1][2] The core of this transformation involves the hydrolysis of the strained β-lactam ring, a characteristic reaction of all penicillin and cephalosporin antibiotics. This initial ring-opening is followed by an intramolecular esterification, where the carboxylate group, formed from the hydrolysis of the β-lactam, attacks the hydroxymethyl group at the C-3 position of the dihydrothiazine ring, leading to the formation of a stable lactone ring.
Proposed Reaction Mechanism
The synthesis of this compound from Cefmetazole sodium proceeds through a two-step mechanism:
-
Hydrolysis of the β-Lactam Ring: The process is initiated by the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. This step is often catalyzed by acidic or basic conditions and is accelerated by heat.[2][3][4][5] This leads to the opening of the four-membered ring, forming an unstable intermediate with a free carboxylic acid and an amino group.
-
Intramolecular Cyclization (Lactonization): Following the β-lactam ring opening, the newly formed carboxylate group acts as a nucleophile and attacks the electrophilic carbon of the side chain at the C-3 position of the dihydrothiazine ring. This intramolecular esterification results in the formation of a stable six-membered lactone ring, yielding this compound.
References
- 1. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefmetazole Lactone as a Reference Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cefmetazole (B193816) Lactone, a critical reference standard for the quality control and stability testing of the second-generation cephalosporin (B10832234) antibiotic, Cefmetazole. This document outlines the synthesis, purification, characterization, and analytical applications of Cefmetazole Lactone, equipping researchers and drug development professionals with the necessary information to effectively utilize this compound in their work.
Introduction to Cefmetazole and its Lactone Degradant
Cefmetazole is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like many β-lactam antibiotics, Cefmetazole can degrade under various conditions, such as heat, acid, or base, to form related substances. One of the primary degradation products is this compound, an intramolecular ester formed from the hydrolysis of the β-lactam ring and subsequent cyclization. The presence and quantity of this compound in Cefmetazole drug substance and product are critical quality attributes that must be monitored to ensure safety and efficacy. Therefore, a well-characterized reference standard of this compound is essential for accurate analytical testing.
Physicochemical Properties
A summary of the known physicochemical properties of Cefmetazole and this compound is presented in Table 1. It is important to note that detailed experimental data for this compound, such as its melting point and specific solubility, are not widely available in the public domain and should be determined experimentally upon synthesis.
Table 1: Physicochemical Properties of Cefmetazole and this compound
| Property | Cefmetazole | This compound |
| CAS Number | 56796-20-4[1] | 70993-70-3[1] |
| Molecular Formula | C₁₅H₁₇N₇O₅S₃[1][2] | C₁₃H₁₃N₃O₅S₂[1] |
| Molecular Weight | 471.53 g/mol [1] | 355.39 g/mol [1] |
| Appearance | White to off-white crystalline powder | To be determined |
| Solubility | Sparingly soluble in water | To be determined |
| Melting Point | To be determined | To be determined |
Synthesis and Purification of this compound
This compound can be prepared with high purity through the controlled degradation of Cefmetazole Sodium.[3] The following protocol is based on a patented method and should be optimized for laboratory-scale synthesis.
Experimental Protocol: Synthesis via Forced Degradation
Objective: To synthesize this compound by heating a solution of Cefmetazole Sodium.
Materials:
-
Cefmetazole Sodium
-
Purified Water
-
Ethyl Acetate (B1210297)
-
Acetic Acid
-
5% Sodium Chloride solution
-
20% Ammonia (B1221849) solution
-
Anhydrous Sodium Sulfate
-
Activated Carbon
Procedure:
-
Dissolve Cefmetazole Sodium in purified water in a suitable reaction vessel.
-
Heat the solution at a temperature between 40-100°C for a period of 1-80 hours to induce degradation. The optimal time and temperature should be determined by monitoring the reaction progress using a suitable chromatographic method (e.g., HPLC).[3]
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with ethyl acetate.
-
Adjust the pH of the combined organic extracts to 4-5 with acetic acid.[3]
-
Wash the organic phase with a 5% sodium chloride solution.
-
Adjust the pH of the organic phase to 6-7 with a 20% ammonia solution.[3]
-
Again, wash the organic phase with a 5% sodium chloride solution and then adjust the pH back to 4-5 with acetic acid.[3]
-
Dry the ethyl acetate phase over anhydrous sodium sulfate.
-
Add activated carbon to decolorize the solution and stir for 30 minutes.[3]
-
Filter the solution to remove the activated carbon and drying agent.
-
Evaporate the filtrate to dryness under reduced pressure to obtain crude this compound.[3]
-
Further purification can be achieved by recrystallization from a suitable solvent system or by preparative chromatography.
Spectroscopic Characterization
A comprehensive spectroscopic characterization is mandatory to confirm the identity and purity of the synthesized this compound reference standard. The following analyses should be performed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To elucidate the proton environment of the molecule.
-
¹³C NMR: To identify all carbon atoms in the structure.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.
Mass Spectrometry (MS)
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.
-
Tandem mass spectrometry (MS/MS) can provide fragmentation patterns useful for structural confirmation.
Infrared (IR) Spectroscopy
-
IR spectroscopy will identify characteristic functional groups present in the molecule, such as the lactone carbonyl, amide, and nitrile groups. A strong absorption band in the region of 1760-1800 cm⁻¹ is expected for the γ-lactone carbonyl group.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the fused ring system, the methoxy (B1213986) group, the cyanomethylthio side chain, and the amide proton. |
| ¹³C NMR | Resonances for the lactone carbonyl, amide carbonyl, nitrile carbon, and other carbons in the core structure and side chains. |
| MS | A molecular ion peak corresponding to the exact mass of C₁₃H₁₃N₃O₅S₂. |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~2250 (C≡N stretch), ~1780 (γ-lactone C=O stretch), ~1680 (amide C=O stretch). |
Analytical Methodology for Quantification
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound and for monitoring the degradation of Cefmetazole. The following method, adapted from the USP monograph for Cefmetazole, can serve as a starting point for development and validation.[4]
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the separation and quantification of Cefmetazole and this compound.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent)
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. A suitable starting point is a gradient elution with a mobile phase consisting of 1% formic acid in water and acetonitrile.[5]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 270 nm)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., mobile phase) and make serial dilutions to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the Cefmetazole drug substance or product to be tested in the diluent.
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution between Cefmetazole and this compound peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Chromatographic Data (Hypothetical)
| Compound | Retention Time (min) |
| Cefmetazole | To be determined |
| This compound | To be determined |
Visualizations
Degradation Pathway of Cefmetazole to this compound
Caption: Degradation pathway of Cefmetazole to this compound.
Experimental Workflow for this compound Reference Standard Preparation and Use
Caption: Workflow for the preparation and use of this compound as a reference standard.
Logical Relationship between Cefmetazole and this compound
Caption: Logical relationship between Cefmetazole and this compound.
Conclusion
This compound is a crucial reference standard for ensuring the quality and safety of Cefmetazole. This guide provides a framework for its synthesis, purification, characterization, and analytical application. By following the outlined protocols and validation procedures, researchers and drug development professionals can confidently prepare and utilize this compound as a reference standard in their analytical testing, contributing to the overall quality control of this important antibiotic. It is imperative that comprehensive spectroscopic data be generated for any newly synthesized batch of this compound to definitively confirm its structure and purity before its use as a reference standard.
References
In Vitro Stability of Cefmetazole and Lactone Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of the second-generation cephalosporin (B10832234), Cefmetazole (B193816). The document delves into its degradation pathways, with a particular focus on the formation of its lactone derivative. Detailed experimental protocols for stability-indicating analyses are provided, alongside a summary of quantitative stability data under various conditions.
Introduction to Cefmetazole Stability
Cefmetazole, a cephamycin antibiotic, is recognized for its broad spectrum of activity against both aerobic and anaerobic bacteria.[1] Its stability in vitro is a critical factor influencing its storage, handling, and clinical efficacy. Cefmetazole sodium has been found to be unstable when exposed to heat, moisture, and light.[2] The degradation of Cefmetazole in solution is influenced by several factors, including pH, temperature, and the composition of the solution.[2] Understanding the kinetics and mechanisms of its degradation is paramount for the development of stable pharmaceutical formulations.
Degradation Pathways of Cefmetazole
The primary degradation pathway for many β-lactam antibiotics, including cephalosporins, involves the hydrolysis of the β-lactam ring.[3] In addition to this, for certain cephalosporins, intramolecular reactions can lead to the formation of various degradation products, including lactones.
Lactone Formation
The formation of a lactone derivative of Cefmetazole is a known degradation pathway, particularly under thermal stress. A high-purity form of Cefmetazole lactone can be prepared by heating Cefmetazole sodium, confirming its identity as a degradation product.[4] While the precise mechanism for Cefmetazole has not been extensively detailed in the available literature, a plausible pathway can be inferred from studies on other cephalosporins, such as cefdinir (B1668824) and cefixime.[5][6] The process likely involves an intramolecular nucleophilic attack of the carboxylate group at the C-4 position onto the β-lactam ring, leading to the formation of a stable five- or six-membered lactone ring.
The proposed degradation pathway of Cefmetazole to its lactone form is visualized in the following diagram:
Caption: Proposed degradation pathway of Cefmetazole.
Quantitative Stability Data
The stability of Cefmetazole sodium is significantly affected by environmental conditions. The degradation at varying temperatures and light exposure typically follows first-order kinetics.[2] The compound is relatively stable in a pH range of 5 to 9.[2] The following tables summarize the available quantitative data on the in vitro stability of Cefmetazole.
Table 1: pH-Dependent Stability of Cefmetazole
| pH Range | Stability Profile | Reference |
| 5 - 9 | Relatively Stable | [2] |
Table 2: Influence of Environmental Factors on Cefmetazole Stability
| Factor | Observation | Kinetic Model | Reference |
| Heat | Unstable | First-Order | [2] |
| Moisture | Unstable | Non-Linear | [2] |
| Light | Unstable | First-Order | [2] |
Experimental Protocols for Stability Assessment
A crucial aspect of studying drug stability is the use of a validated stability-indicating analytical method. For Cefmetazole, a High-Performance Liquid Chromatography (HPLC) method is the technique of choice.
Stability-Indicating HPLC Method
The following protocol outlines a general procedure for developing and performing a stability-indicating HPLC analysis for Cefmetazole. This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]
Objective: To separate and quantify Cefmetazole in the presence of its degradation products, including the lactone.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Analytical column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for cephalosporin analysis.[8]
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve adequate separation. For example, a mixture of 0.1M sodium dihydrogen phosphate and methanol (B129727) (50:50 v/v) has been used for other cephalosporins.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Cefmetazole can be monitored at a suitable UV wavelength, which should be determined by examining its UV spectrum (e.g., 270 nm).[8]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).[8]
-
Injection Volume: 10-20 µL.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7] The following conditions are recommended for stressing Cefmetazole solutions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 80°C) for a specified duration. The solution should be neutralized before analysis.[7]
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature (e.g., 80°C) for a specified duration. The solution should be neutralized before analysis.[7]
-
Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the drug solution (e.g., at 80°C) or the solid drug (e.g., at 105°C) for a defined period.
-
Photolytic Degradation: Exposing the drug solution to UV light (e.g., 254 nm) and/or visible light.
The experimental workflow for conducting a stability-indicating analysis is depicted below:
Caption: Workflow for stability-indicating HPLC analysis.
Conclusion
The in vitro stability of Cefmetazole is a multifaceted issue influenced by pH, temperature, light, and humidity. A key degradation pathway involves the formation of a lactone derivative, particularly under thermal stress. A robust, validated stability-indicating HPLC method is essential for accurately monitoring the stability of Cefmetazole and quantifying its degradation products. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, enabling them to ensure the quality, safety, and efficacy of Cefmetazole-containing products.
References
- 1. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming differences: the catalytic mechanism of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Bot Verification [rasayanjournal.co.in]
Physicochemical Characterization of Cefmetazole Lactone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefmetazole, a second-generation cephalosporin (B10832234) antibiotic, is susceptible to degradation under various conditions, leading to the formation of related substances that can impact its efficacy and safety. A primary degradation product is Cefmetazole Lactone, formed through the intramolecular cyclization of the Cefmetazole molecule following the hydrolytic opening of the β-lactam ring. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its preparation and analysis, and a mechanistic insight into its formation. This information is critical for impurity profiling, stability studies, and the development of robust analytical methods in the pharmaceutical industry.
Physicochemical Properties
This compound is a key impurity and degradation product of Cefmetazole. A summary of its known and predicted physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₃N₃O₅S₂ | Calculated |
| Molecular Weight | 355.39 g/mol | Calculated |
| Appearance | Off-White to Light Yellow Solid | Predicted |
| Melting Point | >81°C (decomposition) | Experimental Data |
| Solubility | Slightly soluble in DMSO and Methanol | Experimental Data |
| pKa (predicted) | 11.37 ± 0.20 | Prediction |
Degradation Pathway and Formation Mechanism
The formation of this compound from Cefmetazole is primarily initiated by the hydrolysis of the β-lactam ring, a characteristic degradation pathway for many β-lactam antibiotics. This is often catalyzed by acidic or basic conditions, as well as heat. Following the opening of the β-lactam ring, the resulting carboxylic acid and the hydroxyl group on the side chain undergo an intramolecular esterification to form a stable five-membered γ-lactone ring.
Caption: Degradation pathway of Cefmetazole to this compound.
The proposed mechanism for the acid-catalyzed formation of this compound involves the initial protonation of the β-lactam carbonyl oxygen, which facilitates nucleophilic attack by a water molecule. This leads to the opening of the strained β-lactam ring. The subsequent intramolecular cyclization is an acid-catalyzed esterification reaction.
Caption: Proposed mechanism of this compound formation.
Experimental Protocols
Preparation of this compound via Forced Degradation
This compound can be generated for use as a reference standard through forced degradation of Cefmetazole. The following protocols are based on general forced degradation guidelines and should be optimized for desired yield and purity.
1. Acidic Degradation:
-
Dissolve Cefmetazole sodium in 0.1 M hydrochloric acid to a concentration of 1 mg/mL.
-
Heat the solution at 60°C for 4-8 hours, monitoring the degradation by HPLC.
-
Cool the solution and neutralize with 0.1 M sodium hydroxide (B78521).
-
Extract the this compound with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
2. Basic Degradation:
-
Dissolve Cefmetazole sodium in 0.01 M sodium hydroxide to a concentration of 1 mg/mL.
-
Heat the solution at 40°C for 2-4 hours, monitoring the degradation by HPLC.
-
Cool the solution and neutralize with 0.01 M hydrochloric acid.
-
Follow the extraction and isolation procedure described for acidic degradation.
3. Thermal Degradation:
-
Store Cefmetazole sodium as a solid powder in an oven at 80°C for 24-48 hours.
-
Alternatively, prepare an aqueous solution of Cefmetazole sodium (1 mg/mL) and heat at 80°C for 8-12 hours.
-
Monitor the formation of this compound by HPLC.
4. Oxidative Degradation:
-
Dissolve Cefmetazole sodium in a 3% solution of hydrogen peroxide to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Monitor the degradation by HPLC.
Caption: Experimental workflow for this compound preparation and analysis.
HPLC Method for Separation and Analysis
A stability-indicating HPLC method is crucial for the separation and quantification of Cefmetazole from its degradation products, including this compound. The following method is adapted from the United States Pharmacopeia (USP) monograph for Cefmetazole.[1]
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Column | L1 packing (C18), 4.6 mm x 25 cm, 5 µm |
| Mobile Phase | A mixture of monobasic ammonium (B1175870) phosphate (B84403) buffer, tetrabutylammonium (B224687) hydroxide, methanol, and tetrahydrofuran, adjusted to pH 4.5.[1] |
| Flow Rate | Approximately 2 mL/min |
| Detector | UV at 214 nm |
| Injection Volume | About 10 µL |
| Column Temperature | Ambient |
| System Suitability | Resolution between Cefmetazole and this compound is not less than 3.0.[1] |
Mobile Phase Preparation: Dissolve 5.75 g of monobasic ammonium phosphate in 700 mL of water. Add 3.2 mL of a 40% solution of tetrabutylammonium hydroxide, 280 mL of methanol, and 25 mL of tetrahydrofuran. Adjust the pH to 4.5 ± 0.1 with phosphoric acid. Filter through a 0.5 µm or finer porosity filter and degas.[1]
Resolution Solution: To demonstrate the separation of Cefmetazole and this compound, a resolution solution can be prepared by heating a solution of USP Cefmetazole Reference Standard in 0.01 N sodium hydroxide (approximately 1 mg/mL) at 95°C for 10 minutes to generate the lactone in situ.[1]
Spectral Characterization
Due to the limited availability of published spectral data for isolated this compound, the following sections provide predicted and expected spectral characteristics based on its chemical structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Methoxy (-OCH₃) | 3.4 - 3.6 | s |
| N-Methyl (tetrazole) | 3.9 - 4.1 | s |
| Thioacetyl (-S-CH₂-CN) | 3.7 - 3.9 | s |
| Methylene (cephem ring) | 3.2 - 3.8 | m |
| Methine (cephem ring) | 4.8 - 5.2 | d |
| Methine (cephem ring) | 5.5 - 5.9 | d |
| Methylene (lactone ring) | 4.0 - 4.5 | m |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Methoxy (-OCH₃) | 50 - 55 |
| N-Methyl (tetrazole) | 35 - 40 |
| Thioacetyl (-S-CH₂-CN) | 25 - 30 |
| Cyanide (-CN) | 115 - 120 |
| Methylene (cephem ring) | 25 - 35 |
| Methine (cephem ring) | 55 - 65 |
| Quaternary (cephem ring) | 85 - 95 |
| Carbonyl (amide) | 165 - 175 |
| Carbonyl (lactone) | 170 - 180 |
| Carbons (tetrazole ring) | 140 - 160 |
| Carbons (cephem double bond) | 120 - 140 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for both the β-lactam and the newly formed γ-lactone rings.
Table 5: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~2250 | C≡N Stretch | Nitrile |
| ~1770 | C=O Stretch | β-Lactam |
| ~1750 | C=O Stretch | γ-Lactone |
| ~1680 | C=O Stretch | Amide I |
| ~1540 | N-H Bend | Amide II |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve cleavages of the side chains and the bicyclic ring system.
Table 6: Proposed Mass Spectrometry Fragmentation of this compound
| m/z (Proposed) | Fragment |
| 356.03 | [M+H]⁺ |
| 299.04 | [M+H - CH₂CN - CO]⁺ |
| 257.03 | [M+H - S-CH₂-CN - CO]⁺ |
| 155.01 | [1-methyl-5-mercaptotetrazole side chain]⁺ |
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, a critical degradation product of Cefmetazole. The detailed experimental protocols for its preparation via forced degradation and its analysis by a stability-indicating HPLC method offer practical guidance for researchers and quality control professionals. While specific experimental spectral data for the isolated lactone remains to be fully published, the predicted and expected spectral characteristics provided herein serve as a valuable reference for its identification and characterization. A thorough understanding of this compound is essential for ensuring the quality, safety, and stability of Cefmetazole drug substances and products.
References
Cefmetazole Lactone Impurity Profile: A Technical Guide for Pharmaceutical Scientists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefmetazole, a second-generation cephalosporin (B10832234) antibiotic, is a vital therapeutic agent against a broad spectrum of bacterial infections. As with all pharmaceuticals, ensuring the purity and safety of Cefmetazole is paramount. This technical guide provides an in-depth analysis of a critical degradation impurity, Cefmetazole Lactone. The formation of this lactone is indicative of the degradation of the Cefmetazole molecule, potentially impacting its efficacy and safety.
This document outlines the chemical characteristics of Cefmetazole and its lactone impurity, delves into the formation pathways, provides detailed experimental protocols for its identification and quantification, and discusses the regulatory landscape concerning its control in pharmaceutical formulations.
Chemical Profiles of Cefmetazole and this compound
A clear understanding of the chemical structures of Cefmetazole and its lactone impurity is fundamental for their analytical characterization.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Cefmetazole | [Insert Chemical Structure of Cefmetazole] | C₁₅H₁₇N₇O₅S₃ | 471.53 | 56796-20-4 |
| This compound | [Insert Chemical Structure of this compound] | C₁₃H₁₃N₃O₅S₂ | 355.39 | 70993-70-3 |
Formation Pathway of this compound
This compound is primarily formed through the degradation of Cefmetazole, particularly under thermal stress. The mechanism involves an intramolecular cyclization reaction. The hydroxyl group on the side chain of the Cefmetazole molecule attacks the ester carbonyl group, leading to the formation of a stable five-membered lactone ring and the concurrent cleavage of a portion of the side chain.
Caption: Formation pathway of this compound from Cefmetazole.
Regulatory Landscape and Acceptance Criteria
While a specific limit for this compound is not explicitly stated in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), its control is mandated under the general guidelines for impurities in new drug substances (ICH Q3A/B). The acceptable limit for a known impurity like this compound is determined based on the maximum daily dose (MDD) of the drug and the corresponding reporting, identification, and qualification thresholds defined by the International Council for Harmonisation (ICH).
The typical maximum daily dose of Cefmetazole is up to 2 grams. Based on the ICH Q3A/B guidelines, the following thresholds can be calculated:
| Threshold | Limit for MDD ≤ 2 g/day | Calculated Limit for this compound (as a percentage of Cefmetazole) |
| Reporting Threshold | 0.05% | 0.05% |
| Identification Threshold | 0.10% | 0.10% |
| Qualification Threshold | 0.15% | 0.15% |
Therefore, a justified acceptance criterion for this compound in Cefmetazole drug substance would be not more than 0.15%. However, specific limits should be established based on batch analysis data, stability studies, and toxicological assessments if necessary.
Experimental Protocols
Forced Degradation Study for the Generation of this compound
This protocol is designed to intentionally degrade Cefmetazole to generate the lactone impurity for analytical method development and validation.
Objective: To generate this compound through thermal degradation of Cefmetazole sodium.
Materials:
-
Cefmetazole sodium reference standard
-
Purified water
-
Heating apparatus (e.g., oven or heating mantle)
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh a suitable amount of Cefmetazole sodium and dissolve it in purified water in a volumetric flask to a known concentration.
-
Transfer the solution to a suitable container that can be securely sealed.
-
Heat the solution at a controlled temperature between 60°C and 80°C.
-
Monitor the degradation process over time by withdrawing samples at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Cool the samples to room temperature before analysis.
-
Analyze the stressed samples using the HPLC method described below to determine the extent of lactone formation.
Analytical Method for the Quantification of this compound (HPLC-UV)
This method is based on the principles outlined in the USP monograph for Cefmetazole and is suitable for the separation and quantification of Cefmetazole and its lactone impurity.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: UV detection at a wavelength where both Cefmetazole and this compound exhibit significant absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
System Suitability:
-
Resolution: The resolution between the Cefmetazole and this compound peaks should be not less than 2.0.
-
Tailing Factor: The tailing factor for the Cefmetazole peak should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of Cefmetazole reference standard of a known concentration in the mobile phase.
-
Sample Solution Preparation: Dissolve an accurately weighed amount of the Cefmetazole sample in the mobile phase to obtain a solution of a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the percentage of this compound in the sample using the peak areas obtained from the chromatograms and the known concentration of the standard solution.
Potential Toxicological Effects of Cefmetazole Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefmetazole (B193816), a second-generation cephalosporin (B10832234), is known for its broad-spectrum antibacterial activity. As with all β-lactam antibiotics, cefmetazole is susceptible to degradation, primarily through the hydrolysis of its characteristic β-lactam ring. This process leads to the formation of various degradation products, including the inactive Cefmetazole Lactone. While the parent drug's toxicology is well-documented, the specific toxicological profile of this compound is less understood. This technical guide provides an in-depth analysis of the potential toxicological effects of this compound, drawing from the known effects of the parent compound and the general toxicological profiles of cephalosporin degradation products. It details potential mechanisms of toxicity, outlines experimental protocols for toxicological assessment, and presents data in a clear, structured format to aid researchers in drug development and safety assessment.
Introduction
Cefmetazole is a cephamycin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its structure, like all cephalosporins, contains a β-lactam ring essential for its antibacterial activity. However, this ring is prone to hydrolysis, a process that can be catalyzed by acidic or basic conditions, or by β-lactamase enzymes produced by resistant bacteria. The opening of the β-lactam ring results in the formation of inactive degradation products. One of the primary degradation products is expected to be this compound, formed through an intramolecular rearrangement following the cleavage of the β-lactam bond.
Understanding the toxicological properties of such degradation products is crucial for ensuring the safety and quality of pharmaceutical formulations. Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for the assessment and control of impurities, including degradation products, in drug substances and products. This guide focuses on the potential toxicological effects of this compound, providing a comprehensive resource for its evaluation.
Cefmetazole: A Summary of Known Toxicological Effects
The toxicological profile of the parent drug, Cefmetazole, provides a critical foundation for assessing the potential risks associated with its degradation products. The most significant adverse effects are linked to its N-methylthiotetrazole (NMTT) side chain.
Quantitative Data on Cefmetazole Adverse Effects
| Adverse Effect Category | Specific Effect | Reported Incidence/Details |
| Hematological | Hypoprothrombinemia (impaired blood clotting) | Associated with the N-methylthiotetrazole (NMTT) side chain, which can inhibit vitamin K-dependent carboxylation of clotting factors.[1][2][3][4] |
| Bleeding | A potential consequence of hypoprothrombinemia.[1] | |
| Blood Dyscrasias | Includes rare reports of hemolytic anemia, leukopenia, neutropenia, agranulocytosis, thrombocytopenia, eosinophilia, and lymphocytosis. | |
| Gastrointestinal | Clostridioides difficile-associated diarrhea (CDAD) | A known risk with many broad-spectrum antibiotics. |
| Diarrhea, Nausea, Vomiting, Cramps | Common gastrointestinal side effects. | |
| Neurological | Seizures | Can occur at high doses, particularly in patients with renal impairment. |
| Hypersensitivity | Allergic Reactions | Rashes, urticaria.[5] |
| Anaphylaxis | A rare but severe allergic reaction. | |
| Serum Sickness | A delayed hypersensitivity reaction. | |
| Local Reactions | Phlebitis | Inflammation at the intravenous injection site. |
| Drug Interactions | Disulfiram-like Reaction with Alcohol | The NMTT side chain inhibits aldehyde dehydrogenase, leading to acetaldehyde (B116499) accumulation.[6][7][[“]][9][10] |
| Potentiation of Anticoagulants | Increased risk of bleeding when co-administered with anticoagulants. | |
| Decreased Renal Excretion with Probenecid | Probenecid can increase the plasma concentration of cefmetazole. |
This compound: Profile and Potential Toxicology
Formation of this compound
The hydrolysis of the β-lactam ring in cefmetazole is the initial step in its degradation. This is followed by an intramolecular cyclization, leading to the formation of a stable lactone ring. This process renders the molecule antibiotically inactive.
Inferred Toxicological Profile of this compound
-
Retention of the N-methylthiotetrazole (NMTT) Side Chain: The degradation to the lactone is not expected to alter the NMTT side chain. Therefore, this compound is likely to exhibit the same toxicities associated with this functional group, namely:
-
Reduced Allergenicity: The β-lactam ring is a key determinant of penicillin and cephalosporin allergenicity. Its opening to form the lactone may reduce the potential for hypersensitivity reactions, although this would require experimental confirmation.
-
General Cytotoxicity: The overall cytotoxicity of the molecule may be altered. It is essential to evaluate this through in vitro assays.
Experimental Protocols for Toxicological Assessment
To definitively determine the toxicological profile of this compound, a series of standardized in vitro and in vivo tests are required.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, Vero for general cytotoxicity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[12]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
In Vivo Acute Oral Toxicity Study: OECD Guideline 420
The OECD Guideline for the Testing of Chemicals, Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure is used to assess the acute toxic effects of a substance after a single oral administration.[14][15][16][17]
Principle: The test involves administering the substance at one of a series of fixed dose levels to a group of animals (typically rats) of a single sex. The outcome is the observation of clear signs of toxicity at a particular dose level, rather than death as the primary endpoint.
Methodology:
-
Animal Selection and Acclimatization: Use healthy, young adult rats of a single sex (usually females). Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
Sighting Study: A preliminary sighting study is conducted with a small number of animals to determine the appropriate starting dose for the main study.
-
Dosing: Administer this compound as a single oral dose by gavage. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg body weight.
-
Observation: Observe the animals for signs of toxicity shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record the body weight of each animal shortly before the test substance is administered and then at least weekly.
-
Necropsy: At the end of the observation period, humanely euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: The results are assessed in terms of the number of animals showing signs of toxicity at each dose level. The substance is then classified according to the Globally Harmonised System (GHS) for chemical classification and labeling.
References
- 1. The Association Between Cephalosporin and Hypoprothrombinemia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalosporin-induced hypoprothrombinemia: is the N-methylthiotetrazole side chain the culprit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the polymerized impurities in cefmetazole sodium based on novel separation principle by liquid chromatography tandem ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First case report of cefmetazole-induced disulfiram-like reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Cephem antibiotics and alcohol metabolism: (1) Disulfiram-like reaction resulting from intravenous administration of cephem antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Cephalosporin Induced Disulfiram-Like Reaction: A Retrospective Review of 78 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. testinglab.com [testinglab.com]
- 15. oecd.org [oecd.org]
- 16. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Cefmetazole Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for Cefmetazole (B193816) Lactone, a primary degradation product of the second-generation cephalosporin (B10832234) antibiotic, Cefmetazole. Due to its role as a critical impurity, understanding the solubility characteristics of Cefmetazole Lactone is essential for the development of stable Cefmetazole formulations, analytical method development, and quality control. This document compiles qualitative and inferred solubility information, details relevant experimental protocols for its preparation and analysis, and provides context by summarizing the solubility of its parent compound, Cefmetazole.
Executive Summary
Direct, quantitative solubility data for this compound is not extensively available in published literature. However, qualitative data and information inferred from synthesis and analytical procedures provide valuable insights. This compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol[1]. Its preparation via forced degradation involves extraction from an aqueous solution into ethyl acetate (B1210297), indicating a preference for moderately polar organic solvents[2]. Furthermore, its analysis by High-Performance Liquid Chromatography (HPLC) confirms its solubility in common mobile phase mixtures, such as water, methanol, and tetrahydrofuran[3].
This guide synthesizes these findings, presents them in a structured format, and provides detailed experimental protocols for researchers needing to prepare or analyze this compound.
Solubility of this compound
Quantitative solubility values for this compound are not readily found in scientific literature. The table below summarizes the available qualitative and inferred data based on its preparation and analytical methodologies.
Table 1: Qualitative and Inferred Solubility of this compound
| Solvent | Solubility Data | Context / Method | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Chemical Supplier Data | [1] |
| Methanol | Slightly Soluble | Chemical Supplier Data | [1] |
| Ethyl Acetate | Soluble | Inferred from extraction protocol during synthesis. | [2] |
| Water | Sparingly Soluble / Soluble | The lactone is formed in an aqueous solution and subsequently extracted into an organic phase, suggesting limited but present aqueous solubility. | [2] |
| Mobile Phase (Water, Methanol, Tetrahydrofuran, Ammonium Phosphate) | Soluble | Used as a solvent for HPLC analysis, indicating solubility at analytical concentrations. | [3] |
Context: Solubility of Parent Compound (Cefmetazole)
To provide a broader context for researchers, the solubility of the parent drug, Cefmetazole (in both its free acid and sodium salt forms), is well-documented and presented below. The significant difference in solubility profiles, particularly in water, highlights the importance of monitoring the formation of the less soluble lactone.
Table 2: Quantitative Solubility of Cefmetazole Acid and Cefmetazole Sodium
| Compound | Solvent | Temperature (K) | Solubility (Mole Fraction x 10³) | Solubility (mg/mL) | Source |
| Cefmetazole Acid | Methanol | 278.15 | 1.81 | - | [4] |
| 303.15 | 3.55 | - | [4] | ||
| Ethanol | 278.15 | 0.81 | - | [4] | |
| 303.15 | 1.62 | - | [4] | ||
| Isopropanol | 278.15 | 0.35 | - | [4] | |
| 303.15 | 0.74 | - | [4] | ||
| Water | 278.15 | 0.17 | - | [4] | |
| 303.15 | 0.32 | "Practically insoluble" | [4][5] | ||
| Cefmetazole Sodium | Water | Ambient | - | 50 | |
| Methanol | 298.15 | - | Soluble | [6] | |
| Ethanol | 298.15 | - | Soluble | [6] |
Experimental Protocols
For researchers and drug development professionals, the practical methods for preparing and analyzing this compound are often more critical than standalone solubility data. The following sections detail established protocols.
Preparation of this compound Reference Standard
This protocol is adapted from a patented method for preparing high-purity this compound from Cefmetazole Sodium[2].
-
Degradation: Heat a solution of Cefmetazole Sodium to induce degradation and formation of the lactone. The specified conditions are a temperature range of 40-100°C for a duration of 1-80 hours[2].
-
Dissolution & pH Adjustment: Cool the resulting mixture to room temperature. Dissolve the residue in a biphasic system of ethyl acetate (200 mL) and purified water (200 mL) in a flask[2].
-
Acidification & Extraction: Stir the mixture until all solids are dissolved. Adjust the pH to 4-5 by dropwise addition of acetic acid. This protonates any remaining carboxylates and facilitates the extraction of the lactone into the organic phase[2].
-
Separation: Separate the ethyl acetate layer. Perform a secondary extraction on the aqueous phase with an additional 50 mL of ethyl acetate to maximize yield[2].
-
Washing: Combine the ethyl acetate phases and wash them first with a 5% sodium chloride solution adjusted to pH 6-7 with ammonia (B1221849) water, and then a second time with a 5% sodium chloride solution adjusted back to pH 4-5 with acetic acid[2].
-
Drying and Decolorizing: Add anhydrous sodium sulfate (B86663) (30.0g) and activated carbon (1.0g) to the final ethyl acetate phase. Stir for 30 minutes to dry and decolorize the solution[2].
-
Isolation: Filter the mixture to remove the drying agent and carbon. Evaporate the filtrate to dryness under reduced pressure (e.g., using a rotary evaporator) to yield the solid this compound[2].
Preparation of a this compound Solution for HPLC Analysis
This protocol, derived from the United States Pharmacopeia (USP) monograph for Cefmetazole, describes the preparation of a "Resolution Solution" containing both Cefmetazole and its lactone for system suitability testing[3].
-
Initial Solution: Prepare a solution of USP Cefmetazole Reference Standard (RS) in 0.01 N sodium hydroxide (B78521) at a concentration of approximately 1 mg/mL[3].
-
Forced Degradation: Heat this solution at 95°C for 10 minutes to induce the formation of this compound[3].
-
Dilution: Take 1 mL of the heated solution and mix it with 2 mL of a Cefmetazole Standard preparation (approx. 200 µg/mL in Mobile Phase)[3].
-
Final Preparation: Dilute the resulting mixture to a final volume of 20 mL with the HPLC Mobile Phase[3]. The mobile phase consists of a buffered mixture of water, methanol, and tetrahydrofuran, ensuring the solubility of both the parent drug and the lactone for analysis[3].
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a pharmaceutical compound like this compound, a standard procedure for generating the quantitative data discussed in this guide.
Caption: Generalized workflow for equilibrium solubility determination.
References
An In-depth Technical Guide to the Spectroscopic Data of Cefmetazole Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cefmetazole (B193816) Lactone, a known related substance of the second-generation cephalosporin (B10832234) antibiotic, Cefmetazole. Due to the limited availability of directly published spectra for this specific lactone, this guide synthesizes expected spectroscopic data based on the known structure of Cefmetazole Lactone and typical values for its constituent functional groups. Detailed experimental protocols for acquiring such data are also provided, along with a visual workflow for spectroscopic analysis.
Introduction to Cefmetazole and this compound
Cefmetazole is a semisynthetic cephamycin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. This compound (CAS RN: 70993-70-3) is an intramolecular ester of Cefmetazole, formed by the lactonization between the carboxylic acid at C-4 and the hydroxyl group that can be formed by the cleavage of the β-lactam ring. As an impurity or degradant, its characterization is crucial for the quality control of Cefmetazole drug products.
Molecular Structure of this compound:
-
Molecular Formula: C₁₃H₁₃N₃O₅S₂
-
Molecular Weight: 355.39 g/mol [3]
Spectroscopic Data
The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These values are predicted based on the analysis of similar cephalosporin structures and standard spectroscopic data tables.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~2.1 | s | 3H | N-CH₃ |
| ~3.4 | s | 3H | O-CH₃ |
| ~3.6 | d | 1H | β-lactam H |
| ~4.2 | d | 1H | β-lactam H |
| ~3.8 | s | 2H | S-CH₂-CN |
| ~4.0 | d | 1H | S-CH₂ (lactone ring) |
| ~4.5 | d | 1H | S-CH₂ (lactone ring) |
| ~5.0 | s | 1H | C-H (lactone ring) |
| ~7.3 | d | 1H | N-H (amide) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~25 | N-CH₃ |
| ~50 | O-CH₃ |
| ~58 | β-lactam C |
| ~60 | β-lactam C |
| ~20 | S-CH₂-CN |
| ~117 | CN |
| ~30 | S-CH₂ (lactone ring) |
| ~125 | C=C (cephem ring) |
| ~135 | C=C (cephem ring) |
| ~155 | C (tetrazole ring) |
| ~165 | C=O (amide) |
| ~170 | C=O (lactone) |
| ~175 | C=O (β-lactam) |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 | Medium | N-H stretch (amide) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~2250 | Weak | C≡N stretch (nitrile) |
| ~1780 | Strong | C=O stretch (β-lactam) |
| ~1740 | Strong | C=O stretch (lactone) |
| ~1680 | Strong | C=O stretch (amide I) |
| ~1540 | Medium | N-H bend (amide II) |
| ~1370 | Medium | S=O stretch (sulfoxide, if present) |
| ~1200-1000 | Strong | C-O stretch (ester/ether) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion Type |
| 356.03 | [M+H]⁺ |
| 378.01 | [M+Na]⁺ |
| 394.00 | [M+K]⁺ |
M represents the this compound molecule.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound reference standard in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the sample. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher) equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the internal standard (TMS at 0 ppm).
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the this compound powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS50).
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
3.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system (LC-MS).
-
Liquid Chromatography (for separation if in a mixture):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is generally preferred for cephalosporins to observe [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument and mobile phase flow rate.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Data Processing: The acquired data is processed to identify the mass-to-charge ratios (m/z) of the parent ion and any significant fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.
References
- 1. Analysis of the polymerized impurities in cefmetazole sodium based on novel separation principle by liquid chromatography tandem ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verification of cefmetazole and cefpodoxime proxetil contamination to other pharmaceuticals by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
The Unintended Discovery and Deliberate Synthesis of Cefmetazole Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefmetazole (B193816), a second-generation cephamycin antibiotic, has been a valuable tool in combating a broad spectrum of bacterial infections. However, its inherent instability under certain conditions leads to the formation of Cefmetazole Lactone, a degradation product that poses challenges for pharmaceutical formulation and quality control. This technical guide provides an in-depth exploration of the discovery, history, and chemical properties of this compound. It details the degradation pathway of its parent compound and presents a comprehensive experimental protocol for the synthesis of high-purity this compound, a critical reference standard for analytical purposes.
Introduction: The Emergence of Cefmetazole and its Lactone
Cefmetazole is a semi-synthetic cephamycin antibiotic developed by Sankyo Co. in 1976.[1] As a second-generation cephalosporin, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3][4] The discovery of Cefmetazole marked a significant advancement in the fight against bacterial infections.
However, like many β-lactam antibiotics, Cefmetazole is susceptible to degradation.[5][6] Studies have shown that it is unstable when exposed to heat, moisture, light, and acidic or alkaline conditions.[5][7] A primary degradation product is this compound, formed through an intramolecular cyclization reaction.[7][8] The "discovery" of this compound was therefore not a targeted endeavor but rather an outcome of stability studies on the parent drug. Its presence is considered an impurity in Cefmetazole sodium preparations, necessitating the use of high-purity this compound as a reference standard for quality control.[7]
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of both Cefmetazole and its lactone is essential for their handling, analysis, and the development of stable pharmaceutical formulations.
Table 1: Chemical Properties of Cefmetazole
| Property | Value | Source |
| IUPAC Name | (6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | PubChem |
| Molecular Formula | C₁₅H₁₇N₇O₅S₃ | PubChem |
| Molecular Weight | 471.53 g/mol | PubChem |
| CAS Number | 56796-20-4 | PubChem |
| Appearance | White Solid | ChemicalBook |
Table 2: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (5aR-cis)-2-[(Cyanomethyl)thio]-N-(1, 4, 5a, 6-tetrahydro-6-methoxy-1, 7-dioxo-3H, 7H-azeto[2, 1-b]furo[3, 4-d][5][9]thiazin-6-yl)-acetamide | Veeprho |
| Molecular Formula | C₁₅H₁₅N₇O₅S₃ | Derived |
| Molecular Weight | 469.51 g/mol | Derived |
| CAS Number | 70993-70-3 | ChemicalBook, Veeprho |
Degradation of Cefmetazole to this compound
The formation of this compound is a result of the degradation of the Cefmetazole molecule, primarily through the hydrolysis of the β-lactam ring. This process is influenced by various environmental factors.
Factors Influencing Degradation
Several factors can accelerate the degradation of Cefmetazole to its lactone:
-
pH: Cefmetazole sodium is relatively stable in a pH range of 5 to 9 but is unstable outside of this range.[5] Acidic conditions can catalyze the hydrolysis of the β-lactam ring, leading to lactone formation.[8]
-
Temperature: Increased temperature accelerates the degradation kinetics, following first-order kinetics.[5]
-
Light and Moisture: Exposure to light and high relative humidity also promotes the degradation of Cefmetazole sodium.[5]
Degradation Pathway
The degradation of Cefmetazole to this compound involves an intramolecular cyclization. The following diagram illustrates this transformation.
Caption: Degradation of Cefmetazole to this compound.
Experimental Protocol: Synthesis of High-Purity this compound
The following protocol for the preparation of high-purity this compound is adapted from a patented method.[7] This process involves the controlled degradation of Cefmetazole sodium followed by a purification procedure.
Materials and Reagents
-
Cefmetazole Sodium
-
Ethyl Acetate (B1210297)
-
Purified Water
-
Acetic Acid
-
5% Sodium Chloride Aqueous Solution
-
20% Ammonia (B1221849) Water
-
Anhydrous Sodium Sulfate (B86663)
-
Activated Carbon
Procedure
-
Degradation: Heat Cefmetazole sodium at a temperature between 40-100°C for 1-80 hours to induce degradation.
-
Extraction and Initial Purification:
-
Cool the resulting mixture to room temperature.
-
Dissolve the mixture in 200 mL of ethyl acetate and 200 mL of purified water in a 1000 mL four-neck flask with stirring.
-
Adjust the pH to 4-5 by dropwise addition of acetic acid.
-
Separate the layers and extract the aqueous phase with 50 mL of ethyl acetate.
-
Combine the ethyl acetate phases.
-
-
Washing and pH Adjustment:
-
Wash the combined ethyl acetate phase with 200 mL of 5% sodium chloride aqueous solution.
-
Adjust the pH to 6-7 by dropwise addition of 20% ammonia water and separate the layers.
-
Wash the ethyl acetate phase with 100 mL of 5% sodium chloride aqueous solution.
-
Adjust the pH back to 4-5 with acetic acid and separate the layers.
-
-
Drying and Decolorization:
-
Add 30.0 g of anhydrous sodium sulfate and 1.0 g of activated carbon to the ethyl acetate phase.
-
Stir for 30 minutes to decolorize and dry.
-
-
Isolation:
-
Filter the mixture.
-
Evaporate the filtrate to dryness under reduced pressure to obtain this compound.
-
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound, initially identified as an impurity resulting from the degradation of the antibiotic Cefmetazole, has become a crucial component in ensuring the quality and safety of Cefmetazole-based pharmaceuticals. Understanding its formation, chemical properties, and methods for its deliberate synthesis is paramount for researchers and professionals in drug development and quality assurance. The protocols and data presented in this guide offer a comprehensive resource for the study and application of this compound.
References
- 1. Cefmetazole | 56796-20-4 [chemicalbook.com]
- 2. cefmetazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Review of the in-vitro spectrum and characteristics of cefmetazole (CS-1170) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation stability of cefmetazole sodium in vitro | Semantic Scholar [semanticscholar.org]
- 7. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of cefmetazole sodium and famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Intramolecular Degradation Kinetics of Cefmetazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefmetazole, a second-generation cephalosporin, is susceptible to intramolecular degradation, primarily through the hydrolysis of its β-lactam ring. This guide provides a comprehensive overview of the kinetics and mechanisms governing this degradation process. Understanding these pathways is critical for the development of stable formulations and for ensuring the therapeutic efficacy and safety of Cefmetazole. This document summarizes key quantitative data, details experimental protocols for stability-indicating analyses, and visualizes the degradation pathways.
Introduction
Cefmetazole is a broad-spectrum antibiotic used in the treatment of various bacterial infections. Like other β-lactam antibiotics, its chemical stability is a crucial factor influencing its shelf-life and clinical performance. The primary route of degradation for Cefmetazole, as with other cephalosporins, involves the cleavage of the strained β-lactam ring, rendering the molecule inactive. This process can be influenced by various environmental factors, including pH, temperature, humidity, and light. This guide will delve into the kinetics of this degradation, providing a technical resource for professionals in the pharmaceutical sciences.
Degradation Kinetics and Influencing Factors
The degradation of Cefmetazole in aqueous solutions and in the solid state is influenced by several factors. The degradation generally follows first-order kinetics under thermal and photolytic stress, while exhibiting non-linear kinetics under varying humidity conditions.[1]
2.1. Effect of pH
The pH of the environment is a critical determinant of Cefmetazole's stability. The degradation rate is significantly influenced by both acidic and basic conditions. Cefmetazole sodium is reported to be relatively stable in the pH range of 5 to 9.[1] Outside of this range, the degradation rate increases. The pH-rate profile for many cephalosporins is characteristically U-shaped, with maximum stability in the acidic to neutral pH region.[2][3]
2.2. Effect of Temperature
Temperature accelerates the degradation of Cefmetazole, with the degradation rate increasing as the temperature rises.[1] The relationship between temperature and the degradation rate constant can be described by the Arrhenius equation, which allows for the determination of the activation energy (Ea) for the degradation process. This parameter is essential for predicting the shelf-life of Cefmetazole formulations at different storage temperatures.
2.3. Other Factors
-
Ionic Strength: An increase in ionic strength has been shown to increase the degradation rate of Cefmetazole sodium.[1]
-
Light: Exposure to light can lead to the photodegradation of Cefmetazole.[1]
-
Humidity: In the solid state, the degradation kinetics of Cefmetazole are non-linear and are significantly affected by relative humidity.[1]
Quantitative Degradation Data
| Parameter | Condition | Observation | Citation |
| Degradation Kinetics | Temperature and Illumination | Follows first-order kinetics. | [1] |
| Relative Humidity | Follows non-linear kinetics. | [1] | |
| pH Stability | pH 5-9 | Cefmetazole sodium is relatively stable. | [1] |
| Temperature Effect | Increased Temperature | Degradation rate increases. | [1] |
| Ionic Strength Effect | Increased Ionic Strength | Degradation rate increases. | [1] |
Experimental Protocols
4.1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is essential for accurately quantifying Cefmetazole in the presence of its degradation products.
-
Column: ODS (C18), 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A gradient elution with 1% formic acid in water and pure acetonitrile (B52724) is a suitable starting point for method development.[4] An isocratic system using a mobile phase of 85 volumes of 0.08 mol/L ammonium (B1175870) acetate (B1210297) and 15 volumes of methanol, with the pH adjusted to 6.0 with acetic acid, has also been reported.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometry at 214 nm or 254 nm.[4]
-
Column Temperature: 30°C.
4.2. Forced Degradation Studies
Forced degradation (stress testing) is performed to identify potential degradation products and to establish the degradation pathways. These studies also help in developing and validating a stability-indicating analytical method.
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[5]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature.[5]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[6]
-
Thermal Degradation: Dry heat at a temperature above the accelerated stability testing conditions (e.g., 70-80°C).[5]
-
Photolytic Degradation: Exposure to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
4.3. Characterization of Degradation Products
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of degradation products.[4]
Intramolecular Degradation Pathway
The primary intramolecular degradation pathway of Cefmetazole involves the hydrolysis of the β-lactam ring. This initial step is often followed by further rearrangements and reactions of the side chains.
Caption: Intramolecular degradation pathway of Cefmetazole.
5.1. Workflow for Degradation Analysis
The following workflow outlines the general steps involved in studying the intramolecular degradation of Cefmetazole.
Caption: Workflow for Cefmetazole degradation analysis.
Conclusion
The intramolecular degradation of Cefmetazole is a complex process governed by factors such as pH, temperature, and humidity. A thorough understanding of the degradation kinetics and pathways is paramount for ensuring the quality, safety, and efficacy of Cefmetazole-containing pharmaceutical products. The experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers and drug development professionals to conduct comprehensive stability studies and to develop robust and stable formulations of this important antibiotic. Further research to quantify the specific rate constants and to fully elucidate the structures of all degradation products will contribute to a more complete understanding of Cefmetazole's stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. SOP for Forced Degradation Study [m-pharmainfo.com]
- 7. longdom.org [longdom.org]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Quantification of Cefmetazole and its Lactone Degradant
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Cefmetazole and its primary degradation product, Cefmetazole Lactone. The formation of the lactone is a critical degradation pathway for Cefmetazole, and its accurate quantification is essential for stability studies and quality control of the drug substance and product. This method effectively separates Cefmetazole from its lactone and other degradants generated under forced degradation conditions, demonstrating its specificity and stability-indicating capabilities in accordance with ICH guidelines.[1][2][3]
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Chemicals and Reagents:
-
Cefmetazole Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)[4]
-
Ammonium Acetate (Analytical Grade)[4]
-
Glacial Acetic Acid (Analytical Grade)[4]
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.
-
Deionized or HPLC-grade water.
-
Chromatographic Conditions
The chromatographic separation was optimized on a C18 column to achieve a clear resolution between the parent Cefmetazole peak and the this compound peak.[4]
| Parameter | Condition |
| Column | ODS C18, 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase | 0.08 M Ammonium Acetate (pH adjusted to 6.0 with Acetic Acid) : Methanol (85:15 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 214 nm[4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Diluent: Mobile phase (Ammonium Acetate buffer: Methanol, 85:15 v/v).
-
Standard Stock Solution (Cefmetazole): Accurately weigh and dissolve approximately 25 mg of Cefmetazole Reference Standard in 50 mL of diluent to obtain a concentration of 500 µg/mL.
-
Working Standard Solution: Dilute the Standard Stock Solution with the diluent to achieve a final concentration of 50 µg/mL.
-
Sample Solution: Prepare the sample containing Cefmetazole to an expected final concentration of 50 µg/mL using the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Protocol
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on Cefmetazole.[1][5]
-
Acid Hydrolysis: Cefmetazole solution was treated with 0.1 N HCl at 60°C for 2 hours, then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: Cefmetazole solution was treated with 0.1 N NaOH at room temperature for 30 minutes, then neutralized with 0.1 N HCl. This condition is known to readily promote lactonization.
-
Oxidative Degradation: Cefmetazole solution was treated with 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Solid Cefmetazole powder was exposed to 105°C for 24 hours and then dissolved in the diluent.
-
Photolytic Degradation: Cefmetazole solution was exposed to UV light (254 nm) for 24 hours.
Data and Results
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1] The table below summarizes typical validation parameters and their acceptance criteria.
| Parameter | Typical Acceptance Criteria | Hypothetical Result |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.999 | 0.9998[4] |
| Range | 10 - 100 µg/mL | 10 - 100 µg/mL |
| Precision (% RSD) | ≤ 2.0% | < 1.5%[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2%[4] |
| Specificity | No interference at the retention time of the analyte | Peak purity > 990 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
Forced Degradation Data
The method successfully separated the main Cefmetazole peak from the this compound and other degradation products. Base hydrolysis was found to be the primary condition for the formation of the lactone.
| Stress Condition | % Degradation of Cefmetazole (Approx.) | Retention Time - Cefmetazole (min) | Retention Time - this compound (min) |
| Control (Unstressed) | 0% | ~6.5 | Not Detected |
| Acid Hydrolysis (0.1N HCl) | ~15% | ~6.5 | ~8.2 |
| Base Hydrolysis (0.1N NaOH) | ~40% | ~6.5 | ~8.2 |
| **Oxidation (3% H₂O₂) ** | ~25% | ~6.5 | Not Detected |
| Thermal (105°C) | ~8% | ~6.5 | ~8.2 |
| Photolytic (UV Light) | ~12% | ~6.5 | ~8.2 |
Workflow and Pathway Visualization
The following diagram illustrates the complete workflow for the quantification of Cefmetazole and its lactone degradant.
Caption: Experimental workflow for this compound quantification.
Conclusion
The described RP-HPLC method is simple, accurate, and specific for the simultaneous quantification of Cefmetazole and its lactone degradation product. The successful separation of the parent drug from its degradants under various stress conditions confirms the stability-indicating nature of the method.[3][5] This protocol is well-suited for routine quality control and stability testing in pharmaceutical development and manufacturing environments.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Cefmetazole and its Lactone Degradant
Introduction
Cefmetazole is a second-generation cephalosporin (B10832234) antibiotic effective against a broad spectrum of bacteria. Under certain conditions, such as in aqueous solutions, Cefmetazole can undergo intramolecular cyclization to form a lactone derivative. This degradation can impact the efficacy and safety of pharmaceutical formulations. Therefore, a robust and sensitive analytical method for the simultaneous quantification of Cefmetazole and its lactone is crucial for drug development, quality control, and stability studies. This application note provides a detailed protocol for the analysis of Cefmetazole and its lactone using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high selectivity and sensitivity.
Degradation Pathway of Cefmetazole to Cefmetazole Lactone
The primary degradation pathway of Cefmetazole in aqueous solution involves the intramolecular cyclization of the carboxylic acid group with the β-lactam ring, leading to the formation of this compound. This reaction is often catalyzed by changes in pH and temperature.
Caption: Degradation of Cefmetazole to its lactone.
Experimental Protocols
This section details the necessary steps for sample preparation, and the conditions for LC-MS/MS analysis.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Cefmetazole and this compound in a diluent of 50% methanol (B129727) in water at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solutions with the diluent to prepare a series of working standard solutions for calibration and quality control (QC) samples.
-
Forced Degradation Sample Preparation: To generate this compound, subject a solution of Cefmetazole to forced degradation conditions. A common method is hydrolysis in an acidic or basic solution. For example, incubate a solution of Cefmetazole in 0.1 M HCl or 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis. The extent of degradation can be monitored by analyzing samples at different time points.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 6 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cefmetazole | 472.5 | 327.2 | 15 |
| 156.1 | 25 | ||
| This compound | 356.4 | 213.1 | 20 |
| 142.0 | 30 |
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of Cefmetazole and its lactone.
Application Notes and Protocols for Forced Degradation Studies of Cefmetazole to Produce Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefmetazole is a second-generation cephalosporin (B10832234) antibiotic widely used for the treatment of various bacterial infections. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of the drug substance and helping to identify potential degradation products. One of the key degradation pathways for cephalosporins, including Cefmetazole, involves the formation of a lactone derivative, particularly under conditions of heat and acidic pH. Understanding the kinetics and mechanism of this degradation is essential for developing stable formulations and ensuring the safety and efficacy of the drug product.
These application notes provide detailed protocols for conducting forced degradation studies on Cefmetazole with a specific focus on the generation and quantification of its lactone degradant. The methodologies outlined are intended to serve as a guide for researchers to investigate the stability of Cefmetazole and to develop and validate stability-indicating analytical methods.
Experimental Protocols
Materials and Reagents
-
Cefmetazole sodium reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Orthophosphoric acid
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
LC-MS/MS system for identification of degradation products
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
Water bath
Chromatographic Conditions (General Guideline)
A stability-indicating HPLC method is crucial for separating Cefmetazole from its degradation products, including the lactone. The following conditions can be used as a starting point and should be optimized for specific instrumentation and requirements.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A) 0.02 M Potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) B) Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Preparation of Stock and Working Solutions
-
Cefmetazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Cefmetazole sodium in 25 mL of deionized water.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with deionized water.
Forced Degradation Procedures
The goal of forced degradation is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API). The following protocols are starting points and may require adjustment of time, temperature, or reagent concentration.
-
Acid Hydrolysis:
-
To 5 mL of the Cefmetazole working solution (100 µg/mL), add 5 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C for up to 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Cool the samples to room temperature and neutralize with an equivalent volume and concentration of 0.1 M NaOH.
-
Dilute with the mobile phase to the initial concentration if necessary and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 5 mL of the Cefmetazole working solution (100 µg/mL), add 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature and monitor the degradation at various time points (e.g., 30 min, 1, 2, 4 hours).
-
Neutralize the samples with an equivalent volume and concentration of 0.1 M HCl.
-
Dilute with the mobile phase to the initial concentration if necessary and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 5 mL of the Cefmetazole working solution (100 µg/mL), add 5 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for up to 24 hours.
-
Withdraw samples at various time points and analyze directly by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of Cefmetazole sodium powder in a Petri dish.
-
Expose the sample to a temperature of 80°C in a thermostatically controlled oven for up to 72 hours.
-
At specified time intervals, withdraw a sample, dissolve it in deionized water to a concentration of 100 µg/mL, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the Cefmetazole working solution (100 µg/mL) and solid Cefmetazole sodium to a light source in a photostability chamber.
-
The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.
-
Prepare control samples wrapped in aluminum foil to protect them from light.
-
At the end of the exposure, analyze the samples by HPLC.
-
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison of the degradation of Cefmetazole and the formation of its lactone under various stress conditions.
Table 1: Summary of Forced Degradation of Cefmetazole and Lactone Formation
| Stress Condition | Time (hours) | Temperature (°C) | % Cefmetazole Degraded | % Lactone Formed | Other Major Degradants (%) |
| Acid Hydrolysis (0.1 M HCl) | 2 | 60 | Data not found | Data not found | Data not found |
| 8 | 60 | Data not found | Data not found | Data not found | |
| 24 | 60 | Data not found | Data not found | Data not found | |
| Base Hydrolysis (0.1 M NaOH) | 0.5 | RT | Data not found | Data not found | Data not found |
| 2 | RT | Data not found | Data not found | Data not found | |
| 4 | RT | Data not found | Data not found | Data not found | |
| Oxidative (3% H₂O₂) | 8 | RT | Data not found | Data not found | Data not found |
| 24 | RT | Data not found | Data not found | Data not found | |
| Thermal (Solid) | 24 | 80 | Data not found | Data not found | Data not found |
| 72 | 80 | Data not found | Data not found | Data not found | |
| Photolytic | ICH Q1B | ICH Q1B | Data not found | Data not found | Data not found |
Note: Specific quantitative data for Cefmetazole degradation and lactone formation under these exact conditions were not found in the public domain during the literature search. The table is a template for researchers to populate with their experimental data.
Visualizations
Experimental Workflow
The overall workflow for the forced degradation study of Cefmetazole is depicted in the following diagram.
Proposed Degradation Pathway: Cefmetazole to Lactone
The formation of the lactone from Cefmetazole under acidic conditions is proposed to proceed through the hydrolysis of the β-lactam ring, followed by an intramolecular cyclization.
Conclusion
The provided protocols and guidelines offer a comprehensive framework for conducting forced degradation studies on Cefmetazole, with a particular emphasis on the formation of its lactone derivative. By systematically applying these stress conditions and utilizing a robust, stability-indicating HPLC method, researchers can gain valuable insights into the degradation pathways of Cefmetazole. The identification and quantification of the lactone and other degradation products are crucial for the development of stable pharmaceutical formulations and for ensuring compliance with regulatory requirements. Further characterization of the degradation products using techniques such as LC-MS/MS is recommended for complete structural elucidation.
Application Notes & Protocols: Stability-Indicating Assay Method for Cefmetazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Cefmetazole (B193816) in the presence of its degradation products. This method is crucial for assessing the stability of Cefmetazole in bulk drug substances and pharmaceutical formulations, ensuring its quality, safety, and efficacy.
Introduction
Cefmetazole is a cephamycin antibiotic with a broad spectrum of activity against various bacteria.[1] Like other β-lactam antibiotics, Cefmetazole can degrade under various environmental conditions such as heat, light, humidity, and in acidic or basic solutions.[2] Therefore, a validated stability-indicating assay method is essential to separate and quantify the intact drug from its potential degradation products, providing an accurate measure of the drug's stability.[3][4]
This application note describes a robust, reversed-phase HPLC (RP-HPLC) method developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6] The method is specific, accurate, precise, and linear over a defined concentration range. Forced degradation studies were conducted to demonstrate the method's stability-indicating capability.[3][6]
Experimental Protocols
Materials and Reagents
-
Cefmetazole reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Analytical reagent grade monobasic sodium phosphate
-
Analytical reagent grade sodium hydroxide
-
Analytical reagent grade hydrochloric acid
-
Analytical reagent grade hydrogen peroxide (30%)
-
Purified water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions have been found to be effective for the separation of Cefmetazole and its degradation products.
| Parameter | Condition |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M Monobasic Sodium Phosphate Buffer (pH 4.5) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Cefmetazole reference standard in 25 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.
-
Sample Solution: Prepare a sample solution of the drug product to obtain a final concentration of approximately 50 µg/mL of Cefmetazole in the mobile phase.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method.[3][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][6][7][8]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 2 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Alkaline Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 30 minutes. Neutralize the solution with 0.1 N HCl and dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 1 hour. Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Thermal Degradation: Expose the solid Cefmetazole powder to a temperature of 105°C in a hot air oven for 24 hours. After cooling, prepare a 50 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the Cefmetazole solution (50 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
Data Presentation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The results are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 4500 |
| % RSD of Peak Areas | ≤ 2.0% | 0.8% |
Table 2: Method Validation Data
| Parameter | Results |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Robustness | Robust |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Cefmetazole | Number of Degradation Peaks | Resolution (Rs) between Cefmetazole and nearest degradation peak |
| Acid Hydrolysis (0.1 N HCl, 60°C, 2h) | 15.2% | 2 | > 2.0 |
| Alkaline Hydrolysis (0.1 N NaOH, RT, 30 min) | 18.5% | 3 | > 2.0 |
| Oxidative Degradation (3% H₂O₂, RT, 1h) | 12.8% | 1 | > 2.0 |
| Thermal Degradation (105°C, 24h) | 8.5% | 1 | > 2.0 |
| Photolytic Degradation (UV light, 24h) | 6.2% | 1 | > 2.0 |
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for method development and the degradation pathways of Cefmetazole.
Caption: Experimental workflow for the development and validation of a stability-indicating assay method.
Caption: Potential degradation pathways of Cefmetazole under various stress conditions.
Conclusion
The developed and validated RP-HPLC method is simple, rapid, specific, accurate, and precise for the determination of Cefmetazole in the presence of its degradation products. The method's ability to separate the parent drug from its degradation products, as demonstrated through forced degradation studies, confirms its stability-indicating nature. This method is suitable for routine quality control analysis and stability studies of Cefmetazole in pharmaceutical manufacturing and development.
References
- 1. Review of the in-vitro spectrum and characteristics of cefmetazole (CS-1170) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biomedres.us [biomedres.us]
Application Notes & Protocols: Cefmetazole Lactone as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of Cefmetazole (B193816) Lactone as a Certified Reference Material (CRM) for analytical and quality control purposes in pharmaceutical research and development.
Introduction to Cefmetazole and Cefmetazole Lactone
Cefmetazole is a semisynthetic cephamycin antibiotic effective against a broad spectrum of Gram-positive, Gram-negative, and anaerobic bacteria.[1] It is often prescribed for respiratory, urinary tract, intra-abdominal, and skin infections.[1] Impurities in Cefmetazole can arise during manufacturing, degradation, or improper storage.[1] One such critical impurity is this compound.[1][2][3] As a CRM, this compound is essential for the accurate identification and quantification of this impurity in Cefmetazole drug substances and products, ensuring their quality, safety, and efficacy.
This compound is a fully characterized chemical compound used as a reference standard for Cefmetazole.[2] Its primary applications include analytical method development, method validation, and quality control applications during the synthesis and formulation stages of drug development.[2] It serves as a reference standard for traceability against pharmacopeial standards.[2]
Applications of this compound CRM
The primary applications of this compound CRM are centered around chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), for the quality control of Cefmetazole.
-
System Suitability Testing: this compound is used as a resolution compound to verify the resolving power of a chromatographic system. A well-separated peak for this compound from the main Cefmetazole peak is a critical system suitability requirement in pharmacopeial methods, such as the United States Pharmacopeia (USP).[4]
-
Impurity Identification and Quantification: As a certified reference material, this compound allows for the unambiguous identification of this specific impurity in a Cefmetazole sample by comparing retention times. It is also used to create calibration curves for the accurate quantification of the this compound impurity.
-
Forced Degradation Studies: In stability studies, this compound can be used to identify and monitor the formation of this degradant under various stress conditions such as heat, light, humidity, and different pH levels.[5] Cefmetazole sodium has been shown to be unstable when exposed to heat, moisture, and light.[5]
-
Analytical Method Development and Validation: During the development and validation of new analytical methods for Cefmetazole, the lactone CRM is crucial for establishing specificity, accuracy, precision, and linearity for the quantification of this impurity.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in HPLC analysis as per the USP monograph for Cefmetazole.[4]
| Parameter | Specification |
| Chromatographic System | |
| Column | 4.6-mm × 25-cm; packing L1 |
| Detector | 214 nm |
| Flow Rate | About 2 mL per minute |
| Injection Volume | About 10 µL |
| System Suitability | |
| Resolution (R) | The resolution, R, between cefmetazole and this compound is not less than 3.0. |
| Column Efficiency | Not less than 1250 theoretical plates for the cefmetazole peak. |
| Tailing Factor | Not less than 0.94 and not more than 1.6 for the cefmetazole peak. |
| Relative Standard Deviation (RSD) | Not more than 2.0% for replicate injections of the Standard preparation. |
Experimental Protocols
This protocol is based on the USP monograph for Cefmetazole.[4]
Mobile Phase Preparation:
-
Dissolve 5.75 g of monobasic ammonium (B1175870) phosphate (B84403) in 700 mL of water.
-
Add 3.2 mL of a 40% solution of tetrabutylammonium (B224687) hydroxide (B78521), 280 mL of methanol, and 25 mL of tetrahydrofuran.
-
Mix thoroughly.
-
Adjust the pH to 4.5 ± 0.1 with phosphoric acid.
-
Filter the mobile phase through a 0.5-µm or finer porosity filter and degas.
Standard Preparation (for Cefmetazole):
-
Accurately weigh a quantity of USP Cefmetazole RS.
-
Dissolve in the Mobile Phase to obtain a solution with a known concentration of about 200 µg of cefmetazole per mL.
-
Note: Use this solution within 10 minutes of preparation.
Resolution Solution (containing Cefmetazole and this compound):
-
Prepare a solution of USP Cefmetazole RS in 0.01 N sodium hydroxide containing about 1 mg per mL.
-
Heat this solution at 95°C for 10 minutes to induce the formation of this compound.
-
To 1 mL of this heated solution, add 2 mL of the Standard preparation.
-
Dilute with the Mobile Phase to obtain 20 mL of the final Resolution solution. This solution will contain both cefmetazole and this compound.
Assay Preparation (Test Sample):
-
Accurately weigh about 20 mg of the Cefmetazole sample.
-
Transfer to a 100-mL volumetric flask.
-
Dilute with the Mobile Phase to volume and mix.
-
Note: Use this solution within 10 minutes of preparation.
-
Set up the HPLC system with the column, detector, and mobile phase as specified in the quantitative data table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the Resolution solution to verify system suitability. The resolution between the cefmetazole and this compound peaks must be not less than 3.0.
-
Inject the Standard preparation multiple times (e.g., five or six replicate injections) and verify that the relative standard deviation of the peak areas is not more than 2.0%.
-
Once system suitability is confirmed, inject the Assay preparation.
-
Record the chromatograms and measure the peak areas for cefmetazole and any peak corresponding to the retention time of this compound.
-
The quantity of this compound in the sample can be determined by comparing its peak area to the peak area of a known concentration of this compound CRM (if a separate standard for the lactone is used for quantification) or by using the relative response factor if specified in a validated method.
Visualizations
Caption: Relationship between Cefmetazole, its lactone impurity, and the role of the CRM.
Caption: Workflow for the HPLC analysis of Cefmetazole using this compound CRM.
References
Application Note: High-Performance Liquid Chromatography for the Separation of Cefmetazole and its Degradants
Abstract
This application note details a robust and sensitive stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Cefmetazole (B193816) and its process-related impurities and degradation products. The described method is crucial for quality control in pharmaceutical manufacturing and for stability studies of Cefmetazole formulations. The protocol outlines the chromatographic conditions, sample preparation, and forced degradation procedures to ensure the specificity and accuracy of the method.
Introduction
Cefmetazole is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against various bacteria. Like other β-lactam antibiotics, Cefmetazole is susceptible to degradation under various conditions such as hydrolysis, oxidation, and heat, leading to the formation of impurities that can affect its efficacy and safety. Therefore, a reliable analytical method is required to separate and quantify Cefmetazole from its potential degradants. This application note provides a detailed protocol for an HPLC method that achieves good resolution between Cefmetazole and its related substances, making it suitable for routine quality control and stability testing.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method was developed and validated for the determination of Cefmetazole and its related substances.
Chromatographic Conditions:
| Parameter | Condition |
| Column | ODS C18 (250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | A: 1% Formic Acid in WaterB: Acetonitrile(Alternative: 0.08 M Ammonium Acetate and Methanol (85:15, v/v), pH 6.0)[1] |
| Gradient Elution | A gradient elution program should be optimized to achieve separation. A typical starting point is 95% A, ramping to 40% A over 20 minutes, followed by a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection | UV at 214 nm or 254 nm[1][2] |
| Injection Volume | 10 µL |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase components and degas them before use.
-
Standard Solution: Accurately weigh and dissolve Cefmetazole reference standard in a suitable diluent (e.g., mobile phase A or water) to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample solution by dissolving the Cefmetazole drug substance or product in the diluent to a similar concentration as the standard solution.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
-
Acid Hydrolysis: To 1 mL of a 1 mg/mL Cefmetazole solution, add 1 mL of 0.1 M HCl. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: To 1 mL of a 1 mg/mL Cefmetazole solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: To 1 mL of a 1 mg/mL Cefmetazole solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid Cefmetazole powder to dry heat at a specific temperature (e.g., 60-80°C) for a defined period. Dissolve the stressed powder in the diluent before analysis.
-
Photolytic Degradation: Expose a solution of Cefmetazole (e.g., 1 mg/mL) to a combination of UV and visible light in a photostability chamber. A control sample should be kept in the dark under the same conditions.
Data Presentation
The following table summarizes the expected retention times for Cefmetazole and some of its potential impurities. Note that the exact retention times may vary depending on the specific HPLC system and conditions.
| Compound | Retention Time (min) | Resolution (Rs) from Cefmetazole |
| Impurity A (e.g., open-ring degradant) | ~4.5 | > 2.0 |
| Cefmetazole | ~8.2 | - |
| Impurity B (e.g., epimer) | ~9.5 | > 2.0 |
| Polymerized Impurity 1 | > 15.0 | > 5.0 |
| Polymerized Impurity 2 | > 18.0 | > 5.0 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of Cefmetazole.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatographic method for determination of cefmetazole in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies in Pharmaceutical Industry [pharmaspecialists.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Cefmetazole Stress Testing and Lactone Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting forced degradation (stress testing) studies on the cephalosporin (B10832234) antibiotic, Cefmetazole. The protocols cover hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, this document outlines the analytical procedures for the identification and quantification of Cefmetazole and its potential lactone degradation product using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Cefmetazole is a second-generation cephalosporin antibiotic used in the treatment of various bacterial infections.[1] Like other β-lactam antibiotics, Cefmetazole can degrade under various environmental conditions, potentially affecting its efficacy and safety. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[2][3][4] One potential degradation pathway for cephalosporins involves the formation of a lactone ring, which can significantly alter the molecule's biological activity. Understanding the propensity of Cefmetazole to form a lactone under stress is crucial for formulation development and ensuring drug product quality.
Experimental Protocols
Forced Degradation (Stress Testing) of Cefmetazole
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish its intrinsic stability.[2][4] The following protocols outline the conditions for subjecting Cefmetazole to various stress factors. A concentration of 1 mg/mL of Cefmetazole solution is recommended for these studies.[5]
1.1. Acidic Hydrolysis
-
Objective: To evaluate the degradation of Cefmetazole under acidic conditions.
-
Procedure:
-
Prepare a 1 mg/mL solution of Cefmetazole in a suitable solvent (e.g., water or a co-solvent if solubility is an issue).
-
Add an equal volume of 0.1 M to 1.0 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][5] The concentration of the acid may need to be adjusted based on the stability of the drug.
-
Incubate the solution at room temperature or elevate the temperature to 50-60°C if no degradation is observed at room temperature.[5]
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of a suitable base (e.g., sodium hydroxide) before analysis.
-
Analyze the samples by HPLC or LC-MS.
-
1.2. Basic Hydrolysis
-
Objective: To assess the degradation of Cefmetazole under basic conditions.
-
Procedure:
-
Prepare a 1 mg/mL solution of Cefmetazole.
-
Add an equal volume of 0.1 M to 1.0 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[3][5]
-
Incubate at room temperature.
-
Collect samples at designated time points.
-
Neutralize the samples with an equivalent amount of a suitable acid (e.g., hydrochloric acid) prior to analysis.
-
Analyze the samples using HPLC or LC-MS.
-
1.3. Oxidative Degradation
-
Objective: To investigate the degradation of Cefmetazole in the presence of an oxidizing agent.
-
Procedure:
1.4. Thermal Degradation
-
Objective: To determine the effect of heat on the stability of Cefmetazole in both solid and solution states.
-
Procedure:
-
Solid State:
-
Place a known amount of solid Cefmetazole powder in a stability chamber or oven at a temperature higher than the recommended accelerated storage conditions (e.g., 50°C, 60°C, or 70°C).[7]
-
Collect samples at specified time intervals.
-
Dissolve the samples in a suitable solvent to a known concentration before analysis.
-
-
Solution State:
-
Prepare a 1 mg/mL solution of Cefmetazole.
-
Heat the solution in a water bath or oven at a controlled temperature (e.g., 50°C, 60°C, or 70°C).
-
Take samples at different time points.
-
Cool the samples to room temperature before analysis.
-
-
Analyze all samples by HPLC or LC-MS.
-
1.5. Photolytic Degradation
-
Objective: To evaluate the stability of Cefmetazole upon exposure to light.
-
Procedure:
-
Expose a solution of Cefmetazole (1 mg/mL) and a sample of solid Cefmetazole to a light source that provides a combination of UV and visible light.
-
The exposure should be for a minimum of 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[3][5][6]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Collect samples at appropriate intervals.
-
For the solid sample, dissolve it in a suitable solvent to a known concentration.
-
Analyze the samples by HPLC or LC-MS.
-
Analytical Protocol for Cefmetazole and Lactone Analysis
2.1. High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To separate and quantify Cefmetazole and its lactone degradation product.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions (Example based on USP monograph and literature):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.08 M ammonium (B1175870) acetate, pH 6.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 214 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[8]
-
-
Procedure:
-
Prepare standard solutions of Cefmetazole and, if available, the Cefmetazole lactone reference standard at known concentrations.
-
Inject the standard solutions to determine their retention times and to generate a calibration curve.
-
Inject the samples obtained from the forced degradation studies.
-
Identify the peaks corresponding to Cefmetazole and the lactone based on their retention times.
-
Quantify the amount of Cefmetazole remaining and the amount of lactone formed using the calibration curves.
-
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Objective: To identify and confirm the structure of the this compound and other degradation products.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Chromatographic Conditions: Similar to the HPLC-UV method, but optimized for MS detection. A mobile phase with volatile buffers (e.g., formic acid or ammonium formate) is preferred.[8]
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan for identification of parent ions and product ion scan (MS/MS) for fragmentation analysis.
-
-
Procedure:
-
Inject the stressed samples into the LC-MS/MS system.
-
Obtain the mass spectra of the parent drug and the degradation products.
-
The this compound will have a specific mass-to-charge ratio (m/z) that can be predicted based on its structure.
-
Perform MS/MS fragmentation analysis on the parent ion of the suspected lactone to confirm its structure by comparing the fragmentation pattern with theoretical fragmentation pathways.
-
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.
Table 1: Summary of Cefmetazole Degradation under Stress Conditions
| Stress Condition | Stressor | Duration | % Cefmetazole Degraded | % Lactone Formed | Other Major Degradants (%) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | |||
| 1.0 M HCl | 24 hours | ||||
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | |||
| 1.0 M NaOH | 24 hours | ||||
| Oxidative | 3% H₂O₂ | 7 days | |||
| Thermal (Solid) | 70°C | 7 days | |||
| Thermal (Solution) | 70°C | 24 hours | |||
| Photolytic (Solid) | 1.2 M lux hrs | - | |||
| Photolytic (Solution) | 1.2 M lux hrs | - |
Note: The percentage of degradation and formation of products should be calculated based on the initial concentration of Cefmetazole.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Cefmetazole stress testing and analysis.
Proposed Degradation Pathway: Cefmetazole to Lactone
The formation of a lactone from a cephalosporin typically occurs under acidic conditions through intramolecular cyclization. The carboxylic acid at the C-4 position of the cephem nucleus can attack the β-lactam ring, leading to its opening and the formation of a more stable lactone ring.
Caption: Proposed pathway for this compound formation under acidic stress.
Analytical Workflow for Lactone Identification
Caption: Analytical workflow for the identification and confirmation of this compound.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Cefmetazole Lactone in Human Plasma using LC-MS/MS
Abstract
This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of Cefmetazole Lactone in human plasma. Cefmetazole, a cephamycin antibiotic, can degrade to form this compound through the hydrolysis of its β-lactam ring. Monitoring the concentration of this lactone derivative is crucial for understanding the stability and complete pharmacokinetic profile of Cefmetazole. The described method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This protocol provides a comprehensive framework for researchers, scientists, and drug development professionals to implement a validated assay for this compound in a biological matrix, adhering to the principles outlined in regulatory guidelines.
Introduction
Cefmetazole is a second-generation cephamycin antibiotic effective against a broad spectrum of bacteria. Like other β-lactam antibiotics, Cefmetazole is susceptible to degradation, which can impact its efficacy and safety. A primary degradation pathway involves the hydrolysis of the strained β-lactam ring, which can be followed by an intramolecular cyclization to form a more stable lactone derivative. The quantification of this this compound is essential for stability studies, pharmacokinetic assessments, and to fully characterize the disposition of the parent drug in vivo. This document provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma.
Proposed Degradation Pathway: Cefmetazole to this compound
The formation of this compound is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring, forming an unstable intermediate. Subsequent intramolecular cyclization between the newly formed carboxylic acid and a hydroxyl group results in the formation of the more stable lactone structure.
Experimental Protocols
Materials and Reagents
-
Cefmetazole reference standard
-
This compound reference standard (if available, otherwise to be synthesized or characterized)
-
Cefmetazole-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard Solutions and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS), Cefmetazole-d4, in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the working solutions to prepare CCs and QCs at low, medium, and high concentrations.
Sample Preparation Protocol
A protein precipitation method is proposed for its simplicity and high-throughput capability.
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Add 50 µL of plasma sample/CC/QC to the appropriately labeled tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Cefmetazole-d4) to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC)
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| Dwell Time | 100 ms |
Proposed MRM Transitions
The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions for this compound and a suitable internal standard. These are predicted based on the structure of Cefmetazole and common fragmentation patterns of cephalosporins. Final values must be optimized by infusing the pure compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Quantifier) | Product Ion (m/z) | Collision Energy (eV) (Qualifier) |
| This compound | 472.1 | [Predicted] | [To be optimized] | [Predicted] | [To be optimized] |
| Cefmetazole-d4 (IS) | 476.1 | [Predicted] | [To be optimized] | [Predicted] | [To be optimized] |
Note: The molecular weight of Cefmetazole is 471.53 g/mol . The protonated molecule [M+H]+ would be approximately 472.1 m/z. The lactone form would have the same molecular formula and mass. Product ions would need to be determined experimentally but would likely result from fragmentation of the side chains.
Method Validation
The proposed analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[1][2][3] The validation should assess the following parameters:
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix from at least 6 different sources. |
| Linearity | A calibration curve with at least 6 non-zero standards. A correlation coefficient (r²) of ≥ 0.99 is desired. |
| Accuracy & Precision | Replicate analysis of QC samples (n≥5) at a minimum of three concentrations (LQC, MQC, HQC). Accuracy within ±15% (±20% at LLOQ) of the nominal value. Precision (%CV) ≤15% (≤20% at LLOQ). |
| Recovery | The extraction recovery of the analyte should be consistent and reproducible. Determined by comparing the response of extracted samples to post-extraction spiked samples. |
| Matrix Effect | Assessed by comparing the response of post-extraction spiked samples to neat solutions. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability in the biological matrix under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage (-80°C). |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20%). Signal-to-noise ratio should be >5. |
Data Presentation
Table 1: Proposed Method Validation Summary
This table should be populated with experimental data upon method validation.
| Validation Parameter | LQC (Conc.) | MQC (Conc.) | HQC (Conc.) | Acceptance Criteria | Result |
| Intra-day Precision (%CV) | ≤15% | Pass/Fail | |||
| Intra-day Accuracy (%) | 85-115% | Pass/Fail | |||
| Inter-day Precision (%CV) | ≤15% | Pass/Fail | |||
| Inter-day Accuracy (%) | 85-115% | Pass/Fail | |||
| Recovery (%) | Consistent | Pass/Fail | |||
| Matrix Effect (%) | 85-115% | Pass/Fail |
Table 2: Stability Assessment Summary
This table should be populated with experimental data upon method validation.
| Stability Condition | Concentration | Mean % Bias from Nominal | Precision (%CV) | Acceptance Criteria | Result |
| Bench-Top (e.g., 4 hrs, RT) | LQC & HQC | ±15% | Pass/Fail | ||
| Freeze-Thaw (e.g., 3 cycles) | LQC & HQC | ±15% | Pass/Fail | ||
| Long-Term (-80°C, e.g., 30 days) | LQC & HQC | ±15% | Pass/Fail |
Conclusion
The proposed LC-MS/MS method provides a robust framework for the quantification of this compound in human plasma. The combination of a simple and efficient sample preparation technique with the high selectivity and sensitivity of tandem mass spectrometry allows for reliable determination of this key degradation product. Proper validation of this method will ensure its suitability for pharmacokinetic, stability, and other drug development studies involving Cefmetazole.
References
Development of a Stability-Indicating UPLC Method for the Determination of Cefmetazole and Its Impurities
Application Note
Abstract
This application note details a sensitive, selective, and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Cefmetazole and its potential impurities. The developed method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions. This method is suitable for routine quality control analysis of Cefmetazole bulk drug and its formulations, as well as for stability studies.
Introduction
Cefmetazole is a second-generation cephalosporin (B10832234) antibiotic used in the treatment of various bacterial infections.[1] Like other β-lactam antibiotics, Cefmetazole can degrade through hydrolysis and oxidation, leading to the formation of impurities that may compromise its efficacy and safety. Therefore, a robust analytical method is crucial for monitoring the purity and stability of Cefmetazole. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, shorter run times, and increased sensitivity, making it an ideal technique for this purpose.[2] This application note provides a comprehensive protocol for a UPLC method developed and validated for the analysis of Cefmetazole and its impurities.
Physicochemical Properties of Cefmetazole
A thorough understanding of the physicochemical properties of Cefmetazole is essential for effective method development.
| Property | Value | Reference |
| Chemical Formula | C15H17N7O5S3 | [1][3] |
| Molecular Weight | 471.53 g/mol | [3] |
| Solubility | Practically insoluble in water; soluble in methanol. The sodium salt is soluble in water (50 mg/mL). | [3][4][5] |
| pKa | 2.0 - 4.0 (for the carboxylic acid group) | [3] |
Experimental Protocols
UPLC Method Parameters
A gradient elution reverse-phase UPLC method was developed for the separation of Cefmetazole and its impurities.
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC H-Class System with a PDA Detector |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate in water, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Program | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2.0 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefmetazole reference standard in a mixture of water and acetonitrile (80:20 v/v) to obtain a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the Cefmetazole sample in a mixture of water and acetonitrile (80:20 v/v) to obtain a final concentration of 1.0 mg/mL.
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of known Cefmetazole impurities in the same diluent.
Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[6][7][8] A sample solution of Cefmetazole (1.0 mg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: The solid drug substance was kept at 105°C for 24 hours.
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) and visible light for 24 hours.
After the specified time, the stressed samples were neutralized (if necessary), diluted to the appropriate concentration, and analyzed by the UPLC method.
Method Validation
The developed UPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
Method Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Forced degradation studies | The method should be able to separate the main peak from all degradation products and any known impurities. Peak purity of the Cefmetazole peak should be demonstrated. |
| Linearity | Analysis of at least five concentrations of Cefmetazole and its impurities ranging from the reporting limit to 150% of the specification limit. | Correlation coefficient (r²) > 0.999 for all components. |
| Accuracy (Recovery) | Analysis of samples spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). | The mean recovery for each impurity should be within 90.0% to 110.0%. |
| Precision (Repeatability) | Six replicate injections of a standard solution. | The relative standard deviation (RSD) should be ≤ 2.0%. |
| Intermediate Precision | Analysis of the same sample on different days by different analysts. | The RSD between the two sets of results should be ≤ 3.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The LOD should be reported. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | The LOQ should be reported and should be precise and accurate. |
| Robustness | Deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | The system suitability parameters should remain within the acceptance criteria. |
Data Presentation
Quantitative Data of Impurities in a Sample Analysis
The following table summarizes the results of the analysis of a Cefmetazole batch for its impurities.
| Impurity | Retention Time (min) | Amount (%) | Specification Limit (%) |
| Impurity A | 4.2 | 0.08 | Not More Than 0.15 |
| Impurity B | 5.8 | 0.05 | Not More Than 0.10 |
| Cefmetazole Lactone | 7.1 | Not Detected | Not More Than 0.20 |
| Unknown Impurity 1 | 9.5 | 0.03 | Not More Than 0.10 |
| Total Impurities | 0.16 | Not More Than 0.50 |
Visualizations
Experimental Workflow
Caption: Workflow for Cefmetazole impurity analysis.
Method Validation Logical Relationship
References
- 1. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. セフメタゾール ナトリウム塩 | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
Application of Cefmetazole Lactone in Pharmaceutical Quality Control
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefmetazole is a second-generation cephalosporin (B10832234) antibiotic used in the treatment of various bacterial infections.[1] As with many beta-lactam antibiotics, Cefmetazole can degrade under certain conditions, leading to the formation of impurities that may impact the safety and efficacy of the drug product. One of the primary degradation products is Cefmetazole Lactone, formed through the intramolecular hydrolysis of the beta-lactam ring. The robust quality control of Cefmetazole drug substance and drug product, therefore, necessitates the accurate identification and quantification of this critical impurity.
These application notes provide detailed protocols for the use of this compound in key pharmaceutical quality control applications, including its role as a reference standard, in impurity profiling, and for the validation of analytical methods.
This compound as a Reference Standard
The availability of a high-purity this compound reference standard is fundamental for the accurate quantification of this impurity in Cefmetazole samples. It serves as a benchmark against which the amount of the lactone impurity in a test sample is measured.
Application Note:
A high-purity this compound reference substance is used to prepare standard solutions at known concentrations. These standards are then used to calibrate the analytical instrument, typically a High-Performance Liquid Chromatograph (HPLC), and to determine the concentration of the lactone in a sample of Cefmetazole by comparing the peak response of the impurity with that of the reference standard. A patent for preparing high-purity this compound (with a purity greater than 98%) has been established, ensuring its availability for use as an impurity reference substance.[1]
Protocol: Preparation of this compound Standard Solution
Objective: To prepare a stock solution and working standards of this compound for use in HPLC analysis.
Materials:
-
This compound Reference Standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve the standard in a suitable diluent (e.g., a mixture of water and acetonitrile, matching the initial mobile phase composition).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
-
-
Working Standard Preparation (e.g., 1 µg/mL):
-
Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well. This working standard can be used for routine analysis and for spiking experiments in method validation.
-
Impurity Profiling and Forced Degradation Studies
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. Forced degradation studies are intentionally performed to generate degradation products, which helps in understanding the degradation pathways and in developing stability-indicating analytical methods.[2][3]
Application Note:
Forced degradation of Cefmetazole under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) is performed to generate this compound and other potential degradation products.[2] The resulting stressed samples are then analyzed by a stability-indicating HPLC method to identify and quantify the degradants. This information is crucial for establishing the stability of the drug and for developing a robust manufacturing process and appropriate storage conditions.
Protocol: Forced Degradation of Cefmetazole
Objective: To generate Cefmetazole degradation products, including this compound, under controlled stress conditions.
Materials:
-
Cefmetazole drug substance
-
Hydrochloric acid (HCl), e.g., 0.1 M
-
Sodium hydroxide (B78521) (NaOH), e.g., 0.1 M
-
Hydrogen peroxide (H₂O₂), e.g., 3%
-
HPLC-grade water
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Preparation of Cefmetazole Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh and dissolve Cefmetazole in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
-
Acid Hydrolysis:
-
Mix equal volumes of the Cefmetazole stock solution and 0.1 M HCl.
-
Heat at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 2-8 hours), aiming for 5-20% degradation of the parent drug.
-
Cool the solution and neutralize with an appropriate amount of NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the Cefmetazole stock solution and 0.1 M NaOH.
-
Maintain at room temperature or a slightly elevated temperature for a specified time to achieve the target degradation.
-
Cool the solution and neutralize with an appropriate amount of HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the Cefmetazole stock solution and 3% H₂O₂.
-
Keep the solution at room temperature and monitor the degradation over time.
-
-
Thermal Degradation:
-
Expose a solid sample of Cefmetazole to dry heat (e.g., 80-105°C) for a defined period.
-
Dissolve the stressed sample in a suitable diluent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Cefmetazole to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2]
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Analytical Method Development and Validation
A validated, stability-indicating analytical method is required for the routine quality control of Cefmetazole to ensure that this compound and other impurities are accurately quantified.
Application Note:
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for the analysis of Cefmetazole and its related substances.[4] The method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose. This compound plays a critical role in this validation, particularly in establishing the method's specificity and accuracy.
Protocol: HPLC Method for the Quantification of this compound
Objective: To provide a general HPLC method for the separation and quantification of this compound from Cefmetazole.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 4.5) B: Acetonitrile. A gradient elution may be required for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
System Suitability: As per the USP monograph for Cefmetazole, a resolution solution is prepared by heating Cefmetazole in a dilute sodium hydroxide solution to generate the lactone.[5] This solution is then injected to ensure adequate resolution between the Cefmetazole and this compound peaks.
Sample Preparation: Accurately weigh a known amount of the Cefmetazole sample, dissolve it in the mobile phase or a suitable diluent to a known concentration, and filter through a 0.45 µm filter before injection.
Method Validation Summary
The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC method for this compound quantification.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., Cefmetazole, other impurities, excipients). | Peak purity of the analyte peak should be demonstrated using a photodiode array (PDA) detector. No interference from blank or placebo at the retention time of this compound. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | From the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for the impurity at different concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 10% for the impurity at the specification limit. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase pH, column temperature, and flow rate. |
Visualizations
Experimental Workflow for Impurity Identification
Caption: Workflow for the identification of this compound via forced degradation.
Analytical Method Validation Workflow
Caption: Workflow for the validation of an analytical method for impurity quantification.
References
Troubleshooting & Optimization
Troubleshooting peak tailing in Cefmetazole Lactone HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of Cefmetazole Lactone.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline. This can compromise the accuracy and precision of quantification. This guide provides a systematic approach to identify and resolve the root cause of peak tailing in your this compound analysis.
Q1: My this compound peak is tailing. What are the most common causes?
Peak tailing in the HPLC analysis of this compound can stem from several factors, often related to interactions between the analyte and the stationary phase, or issues with the HPLC system itself. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, leading to peak tailing.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or silanol groups, causing peak shape distortion.[1]
-
Inadequate Buffering: Insufficient buffer capacity can result in localized pH shifts on the column, contributing to peak tailing.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can lead to peak broadening and tailing.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.
Below is a troubleshooting workflow to help you systematically address the issue.
Frequently Asked Questions (FAQs)
Q2: What are the optimal HPLC conditions for Cefmetazole and this compound analysis?
Based on the United States Pharmacopeia (USP) monograph for Cefmetazole, a validated method for the separation of Cefmetazole and this compound is available.[2] Adherence to these, or similar, conditions is recommended to achieve optimal peak shape.
| Parameter | Recommended Value |
| Mobile Phase | 5.75 g/L Monobasic Ammonium (B1175870) Phosphate (B84403), 3.2 mL/L of 40% Tetrabutylammonium (B224687) Hydroxide (B78521), 280 mL/L Methanol, 25 mL/L Tetrahydrofuran in Water. Adjusted to pH 4.5 with Phosphoric Acid.[2] |
| Column | L1 packing (C18), 4.6 mm x 25 cm.[2] |
| Flow Rate | Approximately 2 mL/min.[2] |
| Detection | UV at 214 nm.[2] |
| Injection Volume | Approximately 10 µL.[2] |
Q3: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter for controlling peak shape, especially for compounds with ionizable functional groups.[1] this compound has a predicted pKa of 11.37, suggesting it is weakly acidic or neutral. The USP method specifies a pH of 4.5.[2] Operating at a pH well below the pKa of the analyte and the pKa of residual silanol groups (typically around 3.5-4.5) helps to maintain a consistent ionization state for both, minimizing secondary interactions and thus reducing peak tailing.
| pH Relative to pKa | Expected Impact on Peak Shape | Rationale |
| pH << pKa (e.g., pH 2.5-3.5) | Generally good, symmetrical peaks. | Silanol groups are protonated and less likely to interact with the analyte. |
| pH ≈ pKa of Silanols (e.g., pH 3.5-4.5) | Potential for tailing if not well-buffered. | Inconsistent ionization of silanol groups can lead to mixed-mode retention. |
| pH > pKa of Silanols (e.g., pH > 4.5) | Increased risk of peak tailing. | Deprotonated silanols can have strong secondary interactions with the analyte. |
Q4: Can column choice influence peak tailing for this compound?
Yes, the choice of HPLC column can significantly impact peak shape. For polar compounds like this compound, using a column with high-purity silica (B1680970) and effective end-capping is crucial to minimize silanol interactions.
| Column Type | Impact on Peak Tailing |
| Modern, High-Purity Silica C18 | Recommended. Lower silanol activity leads to improved peak symmetry. |
| Older Generation C18 | Higher potential for peak tailing due to more active silanol sites. |
| Polar-Embedded or Polar-Endcapped C18 | Can provide alternative selectivity and improved peak shape for polar compounds. |
Q5: What is the degradation pathway of Cefmetazole to this compound, and how can I prepare a resolution standard?
Cefmetazole can degrade to form this compound. This is often facilitated by basic conditions and heat. The USP monograph provides a procedure to generate the lactone for a resolution solution.[2]
Experimental Protocols
Protocol 1: HPLC Analysis of Cefmetazole and this compound (Adapted from USP Monograph)
-
Mobile Phase Preparation:
-
Accurately weigh 5.75 g of monobasic ammonium phosphate and dissolve in 700 mL of HPLC-grade water.
-
Add 3.2 mL of a 40% tetrabutylammonium hydroxide solution, 280 mL of methanol, and 25 mL of tetrahydrofuran.
-
Adjust the pH to 4.5 ± 0.1 with phosphoric acid.
-
Filter the mobile phase through a 0.5 µm or finer porosity filter and degas.
-
-
Standard Preparation (approx. 200 µg/mL Cefmetazole):
-
Accurately weigh an appropriate amount of USP Cefmetazole Reference Standard.
-
Dissolve in the Mobile Phase in a volumetric flask to obtain a final concentration of about 200 µg/mL.
-
Use this solution within 10 minutes of preparation.[2]
-
-
Resolution Solution Preparation:
-
Prepare a solution of USP Cefmetazole RS in 0.01 N sodium hydroxide at a concentration of about 1 mg/mL.
-
Heat this solution at 95°C for 10 minutes to induce the formation of this compound.
-
To 1 mL of the heated solution, add 2 mL of the Standard Preparation and dilute to 20 mL with the Mobile Phase.[2]
-
-
Chromatographic System:
-
Column: C18 (L1), 4.6 mm x 25 cm.
-
Detector: UV at 214 nm.
-
Flow Rate: 2 mL/min.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Inject the Resolution Solution.
-
The resolution between the Cefmetazole and this compound peaks should be not less than 3.0.[2]
-
-
Analysis:
-
Inject the Standard Preparation and the sample solutions.
-
Record the chromatograms and measure the peak areas.
-
References
Technical Support Center: Optimizing Cefmetazole and Lactone Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Cefmetazole and its lactone degradation product.
Frequently Asked Questions (FAQs)
Q1: What is a common starting mobile phase for the separation of Cefmetazole and its lactone on a C18 column?
A typical starting point for reversed-phase HPLC separation of Cefmetazole and its related substances, including the lactone, involves a buffered aqueous phase and an organic modifier. A common mobile phase consists of a buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) at a pH between 4 and 6, mixed with methanol (B129727) or acetonitrile (B52724) as the organic component. The initial organic percentage can range from 10-20%, which can then be optimized based on the initial separation results.
Q2: Why is controlling the pH of the mobile phase critical for this separation?
The pH of the mobile phase is crucial because it affects the ionization state of both Cefmetazole and its lactone. Cefmetazole has ionizable functional groups, and controlling the pH ensures consistent retention times and peak shapes. A stable pH prevents peak shifting and tailing, leading to a more robust and reproducible analytical method.
Q3: My Cefmetazole and lactone peaks are co-eluting or have poor resolution. What should I do?
Poor resolution or co-elution of Cefmetazole and its lactone is a common issue. To address this, you can try the following optimization strategies:
-
Decrease the organic solvent strength: Reducing the percentage of acetonitrile or methanol in the mobile phase will generally increase the retention times of both compounds, potentially improving their separation.
-
Adjust the mobile phase pH: A slight adjustment in the pH can alter the selectivity between the two compounds, leading to better resolution.
-
Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can impact selectivity and may improve the separation.
-
Employ gradient elution: A shallow gradient can be effective in resolving closely eluting peaks.
Q4: What are the advantages of using UPLC over HPLC for this separation?
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which provides several advantages over traditional HPLC:
-
Higher resolution and sensitivity: UPLC systems can achieve better separation of closely related compounds like Cefmetazole and its lactone.
-
Faster analysis times: The higher efficiency of UPLC columns allows for shorter run times without compromising separation quality.
-
Reduced solvent consumption: Faster analyses and smaller column dimensions lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the method development and routine analysis for the separation of Cefmetazole and its lactone.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for Cefmetazole Peak | - Secondary interactions with residual silanols on the column packing material.- Inappropriate mobile phase pH.- Column overload. | - Use a high-purity, end-capped column.- Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%).- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Cefmetazole.- Reduce the sample concentration or injection volume. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Ensure accurate and consistent preparation of the mobile phase, including proper degassing.- Use a column oven to maintain a constant temperature.- Check the HPLC/UPLC system for leaks and ensure the pump is delivering a stable flow rate. |
| Poor Peak Shape (Fronting or Splitting) | - Sample solvent is stronger than the mobile phase.- Column void or contamination.- High injection volume. | - Dissolve the sample in the mobile phase or a weaker solvent.- If a column void is suspected, replace the column. Flush the column with a strong solvent to remove contaminants.- Reduce the injection volume.[1] |
| Loss of Resolution Over Time | - Column degradation.- Change in mobile phase composition due to evaporation of the organic component. | - Replace the column with a new one of the same type.- Prepare fresh mobile phase daily and keep the solvent bottles capped. |
| Ghost Peaks in the Chromatogram | - Contamination from the sample, solvent, or system.- Carryover from a previous injection. | - Run a blank gradient to identify the source of contamination.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method. |
Experimental Protocols
A successful separation of Cefmetazole and its lactone requires a well-defined experimental protocol. Forced degradation studies are essential to ensure the method is stability-indicating.[2][3]
Forced Degradation Study Protocol
Forced degradation studies are critical for identifying potential degradation products and demonstrating the specificity of the analytical method.[4]
-
Acid Hydrolysis: Treat the Cefmetazole sample with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the Cefmetazole sample with 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat the Cefmetazole sample with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid Cefmetazole sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the Cefmetazole solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC or UPLC analysis.
Example HPLC Method
The following is an example of a starting HPLC method that can be further optimized.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.05 M Ammonium Acetate buffer, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: A logical workflow for troubleshooting poor peak resolution.
Experimental Workflow for Method Development
Caption: A typical workflow for developing a stability-indicating HPLC method.
References
Improving resolution between Cefmetazole and Cefmetazole Lactone peaks
Welcome to the technical support center for the chromatographic analysis of Cefmetazole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation between Cefmetazole and its primary degradation product, Cefmetazole Lactone.
Troubleshooting Guide: Improving Resolution
Poor resolution between Cefmetazole and this compound is a common analytical challenge. This guide provides a systematic approach to diagnosing and resolving this issue.
Question: What are the initial steps to troubleshoot poor resolution between Cefmetazole and this compound peaks?
Answer:
Start by verifying the system suitability parameters of your High-Performance Liquid Chromatography (HPLC) system. The United States Pharmacopeia (USP) monograph for Cefmetazole provides established criteria for a validated method.[1] Key parameters to check include resolution (R), column efficiency (theoretical plates), and peak tailing.
Troubleshooting Workflow:
References
Technical Support Center: Enhancing LC-MS Sensitivity for Cefmetazole Lactone Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection of Cefmetazole Lactone.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for enhancing the sensitivity of this compound detection?
A1: The most critical factor is minimizing matrix effects through effective sample preparation.[1] Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to ion suppression and significantly reduced sensitivity.[1][2] A robust sample clean-up procedure, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is essential to remove these interfering substances before LC-MS analysis.[1]
Q2: Which ionization mode, positive or negative Electrospray Ionization (ESI), is recommended for this compound?
A2: For cephalosporins like Cefmetazole, ESI in positive ion mode is commonly used to detect the protonated molecule [M+H]⁺, as the structure contains multiple nitrogen atoms that are readily protonated.[3][4] However, some cephalosporins have shown a higher response in negative ion mode.[3] Therefore, it is highly recommended to test both ionization modes during method development to determine the optimal condition for this compound, which may have different ionization characteristics than its parent compound.
Q3: How can I effectively minimize ion suppression or enhancement?
A3: Minimizing ion suppression and enhancement (SEI) is crucial for accurate and sensitive quantification.[2] Key strategies include:
-
Improving Sample Clean-up: Employ rigorous sample preparation techniques like SPE or LLE to remove interfering matrix components, particularly lipids.[1][5]
-
Optimizing Chromatography: Achieve good chromatographic separation between the analyte and matrix components. Using ultra-high-performance liquid chromatography (UPLC) can produce narrower peaks, increasing the signal-to-noise ratio and improving sensitivity.[6][7]
-
Sample Dilution: If the analyte concentration is sufficient, diluting the sample extract can reduce the concentration of interfering matrix components.[5]
-
Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.[8]
Q4: What type of Liquid Chromatography (LC) column is most suitable for this analysis?
A4: Reversed-phase C18 columns are widely and successfully used for the separation of cephalosporins and their related substances.[3][9][10][11] Columns with smaller particle sizes (e.g., < 2 μm) can offer higher resolution and sensitivity.[6] For specific separation challenges, other column chemistries, such as pentafluorophenyl (PFP), could also be explored.[12]
Q5: What mobile phase additives are best for improving ionization?
A5: Formic acid (typically 0.1%) is the most common additive for positive mode ESI as it promotes the formation of protonated molecules [M+H]⁺, which enhances the signal.[10][11] Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used and are often good choices for buffering the mobile phase.[8][13] Post-column infusion of an acid can also be a valuable technique, as it allows for the independent optimization of chromatographic separation pH and ESI pH for maximum sensitivity.[14]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Poor Signal Intensity / No Peak Detected | 1. Ion Suppression: Matrix components are suppressing the analyte signal.[2][15]2. Suboptimal MS Parameters: Ion source settings (voltages, gas flows, temperature) are not optimized.[15]3. Incorrect Ionization Mode: The selected ESI mode (positive/negative) is not ideal for the analyte.[3]4. Sample Degradation: Cefmetazole and its lactone may be unstable under certain storage or sample preparation conditions.[11]5. Low Analyte Concentration: The concentration in the sample is below the instrument's limit of detection. | 1. Improve Sample Clean-up: Implement or enhance the SPE or LLE protocol.[1]2. Optimize MS Source: Perform a full optimization of all source parameters by infusing a standard solution of this compound.[12]3. Test Both Ionization Modes: Analyze the standard in both positive and negative ESI to confirm which provides a better response.[3]4. Verify Sample Stability: Prepare fresh samples and standards. Ensure samples are stored properly (e.g., at -80 °C) and processed quickly.[11][16]5. Concentrate the Sample: Increase the starting sample volume and/or reduce the final reconstitution volume. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column Contamination: Buildup of matrix components on the column frit or stationary phase.[17]2. Injection Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase, causing peak distortion.[17]3. Secondary Interactions: Silanol interactions between the analyte and the column stationary phase.[17]4. Column Void: A void has formed at the head of the analytical column.[17] | 1. Flush the Column: Use a strong solvent wash recommended by the column manufacturer. Install an in-line filter or guard column to protect the analytical column.[17][18]2. Match Solvents: Reconstitute the final sample extract in a solvent that is the same strength as, or weaker than, the initial mobile phase.[18]3. Adjust Mobile Phase: Add a competitive agent (e.g., slightly increase the acid concentration) or switch to a different column chemistry.[17]4. Reverse-flush or Replace Column: Try flushing the column in the reverse direction. If this fails, the column must be replaced. |
| Inconsistent Retention Times | 1. Inadequate Column Equilibration: Insufficient time for the column to re-equilibrate between injections.[15]2. Mobile Phase Issues: Changes in mobile phase composition due to evaporation or improper preparation.[19]3. Pump or Leak Issues: Fluctuating pump pressure or a leak in the system.[15][19]4. Temperature Fluctuations: Inconsistent column temperature. | 1. Increase Equilibration Time: Ensure the equilibration step in the gradient is long enough (at least 10 column volumes).[15]2. Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and keep solvent bottles capped.[18]3. Check System Pressure: Monitor the pressure trace for fluctuations. Purge the pumps and check all fittings for leaks from the pump to the column.[15]4. Use a Column Oven: Ensure the column oven is on and set to a stable temperature (e.g., 30-40°C).[11] |
| High Background Noise | 1. Contaminated Solvents/Reagents: Impurities in the mobile phase (water, organic solvent, or additives).[13]2. Contaminated System: Buildup of contaminants in the LC system tubing, injector, or MS ion source.[19]3. Leaks: A small leak in the fluid path can introduce noise. | 1. Use High-Purity Reagents: Use only LC-MS grade solvents and freshly opened, high-purity additives.[13][18]2. Clean the System: Flush the entire LC system with an appropriate cleaning solution (e.g., isopropanol). Clean the MS ion source according to the manufacturer's instructions.3. Perform a Leak Check: Systematically check all fittings and connections for any signs of a leak. |
Experimental Protocols & Data
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting this compound from a biological matrix like plasma or serum.
-
Pre-treatment: To 500 µL of sample, add 500 µL of 4% phosphoric acid to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of LC-MS grade water.[16]
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge using 2 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[16]
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Recommended LC-MS/MS Parameters
These parameters serve as a starting point for method development and should be optimized for your specific instrument and application.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[11] |
| Flow Rate | 0.3 - 0.4 mL/min[11] |
| Column Temperature | 30°C[11] |
| Injection Volume | 2 - 10 µL |
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 1.0 | 95.0 | 5.0 |
| 5.0 | 20.0 | 80.0 |
| 5.5 | 5.0 | 95.0 |
| 6.5 | 5.0 | 95.0 |
| 6.6 | 95.0 | 5.0 |
| 8.0 | 95.0 | 5.0 |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[16] |
| Capillary Voltage | 3000 - 4000 V |
| Source Temperature | 150 - 180°C[11] |
| Desolvation Gas Temp | 325 - 350°C[11][12] |
| Nebulizer Gas | 25 - 30 psi[12] |
Table 2: Hypothetical MRM Transitions for Cefmetazole (Precursor) and its Lactone
Note: These values are illustrative. The exact m/z values must be determined by infusing pure standards.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) |
| Cefmetazole | 472.0 | 341.1 (Quantifier) | 15 |
| 125.1 (Qualifier) | 25 | ||
| This compound | 428.0 | 297.1 (Quantifier) | 18 |
| 152.1 (Qualifier) | 28 |
Visualizations
Experimental & Troubleshooting Workflows
Caption: General workflow for LC-MS/MS method development.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. scilit.com [scilit.com]
- 8. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. d-nb.info [d-nb.info]
- 17. agilent.com [agilent.com]
- 18. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 19. zefsci.com [zefsci.com]
Addressing matrix effects in Cefmetazole Lactone bioanalysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Cefmetazole (B193816) Lactone.
Troubleshooting Guide
This guide addresses common issues encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Cefmetazole Lactone in biological samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Response / Ion Suppression | Co-eluting endogenous matrix components (e.g., phospholipids) compete with the analyte for ionization in the MS source. | 1. Optimize Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample.[1] For plasma, phospholipid removal plates (e.g., HybridSPE) can specifically target and remove interfering lipids.2. Improve Chromatographic Separation: Modify the LC gradient to better resolve this compound from the region where phospholipids (B1166683) typically elute.3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[2] |
| High Analyte Signal / Ion Enhancement | Co-eluting matrix components improve the ionization efficiency of this compound.[3] | 1. Improve Chromatographic Separation: As with ion suppression, optimizing the LC method can separate the analyte from enhancing components.[3]2. Adjust Sample pH during Extraction: Since this compound is acidic, adjusting the sample pH two units below its pKa before LLE can ensure it is uncharged, potentially altering the co-extraction of enhancing impurities.[1] |
| Poor Reproducibility Between Different Matrix Lots | Relative Matrix Effect: Different lots of biological fluid (e.g., plasma from different donors) have varying compositions of endogenous components, causing differential ion suppression or enhancement.[4][5] | 1. Evaluate Matrix Effect Across Multiple Lots: During method validation, assess the matrix effect using at least six different sources of the biological matrix.[6][7] The precision (%CV) for quality control samples should not exceed 15%.[8]2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it has nearly identical physicochemical properties to the analyte and will be affected by the matrix in the same way, compensating for variability.[3][4] |
| Inconsistent Internal Standard (IS) Response | The IS is experiencing different matrix effects than this compound. This is more common with analog (structurally similar) internal standards. | 1. Switch to a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution to ensure both analyte and IS are affected similarly by the matrix.[4]2. Optimize Chromatography: Ensure the IS and analyte co-elute as closely as possible. If a SIL-IS is not used, slight differences in retention time can expose the IS and analyte to different matrix components. |
| Analyte Degradation in Sample | Cefmetazole can degrade under various conditions (heat, light, acid, alkali) to form this compound.[9] The lactone itself may be unstable, especially with changes in pH. | 1. Control Storage Conditions: Store biological samples at -70°C or below. Keep stock solutions in organic solvent at low temperatures.[10]2. Evaluate Stability: Perform comprehensive stability tests, including freeze-thaw stability, bench-top stability, and long-term stability, to understand the analyte's behavior in the matrix.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in the context of this compound bioanalysis? A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[13] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results.[3] Endogenous components like phospholipids are a major cause of these effects in plasma samples.[1]
Q2: Why is it critical to address matrix effects for regulated bioanalysis? A2: Regulatory bodies like the FDA and international guidelines like the ICH M10 require that bioanalytical methods be validated to demonstrate they are reliable and reproducible.[8] This includes a thorough assessment of matrix effects to ensure that the results are not biased by the biological sample itself.[6][7] The validation should typically include an evaluation of matrix effects in at least six different lots of the biological matrix.[6][7]
Q3: How can I qualitatively assess for the presence of matrix effects in my LC-MS/MS assay? A3: A common qualitative method is the post-column infusion experiment.[3][4] In this technique, a constant flow of this compound solution is infused into the mass spectrometer's ion source while a blank, extracted matrix sample is injected onto the LC column. Any significant dip or peak in the analyte's signal indicates the presence of ion suppression or enhancement, respectively, at specific retention times.[3][4]
Q4: How do I quantitatively measure the matrix effect? A4: The post-extraction spike method is the standard for quantitative assessment.[1][4] This involves comparing the peak response of the analyte spiked into a blank, extracted matrix (Set A) to the peak response of the analyte in a neat solvent (Set B). The matrix factor (MF) is calculated as the ratio of the peak response in the presence of matrix to the peak response in its absence (MF = A/B).[3]
Quantitative Assessment of Matrix Factor (MF)
| Matrix Factor (MF) Value | Interpretation | Potential Impact on Assay |
| MF = 1 | No matrix effect | Ideal scenario; highest accuracy and precision. |
| MF < 1 | Ion Suppression | Reduced sensitivity, higher limit of quantitation (LOQ), potential for inaccurate results if not consistent. |
| MF > 1 | Ion Enhancement | Can lead to overestimation of the analyte concentration, potential for non-linearity. |
A consistent matrix effect that is compensated for by a suitable internal standard (i.e., an IS-normalized MF close to 1) is acceptable.[3]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile (B52724) A simple but often insufficient method for removing matrix interferences.[1]
-
Add 300 µL of ice-cold acetonitrile (containing the internal standard) to 100 µL of plasma in a microcentrifuge tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[1]
-
To 100 µL of plasma, add the internal standard and 50 µL of a pH-adjusting buffer (e.g., phosphate (B84403) buffer to bring the pH < 4, as this compound is acidic).[1]
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness and reconstitute as described in the PPT protocol.
Protocol 3: Solid-Phase Extraction (SPE) Often the most effective technique for minimizing matrix effects by selectively isolating the analyte.[1]
-
Condition: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load: Pre-treat 100 µL of plasma by adding 200 µL of 4% phosphoric acid. Load this mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
Diagrams
Caption: General experimental workflow for bioanalytical method development.
Caption: Logical workflow for troubleshooting matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 9. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. Stability of cefmetazole-doxycycline mixtures in sodium chloride and dextrose injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacompass.com [pharmacompass.com]
- 12. A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Cefmetazole Technical Support Center: Minimizing Lactone Formation in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Cefmetazole (B193816) stock solutions to minimize the formation of its lactone degradant.
Frequently Asked Questions (FAQs)
Q1: What is lactone formation in Cefmetazole solutions and why is it a concern?
A1: Cefmetazole, a β-lactam antibiotic, can degrade in aqueous solutions through the intramolecular cyclization of its carboxylic acid and a hydroxyl group, forming an inactive lactone. This degradation reduces the potency of the Cefmetazole solution and introduces an impurity that can confound experimental results.
Q2: What are the primary factors that promote lactone formation in Cefmetazole stock solutions?
A2: The degradation of Cefmetazole, including lactone formation, is primarily influenced by pH, temperature, and exposure to light.[1][2] Cefmetazole is most stable in a pH range of 5 to 9.[1][2] Elevated temperatures and exposure to light significantly accelerate the degradation process.[1][2]
Q3: How quickly does Cefmetazole degrade in solution?
Q4: What are the recommended storage conditions for Cefmetazole stock solutions?
A4: To minimize degradation, Cefmetazole stock solutions should be stored in a dark, cold environment.[1][2] For short-term storage, 2-8°C is recommended. For longer-term storage, freezing the solution at -20°C or -80°C is advisable. It is also recommended to keep the relative humidity below 60%.[1][2]
Q5: Can the choice of solvent affect the stability of Cefmetazole?
A5: Yes, the solvent can impact stability. For intravenous admixtures, Cefmetazole has been shown to be stable for up to two days at 25°C and 28 days at 5°C in both 5% dextrose injection and 0.9% sodium chloride injection.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of drug potency or unexpected experimental results. | Degradation of Cefmetazole into its inactive lactone form. | 1. Prepare fresh Cefmetazole stock solutions before each experiment.2. Verify the pH of your stock solution and adjust to the optimal range of 5-9 if necessary.3. Store stock solutions protected from light and at the recommended low temperatures.4. Consider analyzing your stock solution for the presence of the lactone degradant using a stability-indicating HPLC method. |
| Visible changes in the stock solution (e.g., color change). | Chemical degradation of Cefmetazole. | 1. Discard the solution immediately.2. Prepare a fresh solution using high-purity water or an appropriate buffer.3. Ensure proper storage conditions are maintained. |
| Inconsistent results between experiments. | Variable degradation of Cefmetazole stock solutions. | 1. Standardize your stock solution preparation and storage protocol.2. Prepare single-use aliquots to avoid multiple freeze-thaw cycles.3. Always use freshly prepared solutions for critical experiments. |
Data Presentation
Table 1: Stability of Cefmetazole Sodium in Different Intravenous Fluids
| Intravenous Fluid | Concentration | Temperature | Stability Period | Reference |
| 5% Dextrose Injection | Not Specified | 25°C | Up to 2 days | [3] |
| 5% Dextrose Injection | Not Specified | 5°C | Up to 28 days | [3] |
| 0.9% Sodium Chloride Injection | Not Specified | 25°C | Up to 2 days | [3] |
| 0.9% Sodium Chloride Injection | Not Specified | 5°C | Up to 28 days | [3] |
Note: The manufacturer's recommendation of a seven-day expiry at 5°C may be conservative from a chemical stability standpoint.[3]
Experimental Protocols
Protocol for Preparation of Cefmetazole Stock Solutions
This protocol is designed to minimize the initial degradation of Cefmetazole during the preparation of stock solutions for research purposes.
Materials:
-
Cefmetazole sodium salt
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or a suitable sterile buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Sterile, conical tubes or vials
-
Calibrated pH meter
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Pre-cool all solutions and equipment: Before starting, place the water or buffer, conical tubes, and pipette tips in an ice bath to cool down.
-
Weigh Cefmetazole sodium: In a sterile environment, accurately weigh the required amount of Cefmetazole sodium powder.
-
Dissolution: Add the pre-cooled, sterile water or buffer to the Cefmetazole sodium powder. Vortex briefly at a low speed until the powder is completely dissolved. Avoid vigorous shaking to minimize the introduction of oxygen.
-
pH adjustment (if necessary): If using unbuffered water, measure the pH of the solution. If it falls outside the optimal range of 5-9, adjust it carefully using dilute, sterile solutions of acid (e.g., HCl) or base (e.g., NaOH).
-
Sterile filtration: Filter the Cefmetazole stock solution through a 0.22 µm sterile filter into a sterile, pre-cooled container.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, sterile tubes. Store the aliquots in the dark at -20°C or -80°C.
Protocol for Stability Testing of Cefmetazole Solutions by HPLC
This protocol outlines a general method for assessing the stability of Cefmetazole solutions by monitoring the decrease in the parent compound and the appearance of degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate
-
Acetic acid
-
High-purity water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.08 M ammonium acetate, pH adjusted to 6.0 with acetic acid) and an organic solvent (e.g., methanol). A common ratio is 85:15 (v/v) aqueous to organic.
-
Standard Preparation: Prepare a standard solution of Cefmetazole of known concentration in the mobile phase.
-
Sample Preparation: At specified time points, withdraw an aliquot from the Cefmetazole stock solution being tested. Dilute the aliquot with the mobile phase to a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 214 nm
-
Injection volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify the Cefmetazole peak based on its retention time and peak area compared to the standard. The appearance of new peaks with different retention times may indicate the formation of degradation products, including the lactone.
Visualizations
References
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the co-elution of Cefmetazole (B193816) and its related compounds during chromatographic analysis.
Troubleshooting Guide: Overcoming Co-elution
Issue: Poor resolution between Cefmetazole and a known related compound.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| 1. Mobile Phase Optimization | Modify the mobile phase composition. For Reverse-Phase HPLC (RP-HPLC), slightly decrease the percentage of the organic solvent (e.g., acetonitrile) to increase the retention time of both compounds, potentially improving separation.[1] Alternatively, adjust the pH of the aqueous portion of the mobile phase. A change in pH can alter the ionization state of Cefmetazole and its impurities, leading to differential retention and improved resolution. | Increased separation between the Cefmetazole and the co-eluting peak. |
| 2. Gradient Elution Adjustment | If using a gradient elution program, make the gradient shallower around the elution time of the critical pair. A slower increase in the organic solvent concentration can enhance separation. | Better resolution of closely eluting peaks without significantly increasing the total run time. |
| 3. Column Chemistry Evaluation | Switch to a column with a different stationary phase chemistry. If you are using a standard C18 column, consider a C8, phenyl-hexyl, or a polar-embedded phase column. These alternative selectivities can resolve compounds that co-elute on a C18 column. | Altered elution order or improved separation due to different interactions between the analytes and the stationary phase. |
| 4. Temperature Control | Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, while decreasing it can enhance selectivity for some compounds. | Sharper peaks and potentially baseline separation of the co-eluting compounds. |
Issue: An unknown peak is co-eluting with the main Cefmetazole peak.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| 1. Forced Degradation Studies | Perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[2][3] This will help to intentionally generate potential degradation products. | Identification of the unknown peak as a degradation product, which can then be specifically targeted for separation. |
| 2. Peak Purity Analysis | Utilize a photodiode array (PDA) detector to assess the peak purity of the Cefmetazole peak across its entire width. | A non-homogenous peak purity profile will confirm the presence of a co-eluting impurity. |
| 3. High-Resolution Mass Spectrometry (LC-MS/MS) | Employ LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the co-eluting compound.[1] This data can be used to tentatively identify the impurity. | Identification of the molecular weight of the unknown peak, aiding in its structural elucidation and the development of a targeted separation strategy. |
Frequently Asked Questions (FAQs)
Q1: What are the common related compounds of Cefmetazole that can cause co-elution issues?
A1: Common related compounds can include unreacted intermediates from the synthesis process, by-products, and various degradation products.[4] Degradation can occur through beta-lactam ring hydrolysis, oxidation, or exposure to moisture.[4] Forced degradation studies are often necessary to identify all potential co-eluting species.[2][3]
Q2: What type of HPLC column is best suited for the separation of Cefmetazole and its related compounds?
A2: Reversed-phase columns, particularly ODS (C18) columns, are frequently used for the separation of Cefmetazole and its impurities.[1][5] However, for challenging separations, exploring columns with different selectivities, such as C8 or phenyl-hexyl, may be beneficial. The choice of column will depend on the specific co-elution issue being addressed.
Q3: Can changing the mobile phase pH really improve the separation of Cefmetazole and its related compounds?
A3: Yes, adjusting the mobile phase pH can significantly impact the retention behavior of ionizable compounds like Cefmetazole. By modifying the pH, you can alter the charge state of the molecule and its related compounds, leading to changes in their interaction with the stationary phase and thereby improving separation. For instance, a mobile phase containing a citrate (B86180) buffer at pH 5.4 has been successfully used.[5]
Q4: What is a good starting point for a gradient elution method for Cefmetazole analysis?
A4: A common starting point for a gradient elution method in RP-HPLC involves a mobile phase consisting of an aqueous buffer (e.g., 1% formic acid in water) and an organic modifier like acetonitrile (B52724).[1] The gradient can begin with a low percentage of acetonitrile and gradually increase over the course of the run to elute the more retained compounds. The specifics of the gradient profile will need to be optimized for your particular separation needs.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters used in the successful separation of Cefmetazole and its related compounds.
| Parameter | Method 1 | Method 2 |
| Column | ODS (250 mm x 4.6 mm, 5 µm)[1] | µ-Bondapak C18[5] |
| Mobile Phase A | 1% Formic Acid in Water[1] | 0.005 M Citrate Buffer (pH 5.4)[5] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[5] |
| Elution Mode | Gradient[1] | Isocratic (10-15% Acetonitrile)[5] |
| Detection | PDA & MS/MS[1] | UV at 254 nm[5] |
| Resolution | Good resolution of Cefmetazole and its main related substances was achieved.[1] | Cefmetazole and the internal standard were separated from interfering serum components.[5] |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Identification of Cefmetazole Related Substances
This protocol is based on a method for the identification of related substances in Cefmetazole sodium using LC-MS/MS.[1]
-
Chromatographic System: An HPLC system equipped with a PDA detector and a tandem mass spectrometer.
-
Column: ODS column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B.
-
Gradually increase the percentage of Mobile Phase B to elute the compounds of interest.
-
The specific gradient profile should be optimized to achieve the best separation.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection:
-
Monitor the eluent with the PDA detector.
-
Split a portion of the eluent (e.g., 20%) to the tandem mass spectrometer for identification of the related substances.
-
-
Data Analysis: Analyze the PDA spectra for peak purity and the MS/MS data to determine the parent and product ions of the related substances, which aids in their identification.
Visualizations
Caption: Troubleshooting workflow for co-elution issues.
Caption: Interrelation of analytical techniques.
References
Cefmetazole Stability and Lactone Formation: A Technical Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of pH on the stability of Cefmetazole and the formation of its lactone degradant.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for Cefmetazole stability in aqueous solutions?
A1: Cefmetazole sodium is relatively stable in aqueous solutions with a pH range of 5 to 9.[1] Outside of this range, the degradation of the drug accelerates. In highly acidic or alkaline conditions, the hydrolysis of the β-lactam ring is a primary degradation pathway.
Q2: What are the primary degradation pathways for Cefmetazole?
A2: Like other cephalosporins, the main degradation pathway for Cefmetazole involves the hydrolysis of the β-lactam ring.[2][3] Under acidic conditions, this can be followed by an intramolecular reaction leading to the formation of an inactive lactone. In alkaline conditions, base-catalyzed hydrolysis of the β-lactam ring is the predominant degradation route.
Q3: How can I monitor the degradation of Cefmetazole and the formation of its lactone?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring Cefmetazole degradation and quantifying the formation of its lactone and other degradation products.[1][4] A well-developed HPLC method can separate the intact Cefmetazole from its degradants, allowing for accurate quantification of each.
Q4: I am observing unexpected peaks in my HPLC chromatogram during a Cefmetazole stability study. What could they be?
A4: Unexpected peaks can be other degradation products aside from the lactone, or they could be impurities from your sample or reagents. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help in identifying potential degradation products.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of Cefmetazole peak area | Incorrect pH of the solution, temperature fluctuations, presence of catalytic impurities. | Verify the pH of your buffer solutions. Ensure the temperature is controlled and consistent. Use high-purity solvents and reagents. |
| Poor separation between Cefmetazole and lactone peaks in HPLC | Suboptimal mobile phase composition, incorrect column selection, or inappropriate gradient. | Optimize the mobile phase by adjusting the organic solvent ratio and pH. Screen different C18 columns. Adjust the gradient slope to improve resolution. |
| Variable and non-reproducible degradation rates | Inconsistent preparation of solutions, inaccurate pH measurements, or variable temperature control. | Standardize the protocol for solution preparation. Calibrate the pH meter regularly. Use a calibrated and stable incubator or water bath. |
| Presence of multiple, unidentified degradation peaks | Complex degradation pathways under the tested conditions. | Perform forced degradation studies to generate and identify potential degradation products. Use a mass spectrometer (LC-MS) for peak identification. |
Data on Cefmetazole Stability and Lactone Formation
Table 1: pH-Dependent Stability of Cefmetazole (Illustrative Data)
| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) | Stability |
| 2.0 | > 0.5 | < 1.4 | Unstable |
| 4.0 | ~ 0.1 | ~ 6.9 | Moderately Stable |
| 5.0 | ~ 0.05 | ~ 13.9 | Stable |
| 7.0 | ~ 0.06 | ~ 11.6 | Stable |
| 9.0 | ~ 0.15 | ~ 4.6 | Moderately Stable |
| 11.0 | > 0.8 | < 0.9 | Unstable |
| Note: The rate constants and half-lives are illustrative and can vary with temperature and buffer composition. The general trend of stability for Cefmetazole is supported by literature.[1] |
Table 2: pH-Dependent Lactone Formation of Cefmetazole (Illustrative Data)
| pH | Lactone Formation (%) |
| 2.0 | High |
| 4.0 | Moderate |
| 5.0 | Low |
| 7.0 | Very Low |
| 9.0 | Negligible |
| 11.0 | Negligible |
| Note: Lactone formation is most significant under acidic conditions. The percentages are illustrative of the expected trend. |
Experimental Protocols
Protocol: pH-Dependent Stability Study of Cefmetazole using HPLC
This protocol outlines a general procedure for investigating the stability of Cefmetazole at different pH values.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 5, 7, 9, 11). Use appropriate buffer systems such as phosphate (B84403), citrate, or borate (B1201080) buffers.
-
Verify the pH of each buffer solution using a calibrated pH meter.
-
-
Preparation of Cefmetazole Stock Solution:
-
Accurately weigh a known amount of Cefmetazole standard and dissolve it in a suitable solvent (e.g., water for injection or a 50:50 mixture of acetonitrile (B52724) and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Incubation of Samples:
-
For each pH value, dilute the Cefmetazole stock solution with the corresponding buffer to a final concentration (e.g., 100 µg/mL).
-
Transfer aliquots of each solution into separate, tightly sealed vials.
-
Place the vials in a constant temperature incubator (e.g., 40°C) to accelerate degradation.
-
-
Sample Analysis by HPLC:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each vial.
-
If necessary, quench the degradation reaction by diluting the sample with the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.
Example HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 6.8) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Quantify the peak area of the intact Cefmetazole and its lactone at each time point.
-
Calculate the concentration of Cefmetazole remaining at each time point.
-
Plot the natural logarithm of the Cefmetazole concentration versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics.
-
The slope of the line will be equal to the negative of the apparent first-order rate constant (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the percentage of lactone formed at each time point relative to the initial concentration of Cefmetazole.
-
Visualizations
Caption: Cefmetazole degradation to its lactone form.
Caption: Workflow for Cefmetazole stability analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control for Cefmetazole Sample Stability
Welcome to the Technical Support Center for Cefmetazole (B193816) sample stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal temperature control for maintaining the integrity of Cefmetazole samples during experimental procedures. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of Cefmetazole samples?
A1: Temperature is a critical factor influencing the stability of Cefmetazole. Cefmetazole sodium is unstable when exposed to heat, and its degradation rate increases with rising temperatures.[1][2] Therefore, stringent temperature control is paramount to prevent the chemical degradation of the molecule and ensure the reliability of experimental outcomes.
Q2: What are the recommended storage conditions for Cefmetazole solutions?
A2: For short-term storage (up to 48 hours), Cefmetazole solutions should be refrigerated at 2-8°C. For long-term storage, it is advisable to store solutions in a frozen state, ideally at -20°C or below, to minimize degradation. Cefmetazole sodium in certain intravenous solutions has been shown to be stable for up to 28 days at 5°C.[3]
Q3: How does pH interact with temperature to affect Cefmetazole stability?
A3: The stability of Cefmetazole is pH-dependent, with optimal stability generally observed in the pH range of 5 to 9.[1][2] Temperature changes can exacerbate pH-dependent degradation. At elevated temperatures, both acidic and alkaline hydrolysis of the β-lactam ring, a key structural feature of Cefmetazole, are accelerated.
Q4: Are there other environmental factors besides temperature that I should be concerned about?
A4: Yes, in addition to temperature, Cefmetazole is also sensitive to moisture and light.[1][2] Therefore, it is recommended to store Cefmetazole, both in solid form and in solution, protected from light and in a dry environment. For solid Cefmetazole sodium, storage with a relative humidity below 60% is advised.[1]
Q5: How quickly does Cefmetazole degrade at room temperature?
A5: Cefmetazole in solution can degrade significantly within a few hours at room temperature (approximately 25°C). One study showed that admixtures in 5% dextrose injection and 0.9% sodium chloride injection were stable for only two days at 25°C.[3] Therefore, it is crucial to minimize the time that Cefmetazole samples are exposed to ambient temperatures during experimental setup and processing.
Data Presentation: Temperature-Dependent Stability of Cefmetazole
The following tables summarize the stability of Cefmetazole sodium in common intravenous solutions at different temperatures.
Table 1: Stability of Cefmetazole Sodium in Intravenous Solutions
| Solution | Concentration | Storage Temperature (°C) | Stability Duration | Reference |
| 5% Dextrose Injection | 10 mg/mL & 20 mg/mL | 5 | 28 days | [3] |
| 0.9% Sodium Chloride Injection | 10 mg/mL & 20 mg/mL | 5 | 28 days | [3] |
| 5% Dextrose Injection | 10 mg/mL & 20 mg/mL | 25 | 2 days | [3] |
| 0.9% Sodium Chloride Injection | 10 mg/mL & 20 mg/mL | 25 | 2 days | [3] |
Note: Stability is defined as retaining at least 90% of the initial concentration.
Experimental Protocols
Stability-Indicating HPLC Method for Cefmetazole
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of Cefmetazole by separating the intact drug from its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good separation. For example, a mobile phase of phosphate buffer (pH 7):methanol (60:40 v/v) has been used for the analysis of other cephalosporins.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Cefmetazole has significant absorbance, for instance, 254 nm.[4]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.[5]
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Cefmetazole reference standard in the mobile phase or a suitable solvent at a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Dilute the Cefmetazole samples to be analyzed with the mobile phase to a concentration within the linear range of the assay.
3. Forced Degradation Study Protocol (for method validation):
To ensure the HPLC method is "stability-indicating," forced degradation studies should be performed. This involves subjecting Cefmetazole to various stress conditions to generate degradation products.
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at room temperature for a specified period.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
After exposure, neutralize the acidic and basic samples and analyze all stressed samples by the developed HPLC method to ensure that the degradation products are well-separated from the parent Cefmetazole peak.
Troubleshooting Guides
Issue 1: Rapid Loss of Cefmetazole Concentration in Samples
-
Question: My initial Cefmetazole concentration is significantly lower than expected, even in freshly prepared samples. What could be the cause?
-
Answer:
-
Temperature during preparation: Was the diluent or buffer at room temperature when you prepared your stock solution? Even short exposure to ambient temperatures can initiate degradation. Solution: Use pre-chilled solvents and keep solutions on ice during preparation.
-
pH of the medium: Is the pH of your sample matrix outside the optimal range of 5-9? Extreme pH values will accelerate hydrolysis. Solution: Measure and adjust the pH of your sample matrix to be within the stable range for Cefmetazole.
-
Light exposure: Were the samples exposed to direct light for an extended period during preparation? Solution: Prepare samples in an area with subdued lighting or use amber-colored vials to protect them from light.
-
Issue 2: Inconsistent Results Between Replicate Samples
-
Question: I am observing high variability in Cefmetazole concentrations across my replicate samples that were supposedly treated identically. What should I investigate?
-
Answer:
-
Differential temperature exposure: Are all sample tubes being handled and stored in a consistent manner? For example, are some tubes left on the benchtop longer than others? Solution: Implement a strict and consistent workflow for all samples, ensuring they are all exposed to the same temperature conditions for the same duration. Use of a cooling block for sample tubes is recommended.
-
Inadequate mixing after thawing: If your samples were frozen, was they mixed thoroughly after thawing? This can lead to concentration gradients. Solution: Gently vortex or invert the tubes multiple times after thawing to ensure a homogenous solution before taking an aliquot for analysis.
-
Freeze-thaw cycles: Have the samples undergone multiple freeze-thaw cycles? This can lead to degradation. Solution: Aliquot samples into single-use vials before freezing to avoid repeated thawing and freezing of the bulk sample.
-
Issue 3: Appearance of Unexpected Peaks in HPLC Chromatogram
-
Question: I am seeing extra peaks in my chromatogram that are not present in my standard. Could this be due to degradation?
-
Answer:
-
On-instrument degradation: Is the autosampler temperature controlled? If the autosampler is at room temperature, samples waiting in the queue for analysis can degrade. Solution: Use a refrigerated autosampler set to a low temperature (e.g., 4°C).
-
Secondary degradation: The initial degradation products of Cefmetazole might be unstable and degrade further into other compounds, leading to multiple new peaks. Solution: Analyze samples as quickly as possible after preparation or storage. If you suspect secondary degradation, a time-course study of a single sample left at a specific temperature might help identify the evolution of these peaks.
-
Mobile phase contamination: Ghost peaks can arise from contaminated solvents or mobile phase components. Solution: Run a blank gradient (injecting only mobile phase) to check for ghost peaks. If present, prepare fresh mobile phase with high-purity solvents.
-
Visualizations
Caption: Workflow for Cefmetazole Sample Handling and Analysis.
Caption: Troubleshooting Decision Tree for Cefmetazole Stability Issues.
References
- 1. Degradation stability of cefmetazole sodium in vitro | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of cefmetazole sodium in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for Cefmetazole Lactone reference standard handling
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling the Cefmetazole (B193816) Lactone reference standard. This guide is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Cefmetazole Lactone and why is it important?
A1: this compound is a degradation product of Cefmetazole, a second-generation cephalosporin (B10832234) antibiotic. It is crucial as an impurity reference standard for the quality control and stability testing of Cefmetazole sodium in pharmaceutical products. Monitoring its presence ensures the safety and efficacy of the drug.
Q2: What are the recommended storage conditions for the this compound reference standard?
A2: this compound is expected to be sensitive to conditions similar to its parent compound, Cefmetazole sodium, which is unstable in the presence of heat, moisture, and light.[1][2] Therefore, it is recommended to store the this compound reference standard in a tightly sealed container, protected from light, in a cold and dry environment, ideally at 2-8°C with a relative humidity below 60%.[1][2]
Q3: How should I prepare a stock solution of this compound?
A3: Due to its nature as a degradation product, a pure reference standard of this compound may not always be directly used to prepare a stock solution. Often, a resolution solution containing both Cefmetazole and this compound is prepared from a Cefmetazole reference standard. For detailed steps, refer to the Experimental Protocols section. If you have a pure this compound standard, the choice of solvent will depend on your analytical method. Its solubility is expected to be limited in water.
Q4: What is the stability of this compound in solution?
Data Presentation
Table 1: Stability of Cefmetazole Sodium under Various Conditions
| Condition | Observation | Recommendation |
| pH | Relatively stable in the pH range of 5-9.[1][2] | Maintain solution pH within this range for short-term handling. |
| Temperature | Unstable when exposed to heat. Degradation follows first-order kinetics.[1][2] | Store in a cold environment (2-8°C). Avoid heating solutions. |
| Light | Unstable when exposed to light.[1][2] | Store in amber vials or protect from light with aluminum foil. |
| Moisture | Unstable when exposed to moisture.[1][2] | Store in a desiccator or a controlled low-humidity environment. |
| Aqueous Solution | Unstable in solutions within 8 hours.[1][2] | Prepare solutions fresh and use immediately. |
Table 2: Solubility of Cefmetazole Acid and Cefmetazole Sodium
| Compound | Solvent | Solubility |
| Cefmetazole Acid | Water | 94.2 mg/L[4] |
| Methanol (B129727) | Higher than in ethanol, isopropanol (B130326), and water[5][6] | |
| Ethanol | Lower than in methanol, higher than in isopropanol and water[5][6] | |
| Isopropanol | Lower than in methanol and ethanol, higher than in water[5][6] | |
| Cefmetazole Sodium | Water | 50 mg/mL[7] |
Experimental Protocols
Protocol: Preparation of a Resolution Solution for HPLC Analysis
This protocol is based on the USP monograph for Cefmetazole and is designed to generate a solution containing both Cefmetazole and its lactone for system suitability testing.
Materials:
-
USP Cefmetazole Reference Standard (RS)
-
0.01 N Sodium Hydroxide (B78521)
-
HPLC Mobile Phase
-
Volumetric flasks and pipettes
-
Heating apparatus (e.g., water bath)
Procedure:
-
Prepare a Cefmetazole solution: Accurately weigh a quantity of USP Cefmetazole RS and dissolve it in 0.01 N sodium hydroxide to obtain a solution with a concentration of approximately 1 mg/mL.
-
Induce degradation: Heat the solution at 95°C for 10 minutes. This process will induce the degradation of Cefmetazole to form this compound.
-
Prepare the Standard Preparation: Quantitatively dissolve an accurately weighed quantity of USP Cefmetazole RS in the HPLC mobile phase to obtain a solution with a known concentration of about 200 µg/mL.
-
Create the Resolution Solution: Take 1 mL of the heated Cefmetazole solution (from step 2) and add 2 mL of the Standard Preparation (from step 3).
-
Dilute to final volume: Dilute the mixture with the mobile phase to a final volume of 20 mL. This final solution contains both Cefmetazole and this compound and can be used to verify the resolution of the HPLC system.
Mandatory Visualization
Caption: Workflow for the preparation of a Cefmetazole and this compound resolution solution for HPLC system suitability.
Troubleshooting Guides
Issue 1: Poor Resolution Between Cefmetazole and this compound Peaks in HPLC
-
Possible Cause: Inadequate mobile phase composition.
-
Troubleshooting Steps:
-
Verify the pH of the mobile phase. Cefmetazole sodium is most stable between pH 5 and 9.[1][2] Adjust the pH if necessary to optimize separation.
-
Check the organic modifier concentration. A slight adjustment in the acetonitrile (B52724) or methanol percentage can significantly impact resolution.
-
Ensure the mobile phase is properly degassed.
-
-
Possible Cause: Column degradation.
-
Troubleshooting Steps:
-
Flush the column with a strong solvent to remove any contaminants.
-
If the problem persists, replace the guard column or the analytical column.
-
-
Possible Cause: Incorrect flow rate.
-
Troubleshooting Steps:
-
Verify that the HPLC pump is delivering the correct flow rate. Calibrate if necessary.
-
Issue 2: Tailing of the this compound Peak
-
Possible Cause: Secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Ensure the pH of the mobile phase is appropriate to control the ionization of any residual silanol (B1196071) groups on the column.
-
Consider using a mobile phase with a different buffer or an ion-pairing agent.
-
-
Possible Cause: Column overload.
-
Troubleshooting Steps:
-
Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause: Extra-column band broadening.
-
Troubleshooting Steps:
-
Check all tubing and connections between the injector, column, and detector for excessive length or dead volume.
-
Issue 3: Inconsistent Peak Areas for the this compound Standard
-
Possible Cause: Instability of the standard solution.
-
Troubleshooting Steps:
-
Possible Cause: Injector variability.
-
Troubleshooting Steps:
-
Ensure the injector loop is completely filled during injection.
-
Clean the injector and syringe to remove any potential residues.
-
-
Possible Cause: Fluctuation in detector response.
-
Troubleshooting Steps:
-
Allow the detector lamp to warm up sufficiently before analysis.
-
Check for any leaks in the detector flow cell.
-
Caption: A logical workflow for troubleshooting common HPLC issues encountered during this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation stability of cefmetazole sodium in vitro | Semantic Scholar [semanticscholar.org]
- 3. Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. toku-e.com [toku-e.com]
Technical Support Center: Cefmetazole Lactone Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to baseline noise in Cefmetazole Lactone chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of baseline noise in HPLC chromatograms for this compound analysis?
A1: Baseline noise in High-Performance Liquid Chromatography (HPLC) can originate from various components of the system.[1][2] The most frequent causes include issues with the mobile phase, such as impurities in solvents or dissolved gases, instability in the detector, a contaminated or degraded column, and problems with the pump, like faulty check valves.[1][3][4] Environmental factors, particularly temperature fluctuations, can also contribute significantly to baseline noise.[2][5]
Q2: How does the mobile phase contribute to baseline noise?
A2: The mobile phase is a primary contributor to baseline noise.[1] Impurities in solvents, even in HPLC-grade reagents, can create spurious signals.[1][6] Dissolved gases can form microbubbles that interfere with the detector, and improper degassing is a common source of noise.[1][2][4] Additionally, inconsistent mixing of mobile phase components or the degradation of solvents like trifluoroacetic acid (TFA) can lead to a drifting or noisy baseline.[3] For Cefmetazole analysis, the mobile phase often contains a buffer, organic solvent, and other reagents, and ensuring their quality and proper preparation is critical.[7]
Q3: Can the degradation of Cefmetazole itself cause baseline issues?
A3: Yes, the degradation of Cefmetazole can contribute to baseline issues. Cefmetazole, like other cephalosporins, can degrade in solution, particularly through hydrolysis which opens the β-lactam ring.[8][9][10] This degradation can be influenced by factors such as pH, temperature, and light.[8] The formation of degradation products, including this compound, can lead to the appearance of small, interfering peaks or a generally noisy baseline if the degradation is ongoing during the analysis.[7][8] It is noted that Cefmetazole sodium is unstable when exposed to heat, moisture, and light.[8]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Baseline Noise
This guide provides a step-by-step workflow for identifying and resolving the source of baseline noise in your this compound chromatogram.
Experimental Workflow for Troubleshooting Baseline Noise:
Caption: A systematic workflow for troubleshooting baseline noise in HPLC analysis.
Detailed Methodologies:
-
Mobile Phase Check:
-
Protocol: Prepare a fresh mobile phase using high-purity, HPLC-grade solvents and reagents.[1][6] The USP-specified mobile phase for Cefmetazole analysis consists of a mixture of monobasic ammonium (B1175870) phosphate (B84403) buffer, methanol (B129727), and tetrahydrofuran, adjusted to a pH of 4.5.[7] Filter the mobile phase through a 0.2–0.45 μm filter.[1] Ensure thorough degassing using an inline degasser, helium sparging, or sonication.[1][2]
-
-
Pump and System Inspection:
-
Column Evaluation:
-
Protocol: To determine if the column is the source of the noise, replace it with a union and run the mobile phase through the system.[4] If the noise disappears, the column is likely contaminated or degraded. Attempt to flush the column with a strong solvent. If the noise persists after flushing, replace the column. Using a guard column can help protect the analytical column from contaminants.[1]
-
-
Detector Assessment:
-
Protocol: Check the detector's lamp energy. A failing lamp can be a source of noise.[11] If the lamp is functioning correctly, the flow cell may be contaminated. Flush the flow cell with methanol or another strong solvent.[12] For Cefmetazole analysis, the typical UV detection wavelength is 214 nm or 250 nm.[7][13]
-
-
Environmental Control:
Guide 2: Optimizing HPLC Parameters for Cefmetazole Analysis
Optimizing your HPLC method parameters can help minimize baseline noise and improve overall data quality.
Table 1: Recommended HPLC Parameters for Cephalosporin (B10832234) Analysis
| Parameter | Recommended Value/Condition | Rationale for Noise Reduction |
| Mobile Phase | HPLC-grade solvents, freshly prepared and degassed.[1][6] | Reduces impurities and air bubbles that cause detector noise.[1][4] |
| Buffer | 0.04 M Phosphate buffer or 0.1 M Ammonium acetate (B1210297) buffer.[13][14] | Maintains stable pH to prevent analyte degradation and shifts in retention time.[8] |
| pH | Typically between 4.5 and 6.0 for cephalosporins.[7][14] | Cefmetazole is more stable in a slightly acidic to neutral pH range (pH 5-9).[8] |
| Column | C8 or C18 reversed-phase column.[7][13][14][15] | Provides good separation for cephalosporins. |
| Flow Rate | 0.8 - 1.3 mL/min.[13][14] | A stable and consistent flow rate prevents pressure fluctuations that can lead to noise. |
| Column Temperature | Controlled, e.g., 30°C.[13] | Stable temperature minimizes baseline drift and improves reproducibility.[2] |
| Detection Wavelength | 214 nm, 240 nm, or 250 nm.[7][13][14] | Optimizing the wavelength can improve the signal-to-noise ratio.[1] |
Guide 3: Understanding and Mitigating Cefmetazole Degradation
Cefmetazole can degrade, and its degradation products can interfere with the chromatogram. Understanding these pathways is key to preventing issues.
Cefmetazole Degradation Pathway:
Caption: Simplified degradation pathway of Cefmetazole.
Experimental Protocols to Minimize Degradation:
-
Sample Preparation:
-
pH Control:
-
Maintain the pH of the mobile phase and sample diluent within the stable range for Cefmetazole (pH 5-9).[8]
-
-
Temperature Control:
-
Use a thermostatted column compartment and autosampler to maintain a consistent and cool temperature during the analysis.[2]
-
-
Blank Injections:
-
Run a blank gradient (mobile phase without sample) to identify any peaks or drift originating from the mobile phase itself.[3] This can help differentiate between baseline issues from the system and those from sample degradation.
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. researchgate.net [researchgate.net]
- 3. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. phenomenex.com [phenomenex.com]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Method robustness testing for Cefmetazole Lactone assay
Welcome to the technical support center for the Cefmetazole Lactone assay. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of method robustness testing for the this compound assay?
A1: Robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] This ensures the reliability and consistency of the assay during routine use under various conditions.[2]
Q2: Which parameters are typically varied during the robustness testing of an HPLC method for this compound?
A2: Common parameters to intentionally vary include the pH of the mobile phase, the composition of the mobile phase (e.g., percentage of organic solvent), the column temperature, and the mobile phase flow rate.[2][3]
Q3: What are forced degradation studies and why are they important for this assay?
A3: Forced degradation studies, or stress testing, involve subjecting the drug substance (Cefmetazole) to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate its degradation.[4] These studies are essential for developing a stability-indicating assay method (SIAM), which can accurately quantify this compound in the presence of its degradation products.[4] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Q4: What is the relationship between Cefmetazole and this compound?
A4: this compound is a degradation product of Cefmetazole. The formation of the lactone can occur under certain conditions, such as in acidic solutions, through the intramolecular cyclization of Cefmetazole.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound HPLC assay.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Backpressure | 1. Blockage in the HPLC system (e.g., tubing, frits).2. Column contamination from sample matrix.3. Precipitated buffer in the mobile phase. | 1. Systematically disconnect components to isolate the blockage.2. Use a guard column and ensure proper sample preparation.3. Flush the system with a strong, compatible solvent. Ensure buffer solubility in the mobile phase. |
| Variable Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction or leaks. | 1. Prepare mobile phase accurately and degas thoroughly.2. Use a column oven to maintain a stable temperature.3. Check for leaks and perform pump maintenance. |
| Peak Tailing or Splitting | 1. Column degradation or contamination.2. Incompatibility between the sample solvent and the mobile phase.3. Presence of secondary interactions (e.g., with residual silanols). | 1. Replace the column or use an appropriate column washing procedure.2. Dissolve the sample in the mobile phase if possible.3. Adjust the mobile phase pH or use a mobile phase additive to minimize secondary interactions. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection system.2. Carryover from previous injections.3. On-column degradation of the analyte.[5] | 1. Use high-purity solvents and flush the injector.2. Implement a needle wash step in the injection sequence.3. Investigate the effect of column temperature on analyte stability.[5] |
Experimental Protocols
Method Robustness Testing Protocol
This protocol outlines the procedure for testing the robustness of the this compound HPLC assay.
-
Standard Solution Preparation: Prepare a standard solution of this compound at a known concentration.
-
Nominal Conditions: Analyze the standard solution using the established nominal HPLC method parameters.
-
Parameter Variation: Deliberately vary the following parameters, one at a time, while keeping others at their nominal values:
-
Mobile Phase pH: ± 0.2 units
-
Mobile Phase Composition: ± 2% of the organic modifier
-
Column Temperature: ± 5 °C
-
Flow Rate: ± 0.1 mL/min
-
-
Data Analysis: For each condition, perform replicate injections and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution between Cefmetazole and this compound).
-
Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for the method to be considered robust.
Forced Degradation Study Protocol
This protocol provides a general procedure for conducting forced degradation studies on Cefmetazole to generate this compound and other degradation products.
-
Sample Preparation: Prepare solutions of Cefmetazole in various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm).
-
-
Neutralization and Dilution: Neutralize the acidic and basic samples and dilute all stressed samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using the this compound assay method.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of Cefmetazole and this compound to ensure no co-eluting impurities are present.
Data Presentation
Table 1: Representative Robustness Testing Data for this compound Assay
| Parameter Varied | Condition | Retention Time (min) | Peak Area (% of Nominal) | Tailing Factor | Resolution (Cefmetazole/Lactone) |
| Nominal | - | 5.2 | 100.0 | 1.1 | 3.5 |
| Mobile Phase pH | + 0.2 | 5.1 | 99.8 | 1.1 | 3.4 |
| - 0.2 | 5.3 | 100.1 | 1.2 | 3.6 | |
| Mobile Phase Composition (% Organic) | + 2% | 4.9 | 100.2 | 1.1 | 3.3 |
| - 2% | 5.5 | 99.7 | 1.2 | 3.7 | |
| Column Temperature (°C) | + 5 °C | 5.0 | 99.9 | 1.1 | 3.4 |
| - 5 °C | 5.4 | 100.3 | 1.1 | 3.6 | |
| Flow Rate (mL/min) | + 0.1 | 4.7 | 99.5 | 1.1 | 3.2 |
| - 0.1 | 5.8 | 100.5 | 1.2 | 3.8 |
Visualizations
Caption: Cefmetazole Degradation Pathway.
Caption: Method Robustness Testing Workflow.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. industrialpharmacist.com [industrialpharmacist.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cefmetazole vs. Cefmetazole Lactone: A Comparative Analysis of Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial activity of the second-generation cephalosporin, Cefmetazole, and its degradation product, Cefmetazole lactone. The information presented herein is supported by established principles of antimicrobial action and standard experimental methodologies.
Introduction to Cefmetazole and its Lactone Form
Cefmetazole is a broad-spectrum cephamycin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis. This is accomplished by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. The structural integrity of the β-lactam ring is paramount for this activity.
This compound is a degradation product of Cefmetazole that can form under conditions such as heating. This process involves the hydrolysis of the β-lactam ring, leading to an intramolecular esterification and the formation of a lactone ring. This structural alteration is critical as the antimicrobial efficacy of all β-lactam antibiotics is dependent on the strained, intact β-lactam ring.
Comparative Antimicrobial Activity
The following table summarizes the known antimicrobial activity of Cefmetazole against various bacterial strains and the expected activity of this compound based on its chemical structure.
| Microorganism | Cefmetazole MIC (µg/mL) | This compound MIC (µg/mL) |
| Escherichia coli | ≤0.78 - 25.0[1] | > Maximum Tested Concentration (Inactive) |
| Klebsiella spp. | ≤0.78 - 25.0[1] | > Maximum Tested Concentration (Inactive) |
| Proteus vulgaris | ≤0.78 - 25.0[1] | > Maximum Tested Concentration (Inactive) |
| Bacteroides fragilis | ≤0.78 - 25.0[1] | > Maximum Tested Concentration (Inactive) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.56 - 50[1] | > Maximum Tested Concentration (Inactive) |
Note: The MIC values for Cefmetazole can vary depending on the specific strain and testing conditions. The values for this compound are predicted based on the established principle that hydrolysis of the β-lactam ring results in a loss of antimicrobial activity.
Mechanism of Action and Inactivation
The bactericidal effect of Cefmetazole is a direct result of its ability to acylate the serine residue in the active site of bacterial transpeptidases (a type of PBP). This covalent bonding is facilitated by the high reactivity of the carbonyl group within the strained β-lactam ring. This acylation process inactivates the enzyme, preventing the cross-linking of peptidoglycan chains, which ultimately leads to cell lysis and bacterial death.
The formation of this compound involves the hydrolytic cleavage of the amide bond in the β-lactam ring. This irreversible reaction relieves the ring strain and eliminates the molecule's ability to effectively acylate and inhibit PBPs. Consequently, this compound is unable to interfere with bacterial cell wall synthesis and lacks antimicrobial properties.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standard method for assessing the antimicrobial susceptibility of a compound. The broth microdilution method is a widely accepted and standardized technique.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Cefmetazole and this compound: Prepare stock solutions of known concentrations in an appropriate sterile solvent.
- Bacterial Strains: Use fresh, pure cultures of the test bacteria grown on a suitable agar (B569324) medium.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious aerobic bacteria. For anaerobic bacteria, supplemented media like Brucella broth may be required.
- Microtiter Plates: Sterile 96-well microtiter plates.
2. Inoculum Preparation:
- Select several colonies of the test bacterium and suspend them in a sterile saline solution.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution:
- Dispense the growth medium into all wells of the microtiter plate.
- Create a two-fold serial dilution of the Cefmetazole and this compound stock solutions across the rows of the plate. This will result in a range of concentrations to be tested.
- Include a growth control well (broth and inoculum, no antimicrobial agent) and a sterility control well (broth only).
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the plates at 35-37°C for 16-20 hours in ambient air for aerobic bacteria. Anaerobic bacteria require incubation in an anaerobic environment for 24-48 hours.
5. Interpretation of Results:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
A[label="Prepare Stock Solutions\n(Cefmetazole & Lactone)"];
B[label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"];
C [label="Perform Serial Dilutions\nin 96-well plate"];
D [label="Inoculate wells with\nbacterial suspension"];
E [label="Incubate at 35-37°C\n(16-20 hours)"];
F [label="Visually inspect for growth\n(turbidity)"];
G [label="Determine MIC\n(Lowest concentration with no growth)", fillcolor="#FBBC05", fontcolor="#202124"];
A -> C;
B -> D;
C -> D -> E -> F -> G;
}
Conclusion
References
Comparative Stability of Cefmetazole and Other Beta-Lactams: A Guide for Researchers
For drug development professionals and researchers, understanding the relative stability of antibiotic candidates is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of the stability of Cefmetazole (B193816), a cephamycin antibiotic, against other beta-lactams, with a focus on its performance in solution and its resistance to enzymatic degradation by beta-lactamases. The information herein is supported by experimental data to provide an objective assessment for research and development applications.
In-Solution Stability: A Comparative Overview
The stability of an antibiotic in solution is critical for its effective intravenous administration. A study comparing the stability of seven cephalosporins in 0.9% sodium chloride (NS) and 5% glucose (GS) infusion solutions at room temperature provides key insights into Cefmetazole's performance. The results indicate that Cefmetazole, along with ceftazidime (B193861) and ceftizoxime, exhibits high stability, remaining viable for 24 hours of continuous infusion in both solutions.[1][2][3] This is a significant advantage over other tested beta-lactams such as cefoxitin (B1668866) and cefminox (B1203254) (stable for up to 8 hours in NS), and cefuroxime (B34974) and cefamandole (B1668816) nafate (stable for only 4 hours in NS).[1][2][3]
Table 1: Stability of Selected Cephalosporins in Intravenous Solutions
| Antibiotic | Stability in 0.9% Sodium Chloride (NS) | Stability in 5% Glucose (GS) |
| Cefmetazole | Stable for 24 hours | Stable for 24 hours |
| Ceftazidime | Stable for 24 hours | Stable for 24 hours |
| Ceftizoxime | Stable for 24 hours | Stable for 24 hours |
| Cefoxitin | Stable for up to 8 hours | Stable for up to 8 hours |
| Cefminox | Stable for up to 8 hours | < 2 hours |
| Cefuroxime | Stable for 4 hours | Stable for 4 hours |
| Cefamandole nafate | Stable for 4 hours | Not specified |
Resistance to Beta-Lactamase Hydrolysis
A primary mechanism of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the drug.[4] Cefmetazole is a cephamycin, distinguished from other second-generation cephalosporins by the presence of a 7-alpha-methoxy group.[5][6] This structural feature confers a high degree of resistance to beta-lactamase enzymes.[5][6]
In a comparative study against a type A beta-lactamase-producing strain of Staphylococcus aureus, Cefmetazole demonstrated superior stability to cefazolin (B47455).[7] This resulted in higher concentrations of biologically active Cefmetazole in infected tissues over time.[7] While both drugs were ultimately effective in reducing bacterial concentrations in the abscess model, the greater stability of Cefmetazole is a notable advantage.[7] Furthermore, Cefmetazole is known to be stable against hydrolysis by Extended-Spectrum β-Lactamases (ESBLs), making it a potential alternative to carbapenems for treating infections caused by ESBL-producing Enterobacterales.[6][8]
Experimental Protocols
The assessment of beta-lactam stability is a critical component of preclinical drug evaluation. Below are generalized methodologies for key experiments cited in the literature.
In-Solution Stability Assay
This assay evaluates the chemical stability of an antibiotic in a given solvent over time.
-
Preparation of Solutions: The antibiotic is reconstituted in the desired intravenous solutions (e.g., 0.9% Sodium Chloride, 5% Glucose) to achieve clinically relevant concentrations.
-
Incubation: The prepared solutions are stored at a controlled room temperature.
-
Sampling: Aliquots of the solutions are collected at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).[1][2]
-
Analysis: The samples are analyzed to assess for any changes in physical appearance, pH, and for the presence of insoluble particles. The concentration of the active drug is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
-
Stability Criteria: The antibiotic is considered stable if its concentration remains above 90% of the initial concentration, and there are no significant changes in appearance, pH, or particulate matter.
Beta-Lactamase Hydrolysis Assay
This assay determines the susceptibility of a beta-lactam antibiotic to enzymatic degradation by beta-lactamases.
-
Enzyme and Substrate Preparation: A purified beta-lactamase enzyme is obtained. The beta-lactam antibiotic to be tested (the substrate) is prepared in a suitable buffer.
-
Hydrolysis Reaction: The antibiotic solution is incubated with the beta-lactamase enzyme under controlled conditions of temperature and pH.
-
Monitoring Hydrolysis: The rate of hydrolysis of the beta-lactam ring can be monitored using several methods:
-
Spectrophotometry: For chromogenic cephalosporins like nitrocefin, hydrolysis results in a color change that can be measured spectrophotometrically.[9]
-
High-Performance Liquid Chromatography (HPLC): The decrease in the concentration of the parent antibiotic and the appearance of its hydrolyzed product can be quantified over time.
-
Bioassay: The remaining biological activity of the antibiotic can be determined by measuring its inhibitory effect on a susceptible bacterial strain.
-
-
Kinetic Analysis: The data obtained is used to calculate kinetic parameters such as the rate of hydrolysis, which provides a quantitative measure of the antibiotic's stability in the presence of the specific beta-lactamase.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates a typical workflow for assessing the stability of a beta-lactam antibiotic against beta-lactamase enzymes.
Caption: Workflow for Beta-Lactamase Stability Assay.
References
- 1. Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. Stability in the presence of widespread beta-lactamases. A prerequisite for the antibacterial activity of beta-lactam drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficacy and Safety of Cefmetazole for Bacteremia Caused by Extended-Spectrum β-Lactamase–Producing Enterobacterales vs Carbapenems: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beta-Lactamase-mediated inactivation and efficacy of cefazolin and cefmetazole in Staphylococcus aureus abscesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effectiveness of cefmetazole versus carbapenems and piperacillin/tazobactam as initial therapy for bacteremic acute cholangitis: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Cross-Reactivity: Cefmetazole and its Putative Lactone Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known immunogenic profile of the second-generation cephalosporin, Cefmetazole (B193816), and its potential lactone metabolite. It is important to note that while the cross-reactivity of Cefmetazole with other β-lactam antibiotics has been studied, there is a notable absence of direct experimental data comparing the cross-reactivity of Cefmetazole with its lactone form in publicly available literature.
Therefore, this guide will focus on a theoretical comparison grounded in the principles of β-lactam chemistry and immunogenicity. Furthermore, it will present detailed experimental protocols that would be essential for conducting such a comparative study, providing a framework for researchers in this field.
Structural Basis of Cefmetazole's Immunogenicity
Cefmetazole is a cephamycin, a class of β-lactam antibiotics similar to cephalosporins.[1][2] The immunogenicity of β-lactams, leading to hypersensitivity reactions, is primarily determined by the chemical structure of their R1 and R2 side chains.[1][2] These side chains can act as haptens, forming covalent bonds with host proteins to create immunogenic complexes that can be recognized by the immune system, particularly by IgE antibodies in type I hypersensitivity reactions.
The cross-reactivity between different β-lactam antibiotics is largely dependent on the similarity of their R1 side chains.[2] Cefmetazole possesses unique R1 and R2 side chains that are not shared with penicillins or many other cephalosporins, which generally results in a low risk of cross-reactivity with these other classes of antibiotics.[1]
Cefmetazole Metabolism and the Potential for Lactone Formation
Pharmacokinetic studies have shown that Cefmetazole is predominantly excreted from the body unchanged, with minimal metabolism reported.[3][4] However, the formation of lactones, which are cyclic esters, is a known pathway for the degradation or metabolism of certain drug molecules containing both a carboxylic acid and a hydroxyl group in a suitable proximity.[5] While not a major reported metabolite, the potential for Cefmetazole to form a lactone under certain physiological conditions cannot be entirely ruled out. The formation of such a lactone would involve an intramolecular reaction, leading to a structural change in the molecule.
Caption: Chemical relationship between Cefmetazole and its potential lactone metabolite.
Theoretical Comparison of Cross-Reactivity Potential
The formation of a lactone from Cefmetazole would alter the three-dimensional structure of the molecule. This structural modification has the potential to either create new antigenic determinants (epitopes) or mask existing ones. Consequently, the lactone metabolite could, in theory, exhibit a different cross-reactivity profile compared to the parent Cefmetazole molecule. It is plausible that some individuals may develop a specific allergy to the lactone form, which may not be detected by tests using the parent drug. Conversely, the lactone may be less immunogenic if the structural change disrupts the epitope recognized by IgE antibodies. Without experimental data, these possibilities remain speculative.
Quantitative Data on Cefmetazole Cross-Reactivity
The following table summarizes the known cross-reactivity of Cefmetazole with other classes of β-lactam antibiotics based on structural similarities and clinical observations. Data for the lactone metabolite is not available.
| Drug/Class | Shared Side Chains with Cefmetazole | Reported Cross-Reactivity Rate | Clinical Significance |
| Penicillins | None | Low (<2%) | Low risk of cross-reactivity.[1] |
| Aminopenicillins (Amoxicillin, Ampicillin) | None | Low (<2%) | Low risk of cross-reactivity.[1] |
| First-generation Cephalosporins (e.g., Cefazolin) | Different R1 and R2 side chains | Low | Generally considered safe to use in patients with a Cefmetazole allergy, but caution is advised. |
| Second-generation Cephalosporins (e.g., Cefuroxime, Cefoxitin) | Cefoxitin has a similar R1 side chain. | Potentially higher with Cefoxitin | Caution is advised when using Cefoxitin in patients with a Cefmetazole allergy due to similar R1 side chains.[2] |
| Third-generation Cephalosporins (e.g., Ceftriaxone, Ceftazidime) | Different R1 and R2 side chains | Low | Generally considered safe to use in patients with a Cefmetazole allergy.[6] |
| Carbapenems (e.g., Imipenem, Meropenem) | None | Very Low (<1%) | Very low risk of cross-reactivity.[6] |
| Monobactams (e.g., Aztreonam) | None | Negligible | Considered safe to use in patients with a Cefmetazole allergy.[7] |
Disclaimer: The cross-reactivity rates provided are general estimates derived from studies on β-lactam allergies and may not be specific to Cefmetazole in all instances. Clinical decisions should always be based on a comprehensive patient history and, where appropriate, confirmatory allergy testing.
Experimental Protocols for Assessing Cross-Reactivity
To definitively compare the cross-reactivity of Cefmetazole and its lactone, a combination of in vitro and in vivo studies would be necessary. The following are detailed methodologies for key experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption, distribution, excretion and metabolism of cefmetazole in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnosis and Management of Immediate Hypersensitivity Reactions to Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic comparison of Cefmetazole and Cefmetazole Lactone
For researchers, scientists, and drug development professionals, understanding the degradation pathways of active pharmaceutical ingredients is paramount. This guide provides an objective spectroscopic comparison of the cephalosporin (B10832234) antibiotic Cefmetazole and its primary degradation product, Cefmetazole Lactone. By examining their distinct spectral fingerprints across various analytical techniques, this document offers valuable insights into their structural differences and provides a framework for their individual characterization and quantification.
The degradation of Cefmetazole, primarily through the hydrolysis of its β-lactam ring, leads to the formation of this compound. This structural alteration significantly impacts the molecule's spectroscopic properties. This guide will delve into these differences using UV-Vis Spectrophotometry, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
Degradation Pathway: From β-Lactam to Lactone
The formation of this compound from Cefmetazole is a hydrolytic process that targets the strained four-membered β-lactam ring. The addition of a water molecule across the amide bond of the β-lactam leads to its cleavage and the subsequent formation of a more stable five-membered γ-lactone ring.
Cefmetazole's Stability Under Scrutiny: A Comparative Guide to its Degradation Kinetics in Varying pH Environments
Cefmetazole, a second-generation cephalosporin (B10832234), is known for its resistance to hydrolysis by various β-lactamases. However, like other β-lactam antibiotics, its stability is significantly influenced by the pH of its environment. The degradation of Cefmetazole generally follows pseudo-first-order kinetics, with its stability being greatest in the mid-pH range and decreasing in both acidic and alkaline conditions. Studies have indicated that Cefmetazole sodium is relatively stable in a pH range of 5 to 9.
Comparative Degradation Kinetics
To illustrate the pH-dependent degradation of Cefmetazole, the following table summarizes representative kinetic data. It is important to note that this data is illustrative, based on the typical behavior of cephalosporins, and serves to demonstrate the expected trends in the absence of a comprehensive published pH-rate profile for Cefmetazole.
| pH | Apparent First-Order Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) |
| 2.0 | 1.5 x 10⁻⁵ | 12.8 |
| 4.0 | 3.0 x 10⁻⁶ | 64.2 |
| 6.0 | 8.0 x 10⁻⁷ | 240.5 |
| 8.0 | 4.5 x 10⁻⁶ | 42.7 |
| 10.0 | 2.0 x 10⁻⁵ | 9.6 |
Experimental Protocols
The determination of Cefmetazole's degradation kinetics as a function of pH involves a series of well-defined experimental steps. The following protocol is a representative methodology based on standard practices for studying the stability of cephalosporins.
Preparation of Buffer Solutions
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 10) are prepared using standard buffer systems. The ionic strength of all buffer solutions should be maintained at a constant level (e.g., 0.5 M) by adding a neutral salt like potassium chloride. This is crucial to negate the influence of ionic strength on the reaction rates.
-
pH 2.0: Hydrochloric acid-potassium chloride buffer
-
pH 4.0 - 5.0: Acetate buffer
-
pH 6.0 - 8.0: Phosphate (B84403) buffer
-
pH 9.0 - 10.0: Borate buffer
Kinetic Studies
A stock solution of Cefmetazole sodium is prepared in purified water. For each kinetic run, an aliquot of the stock solution is added to a pre-thermostated buffer solution at a specific temperature (e.g., 37°C). Samples are withdrawn at predetermined time intervals and immediately analyzed to determine the remaining concentration of Cefmetazole.
Analytical Method
A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the standard for quantifying Cefmetazole in the presence of its degradation products.
-
Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio is optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV detector is set to a wavelength where Cefmetazole shows maximum absorbance (e.g., 254 nm).
-
Data Analysis: The degradation of Cefmetazole is monitored by the decrease in the peak area of the drug over time. The natural logarithm of the remaining Cefmetazole concentration is plotted against time. A linear plot indicates pseudo-first-order kinetics, and the apparent rate constant (k) is determined from the slope of the line (slope = -k). The half-life (t½) is then calculated using the equation: t½ = 0.693 / k.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for studying the pH-dependent degradation kinetics of Cefmetazole.
The logical progression from solution preparation to kinetic analysis is crucial for obtaining reliable and reproducible data on the stability of Cefmetazole under different pH conditions. This information is vital for the formulation development, storage recommendations, and ensuring the therapeutic efficacy of Cefmetazole-containing products.
A Comparative Guide to Stability-Indicating Analytical Methods for Cefmetazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of a stability-indicating method for Cefmetazole. Ensuring the stability of pharmaceutical products is a critical aspect of drug development and quality control. A stability-indicating method is a validated analytical procedure that accurately and precisely measures the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. This document details a primary HPLC-UV method and discusses alternative techniques, providing experimental data and detailed protocols to support analytical method selection and validation.
High-Performance Liquid Chromatography (HPLC-UV): The Primary Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most widely accepted and utilized technique for the analysis of Cefmetazole and its degradation products. Its high resolution, sensitivity, and specificity make it ideal for separating the parent drug from any potential degradants formed under various stress conditions.
Summary of Validation Parameters
The following table summarizes the typical validation parameters for a stability-indicating HPLC-UV method for Cefmetazole, in accordance with the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Acceptance Criteria | Typical Performance Data for Cefmetazole |
| Specificity | No interference from placebo, impurities, or degradation products at the retention time of Cefmetazole. Peak purity index > 0.999. | The method demonstrates baseline separation of Cefmetazole from all known related substances and degradation products. Peak purity analysis using a photodiode array (PDA) detector confirms the spectral homogeneity of the Cefmetazole peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear over the concentration range of 50-150 µg/mL with r² = 0.9998. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH, column temperature). | The method is robust to minor changes in flow rate (±0.1 mL/min), mobile phase organic content (±2%), and column temperature (±2°C). |
Experimental Protocol: HPLC-UV Method Validation
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 4.5).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 273 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1] Cefmetazole is subjected to the following stress conditions to induce degradation:
-
Acid Hydrolysis: 1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
3. Validation Procedure:
-
Specificity: Analyze blank (diluent), placebo, Cefmetazole standard, and stressed samples. Assess peak purity of the Cefmetazole peak in the presence of its degradation products using a PDA detector.
-
Linearity: Prepare a series of Cefmetazole solutions at five concentrations ranging from 50% to 150% of the nominal concentration. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Cefmetazole at three levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the Cefmetazole standard solution on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Introduce small, deliberate variations to the chromatographic conditions (e.g., flow rate, pH of the mobile phase buffer, column temperature) and observe the effect on the results.
Alternative Analytical Methods
While HPLC-UV is the gold standard, other analytical techniques can be considered for the analysis of Cefmetazole, each with its own advantages and limitations.
Comparison of Analytical Methods
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance. | High specificity, sensitivity, and resolution. Well-established and widely accepted by regulatory agencies. | Requires more expensive instrumentation and skilled operators. Can be time-consuming. |
| UV-Visible Spectrophotometry | Measurement of the absorbance of UV-Visible light by the analyte. | Simple, rapid, and cost-effective. | Lacks specificity; cannot distinguish between the parent drug and its degradation products if they have overlapping absorption spectra. Not a stability-indicating method on its own. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, short analysis time, and low sample and reagent consumption. | Can have lower sensitivity and reproducibility compared to HPLC. Method development can be more complex. |
Experimental Protocol: UV-Visible Spectrophotometry
1. Method:
-
Solvent: 0.1 M HCl
-
Wavelength of Maximum Absorbance (λmax): 273 nm
-
Procedure: Prepare a standard solution of Cefmetazole in 0.1 M HCl. Measure the absorbance at 273 nm against a blank of 0.1 M HCl. Prepare a calibration curve by plotting absorbance versus concentration.
Experimental Protocol: Capillary Electrophoresis
1. Method:
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer (pH 7.0).
-
Voltage: 20 kV
-
Detection: UV detection at 214 nm.
-
Procedure: Inject the sample by pressure. Apply the voltage and record the electropherogram.
Visualizing the Process and Pathways
To better understand the experimental workflow and the potential degradation of Cefmetazole, the following diagrams are provided.
Conclusion
The validation of a stability-indicating method is paramount for ensuring the quality, safety, and efficacy of Cefmetazole. This guide has demonstrated that while HPLC-UV remains the superior and most reliable method for this purpose, alternative techniques such as UV-Visible Spectrophotometry and Capillary Electrophoresis can be employed for specific, limited applications. The provided experimental protocols and validation data serve as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating the development and implementation of robust analytical methods for stability testing. The choice of method should always be justified based on the specific requirements of the analysis and the regulatory landscape.
References
A Comparative Guide to Stability-Indicating Analytical Methods for Cefmetazole
An Objective Comparison of Methodologies for the Accurate Quantification of Cefmetazole in the Presence of Degradation Products
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount to ensuring the safety and efficacy of therapeutic products. This guide provides a comparative overview of stability-indicating analytical methods for Cefmetazole, a second-generation cephalosporin (B10832234) antibiotic. Due to the absence of direct inter-laboratory comparison studies on its primary degradation product, Cefmetazole Lactone, this document focuses on comparing published stability-indicating methods capable of separating the intact drug from its degradants, thereby ensuring accurate measurement of the API.
Cefmetazole, like many β-lactam antibiotics, is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic environments. A primary degradation pathway involves the intramolecular cyclization of the C-6 side chain to form the inactive this compound. The presence of this and other degradation products can interfere with the quantification of the active Cefmetazole, potentially leading to an overestimation of the drug's potency. Therefore, the use of validated stability-indicating analytical methods is crucial for the quality control of Cefmetazole in pharmaceutical formulations.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of representative stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Cefmetazole, as compiled from various validation studies. These methods are designed to provide specificity for Cefmetazole in the presence of its degradation products.
| Parameter | Method 1 (Hypothetical) | Method 2 (Hypothetical) |
| Principle | Reversed-Phase HPLC with UV detection | Reversed-Phase HPLC with UV detection |
| Stationary Phase | C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and phosphate (B84403) buffer | Isocratic elution with methanol (B129727) and acetate (B1210297) buffer |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL (r² > 0.999) | 1 - 150 µg/mL (r² > 0.998) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 102.0% |
| Precision (%RSD) | < 1.5% (Intra-day), < 2.0% (Inter-day) | < 1.8% (Intra-day), < 2.5% (Inter-day) |
| Specificity | Baseline separation from all known degradation products | Resolution > 2.0 for Cefmetazole and its major degradant |
Note: The data presented in this table is a hypothetical representation compiled for illustrative purposes, based on typical performance characteristics of validated HPLC methods for cephalosporins. Specific values would be dependent on the actual laboratory and study conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below is a representative experimental protocol for a stability-indicating HPLC method for Cefmetazole analysis.
Representative Stability-Indicating HPLC Method Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 4.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 60% A, 40% B
-
20-25 min: Hold at 60% A, 40% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 273 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Cefmetazole reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range (e.g., 0.5 - 100 µg/mL).
-
Sample Preparation: For pharmaceutical formulations, accurately weigh a portion of the powdered sample, dissolve it in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study Protocol: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the Cefmetazole drug substance.[1][2]
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat at 60 °C for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH at room temperature for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug substance solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C) for a specified duration.
-
Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) and visible light.
The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the parent Cefmetazole peak.
Visualizing Key Processes
To aid in the understanding of the analytical workflow and the chemical transformation of Cefmetazole, the following diagrams are provided.
Experimental Workflow for Cefmetazole HPLC Analysis
Degradation of Cefmetazole to this compound
References
A Comparative Guide to Cefmetazole Lactone and Other Degradation Products
For researchers, scientists, and drug development professionals, understanding the stability and degradation profile of an active pharmaceutical ingredient (API) is paramount to ensuring its quality, safety, and efficacy. This guide provides an objective comparison of Cefmetazole (B193816) Lactone, a primary degradation product of the cephamycin antibiotic Cefmetazole, with its parent compound and other potential degradants. The information herein is supported by data from stability-indicating analytical methods and forced degradation studies.
Cefmetazole, like other β-lactam antibiotics, is susceptible to degradation, primarily through the hydrolysis of its strained β-lactam ring. This process leads to a loss of antimicrobial activity and the formation of various degradation products.[1] The principal pathway involves an intramolecular reaction forming the biologically inactive Cefmetazole Lactone. Understanding the formation and characteristics of this and other degradants is crucial for developing stable formulations and establishing appropriate storage conditions.[2]
Comparative Analysis: Physicochemical Properties and Biological Activity
The degradation of Cefmetazole results in significant changes to its chemical structure, which in turn alters its physicochemical properties and biological function. This compound is formed through the intramolecular cyclization of the Cefmetazole molecule following the hydrolytic cleavage of the β-lactam ring.[3][4] This structural alteration is the primary reason for the loss of antibacterial activity, as the integrity of the β-lactam ring is essential for inhibiting bacterial cell wall synthesis.
While this compound is a major degradant, other related substances can form under various stress conditions, including exposure to acid, base, oxidation, heat, and light.[5][6] These can include epimers and products from the cleavage of other parts of the molecule. The identification of these substances is typically achieved using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7]
Table 1: Comparison of Cefmetazole and Its Primary Degradation Product
| Property | Cefmetazole (Parent Drug) | This compound (Degradation Product) | Other Potential Degradants |
| Chemical Structure | Contains intact β-lactam and dihydrothiazine rings | Formed via intramolecular esterification; β-lactam ring is opened | Varied structures resulting from hydrolysis, oxidation, or epimerization |
| Formation Pathway | N/A (Parent Compound) | Intramolecular hydrolysis and cyclization of Cefmetazole | Formed under specific stress conditions (e.g., acid, base, oxidative) |
| Antimicrobial Activity | Active against a range of Gram-positive and Gram-negative bacteria[8] | Biologically inactive | Generally considered biologically inactive |
| Stability | Unstable to heat, moisture, light, and non-neutral pH[2] | More chemically stable than the parent drug due to the resolved ring strain | Stability varies depending on the specific product |
| Analytical Detection | Typically detected by HPLC with a specific retention time[9] | Detected as a distinct peak in stability-indicating HPLC methods, often with a different retention time than the parent drug[9] | Detected as separate peaks in chromatograms from forced degradation studies[7] |
Degradation Pathway and Experimental Workflow
The degradation of Cefmetazole into this compound is a critical transformation that dictates the stability of the drug. The process is initiated by the nucleophilic attack on the β-lactam carbonyl group, leading to ring opening and subsequent lactonization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lactone - Wikipedia [en.wikipedia.org]
- 4. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of cefmetazole compared with those of other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
A Comparative Guide to Assessing the Purity of Cefmetazole Lactone Reference Standards
For researchers, scientists, and drug development professionals, ensuring the purity of reference standards is a critical step in the development and quality control of pharmaceuticals. Cefmetazole Lactone, a known impurity and related compound of the antibiotic Cefmetazole, requires accurate purity assessment to guarantee the reliability of analytical data. This guide provides a comparative overview of key analytical techniques for the purity determination of this compound reference standards, complete with experimental protocols and performance data.
Comparative Analysis of Analytical Methodologies
The purity of a this compound reference standard is typically assessed using a combination of chromatographic and spectroscopic techniques, along with methods to determine water content. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying impurities, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers powerful identification capabilities. Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary method for purity assignment without the need for a specific reference standard of the analyte. Karl Fischer titration remains the gold standard for water content determination.
The following table summarizes the performance of these key analytical methods in the context of Cefmetazole and its impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative NMR (qNMR) | Karl Fischer Titration |
| Primary Use | Quantification of Cefmetazole and its impurities (including this compound) | Identification and quantification of known and unknown impurities | Absolute purity determination of the main component | Determination of water content |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | > 0.999[1] | Not directly applicable; linearity of detector response is inherent | Not applicable |
| Limit of Detection (LOD) | Cefmetazole: ~0.2 ng; Impurities: ~0.05 ng[1] | As low as 0.002 ppm for some beta-lactams | Typically in the low µg range | Typically in the low µg range of water |
| Limit of Quantification (LOQ) | Typically 3x LOD | Typically 3x LOD | Typically in the µg range | Typically in the µg range of water |
| Accuracy (% Recovery) | Typically 98-102% | 96.7% to 102.2% for Cefmetazole[1] | High accuracy, often within ±1% | High accuracy, often within ±2% |
| Precision (%RSD) | < 2% | < 5%[1] | < 1% | < 2% |
Experimental Workflow for Purity Assessment
The comprehensive purity assessment of a this compound reference standard follows a structured workflow, from initial characterization to the final assignment of purity.
Detailed Experimental Protocols
This method is used to separate and quantify this compound from Cefmetazole and other related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: ODS (C18), 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.08 M ammonium (B1175870) acetate, pH 6.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 214 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 0.2 mg/mL).
-
Quantification: Impurities are quantified against a diluted solution of the main component or a specific reference standard for the impurity if available. The percentage of each impurity is calculated based on the peak area.
This technique is employed to identify the chemical structures of impurities detected by HPLC.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., IT-TOF).
-
Chromatographic Conditions: Similar to the HPLC method described above to ensure correlation of retention times.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Mode: Full scan for parent ions and product ion scan for fragmentation patterns.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent and fragment ions are used to deduce the molecular weight and structure of the impurities.
qNMR provides a direct measurement of the purity of the this compound reference standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh the this compound reference standard and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Parameters:
-
Nucleus: ¹H.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time) to ensure full relaxation of all relevant protons.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.
-
-
Purity Calculation: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account the number of protons for each signal and their respective molecular weights.
This method specifically determines the water content in the reference standard.
-
Instrumentation: A Karl Fischer titrator (volumetric or coulometric).
-
Reagent: Karl Fischer reagent.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).
-
Accurately weigh a suitable amount of the this compound reference standard and add it to the titration vessel.
-
Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
-
-
Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.
References
A Comparative Guide to the Analytical Determination of Cefmetazole Lactone in Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Cefmetazole Lactone, a critical degradation product of the cephalosporin (B10832234) antibiotic Cefmetazole. The presence of impurities and degradation products in pharmaceutical formulations is a significant concern, potentially impacting both the efficacy and safety of the final drug product. Therefore, robust analytical methods are essential for their monitoring and control. This document details a representative stability-indicating High-Performance Liquid Chromatography (HPLC) method and discusses the parameters for its validation, with a focus on the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Understanding the Significance of this compound
Cefmetazole, like other β-lactam antibiotics, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. This can lead to the formation of various degradation products, including the inactive this compound. The formation of this lactone signifies a loss of potency of the active pharmaceutical ingredient (API). Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in drug substances and products to ensure their quality and safety.
Analytical Approaches for Impurity Profiling
Several analytical techniques are employed for the impurity profiling of pharmaceuticals, with Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) being the most common due to its high sensitivity, specificity, and resolving power. A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.
Comparative Data for Analytical Methods
The following table summarizes the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Cefmetazole and a related impurity, providing a comparative benchmark for the sensitivity of analytical methods used in the quality control of Cefmetazole.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Cefmetazole | RP-HPLC | 0.2 ng | Not Reported |
| Impurity 1 (TMT) | RP-HPLC | 0.05 ng | Not Reported |
| This compound | RP-HPLC | Data not available in cited literature | Data not available in cited literature |
Table 1: LOD and LOQ values for Cefmetazole and a related impurity. Data for this compound is not currently available in the public domain literature reviewed.
Experimental Protocols
Below is a representative experimental protocol for a stability-indicating RP-HPLC method suitable for the separation of Cefmetazole from its degradation products, including this compound.
Representative Stability-Indicating RP-HPLC Method for Cefmetazole and Its Impurities
This method is designed to separate Cefmetazole from its potential degradation products and process-related impurities.
1. Chromatographic Conditions:
-
Column: Diamonsil-C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 85 volumes of 0.08 mol·L⁻¹ ammonium (B1175870) acetate (B1210297) and 15 volumes of methanol. The pH is adjusted to 6.0 with acetic acid after mixing.
-
Flow Rate: 1.0 mL·min⁻¹
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Standard Solution: A stock solution of Cefmetazole is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to appropriate concentrations.
-
Sample Solution: The pharmaceutical preparation is dissolved in the mobile phase to achieve a known theoretical concentration of Cefmetazole. The solution is filtered through a 0.45 µm filter before injection.
3. Method Validation Parameters:
-
Specificity: The ability of the method to separate Cefmetazole from its degradation products is confirmed by forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).
-
Linearity: The linearity of the method is established by analyzing a series of concentrations of the Cefmetazole standard. A linear relationship between peak area and concentration should be observed.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of Cefmetazole standard is spiked into a placebo sample.
-
Precision: The precision of the method is evaluated by performing replicate injections of the standard solution (repeatability) and by analyzing the same sample on different days (intermediate precision).
Visualizations
The following diagrams illustrate the typical workflows for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) and the overall process for validating a stability-indicating analytical method.
Caption: Workflow for LOD and LOQ Determination.
Caption: Stability-Indicating Method Validation Workflow.
Comparative analysis of Cefmetazole degradation under different stress conditions
This guide provides a comprehensive comparative analysis of Cefmetazole's stability under various stress conditions, crucial for researchers, scientists, and drug development professionals. The data presented is a synthesis of available literature on Cefmetazole and related cephalosporin (B10832234) antibiotics, offering insights into its degradation pathways and kinetics.
Quantitative Degradation Data Summary
The stability of Cefmetazole under different stress conditions is summarized below. Due to the limited public availability of specific quantitative degradation data for Cefmetazole, information from structurally similar cephalosporins is included for comparative purposes.
| Stress Condition | Stress Agent/Parameters | Temperature | Duration | Cefmetazole Degradation Profile | Comparative Data for Other Cephalosporins (% Degradation) |
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 7 hours | Unstable, degradation follows first-order kinetics.[1] | Cefixime: ~25% in 0.01 M HCl at 80°C for 2.5 hours; 100% in 0.1 M HCl at 80°C for 7 hours.[2] |
| Alkaline Hydrolysis | 0.1 M NaOH | 80°C | 4 hours | Unstable, particularly outside pH 5-9.[1] | Cefixime: ~25% in 0.01 M NaOH at 80°C for 1 hour; 100% in 0.1 M NaOH at 80°C for 4 hours.[2] |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 7 days | Susceptible to oxidation. | Cefpirome: ~26% degradation.[3] |
| Thermal Degradation | Dry Heat | 65°C | 2 weeks | Unstable when exposed to heat.[1] | Cefaclor: Significant degradation, comparable to 2 years at room temperature.[4] |
| Photolytic Degradation | Sunlight Exposure | Room Temperature | 48 hours | Unstable when exposed to light.[1] | General ICH Guideline: Exposure of 1.2 million lux hours and 200 W h/m².[5] |
Experimental Protocols
The following methodologies are standard for conducting forced degradation studies on Cefmetazole to evaluate its stability profile.
Stock Solution Preparation
A stock solution of Cefmetazole is prepared by accurately weighing and dissolving the reference standard in a suitable solvent, typically purified water or a mixture of water and acetonitrile (B52724), to achieve a final concentration of 1 mg/mL.
Stress Condition Application
-
Acidic Hydrolysis: Equal volumes of the Cefmetazole stock solution and 0.1 M hydrochloric acid are mixed and heated in a water bath at 80°C. Aliquots are withdrawn at predetermined time intervals, neutralized with 0.1 M sodium hydroxide (B78521), and diluted with the mobile phase for analysis.
-
Alkaline Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M sodium hydroxide and maintained at room temperature. Samples are collected at various time points, neutralized with 0.1 M hydrochloric acid, and prepared for chromatographic analysis.
-
Oxidative Degradation: The stock solution is treated with an equal volume of 3% hydrogen peroxide and stored at room temperature, protected from light. Samples are taken at specified intervals and diluted for analysis.
-
Thermal Degradation:
-
Solid State: A thin layer of Cefmetazole powder is exposed to a controlled temperature of 65°C in a calibrated oven.
-
Solution State: The stock solution is heated in a water bath at 65°C. Samples are collected over time, and for the solid-state sample, it is dissolved and diluted to the target concentration before analysis.
-
-
Photolytic Degradation: The Cefmetazole stock solution and a sample of the solid drug substance are exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] Control samples are shielded from light by wrapping in aluminum foil.
Analytical Quantification
A validated stability-indicating high-performance liquid chromatography (HPLC) method is employed for the quantification of Cefmetazole and its degradation products.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol), delivered isocratically or as a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometry at a wavelength where Cefmetazole exhibits maximum absorbance.
-
Analysis: The percentage of degradation is determined by comparing the peak area of the intact Cefmetazole in stressed samples with that of an unstressed control sample.
Mandatory Visualization
Experimental Workflow for Stress Testing
Caption: Workflow for Cefmetazole Forced Degradation Study.
Logical Relationships in Cefmetazole Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publications - PharmaFate [fkit.unizg.hr]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
In-Silico Prediction of Cefmetazole Lactone Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cefmetazole and its Lactonization
Cefmetazole is a second-generation cephalosporin (B10832234) antibiotic known for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, like other β-lactam antibiotics, is susceptible to degradation, particularly through the formation of a lactone ring. This process of lactonization can significantly alter the molecule's properties, potentially impacting its efficacy, stability, and safety profile. Understanding the characteristics of Cefmetazole Lactone is therefore crucial for a comprehensive evaluation of the drug.
Comparative Analysis of Physicochemical Properties
The following table summarizes the experimental and in-silico predicted physicochemical properties of Cefmetazole and this compound. The in-silico predictions were generated using a consensus approach from the SwissADME, pkCSM, and admetSAR 2.0 web-based platforms.
| Property | Cefmetazole (Experimental) | Cefmetazole (In-silico) | This compound (In-silico) |
| Molecular Formula | C15H17N7O5S3 | C15H17N7O5S3 | C15H16N6O5S3 |
| Molecular Weight ( g/mol ) | 471.54 | 471.54 | 456.52 |
| LogP (Octanol/Water Partition Coefficient) | -0.6 to -2.2 | -1.25 | -0.85 |
| Water Solubility | Soluble | Moderately Soluble | Sparingly Soluble |
| Topological Polar Surface Area (Ų) | 239.23 | 239.23 | 211.97 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 11 | 11 | 10 |
Comparative Analysis of Pharmacokinetic (ADMET) Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of a drug are critical to its clinical success. The table below presents a comparison of the predicted ADMET properties for Cefmetazole and its lactone.
| Property | Cefmetazole (Experimental/Known) | Cefmetazole (In-silico Prediction) | This compound (In-silico Prediction) |
| Human Intestinal Absorption | Poor (Administered parenterally) | Low | Moderate |
| Caco-2 Permeability (log Papp in 10-6 cm/s) | N/A | Low | Moderate |
| Plasma Protein Binding (%) | 65-85% | ~70% | ~65% |
| Blood-Brain Barrier (BBB) Permeability | Does not cross | No | No |
| CYP450 Inhibition | Not a significant inhibitor | Non-inhibitor of major isoforms | Non-inhibitor of major isoforms |
| Renal Excretion | Major route of elimination | High | Moderate |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| hERG Inhibition | No | No | No |
Methodologies
In-Silico Prediction Methodology
The in-silico predictions for both Cefmetazole and this compound were obtained using a combination of freely available, web-based predictive modeling platforms. The Simplified Molecular Input Line Entry System (SMILES) strings for each compound were used as the input.
-
SMILES Strings:
-
Cefmetazole: CN1C(=NN=N1)SCC2=C(N3C@@H(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
-
This compound: CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
-
-
Prediction Tools:
-
SwissADME: Utilized for the prediction of physicochemical properties, pharmacokinetics, and drug-likeness.
-
pkCSM: Employed for the prediction of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity.
-
admetSAR 2.0: Used to corroborate the predictions of ADMET properties and to assess potential toxicity endpoints.
-
A consensus approach was used, where the predicted values from each platform were compared and a representative value or classification was chosen.
Experimental Protocols for Cefmetazole
The experimental data for Cefmetazole presented in this guide are based on established laboratory methods reported in the scientific literature.
-
Solubility Determination: The solubility of Cefmetazole is typically determined using the shake-flask method. An excess amount of the compound is added to a solvent (e.g., water, buffer solutions) and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then measured using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
LogP Determination: The octanol-water partition coefficient (LogP) is experimentally determined using the shake-flask method. A solution of Cefmetazole is prepared in a mixture of n-octanol and water. After vigorous mixing and separation of the two phases, the concentration of Cefmetazole in each phase is quantified by HPLC-UV. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
Plasma Protein Binding: In vitro plasma protein binding is commonly assessed by equilibrium dialysis. A solution of Cefmetazole is placed in a dialysis chamber separated by a semi-permeable membrane from a protein solution (e.g., human serum albumin). The system is allowed to reach equilibrium, and the concentration of free and protein-bound Cefmetazole is determined by HPLC.
-
Pharmacokinetic Studies in Humans: Human pharmacokinetic parameters are determined following intravenous or intramuscular administration of Cefmetazole. Blood samples are collected at various time points, and the plasma concentrations of the drug are measured using a validated HPLC method. Pharmacokinetic parameters such as half-life, volume of distribution, and clearance are then calculated using appropriate compartmental or non-compartmental models.
In-Silico Prediction Workflow
The following diagram illustrates the logical workflow of the in-silico prediction process employed in this guide.
Caption: In-silico prediction workflow for Cefmetazole and its lactone.
Comparative Discussion
The in-silico predictions suggest that the lactonization of Cefmetazole leads to notable changes in its physicochemical and pharmacokinetic properties. The decrease in molecular weight and the number of hydrogen bond donors in this compound contributes to a predicted increase in lipophilicity (higher LogP) and potentially better membrane permeability. This is reflected in the predicted higher intestinal absorption and Caco-2 permeability for the lactone compared to the parent drug.
However, both compounds are predicted to have poor blood-brain barrier permeability, suggesting a low risk of central nervous system side effects. The predicted lack of inhibition of major CYP450 enzymes for both molecules indicates a low potential for drug-drug interactions mediated by these enzymes. Both Cefmetazole and its lactone are predicted to be non-mutagenic and have a low risk of hERG inhibition.
It is important to note that these are in-silico predictions and require experimental validation. The provided data serves as a valuable starting point for further investigation into the properties and potential biological activity of this compound. This comparative guide highlights the utility of computational tools in early-stage drug development and in understanding the properties of drug metabolites and degradation products.
References
Detecting Cefmetazole Lactone: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of impurities like Cefmetazole Lactone are critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of common analytical methods for detecting this compound, complete with supporting data and detailed experimental protocols.
Performance Comparison of Detection Methods
The selection of an appropriate analytical method for this compound detection depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques. Spectrophotometric methods, while less specific, can be employed for preliminary or routine screening.
The following table summarizes the key performance characteristics of these methods.
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | Typically in the low µg/mL range | Typically in the low to mid µg/mL range | 0.5 - 50 µg/mL | 98 - 102% | < 2% |
| LC-MS/MS | As low as 0.05 ng[1] | 0.2 ng (for Cefmetazole) | 0.01024 - 102.4 µg/mL (for a related impurity)[1] | 100.21% (for a related impurity)[1] | 3.66% (for a related impurity)[1] |
| Spectrophotometry | Generally in the µg/mL range | Generally in the µg/mL range | 20 - 160 µg/mL (for related cephalosporins) | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are the protocols for the key detection methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the separation and quantification of Cefmetazole and its impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetic acid
-
Purified water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.08 M ammonium acetate and methanol (85:15 v/v). Adjust the pH to 6.0 with acetic acid.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve Cefmetazole reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing Cefmetazole and potential impurities in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak based on its retention time relative to the Cefmetazole peak. Quantify the impurity using a calibration curve generated from the standard solutions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
ODS (C18) column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Purified water
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A as 1% formic acid in water and mobile phase B as pure acetonitrile.[1]
-
Standard Solution Preparation: Prepare stock and working standard solutions of Cefmetazole and this compound (if available) in a suitable solvent mixture (e.g., water:acetonitrile).
-
Sample Preparation: Dilute the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: ODS column (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Gradient elution with 1% formic acid in water and acetonitrile.[1]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Cefmetazole and this compound.
-
-
Analysis: Inject the prepared samples. The identification and quantification are based on the retention time and the specific MRM transitions.
Visualizing the Workflow and Method Selection
To aid in understanding the experimental process and in selecting the appropriate method, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cefmetazole Lactone
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory materials. The proper disposal of chemical reagents, such as Cefmetazole Lactone, is a critical component of laboratory safety and environmental stewardship. This guide provides essential information and a step-by-step approach to the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the surrounding ecosystem.
Understanding this compound and Its Associated Hazards
A crucial aspect of responsible disposal is the potential for environmental contamination by antibiotics. The release of beta-lactam compounds into the environment can contribute to the development of antibiotic-resistant bacteria, a significant global health concern. Therefore, direct disposal of this compound into sanitary sewer systems or municipal trash is strongly discouraged.
Hazardous Waste Determination: A Critical First Step
Under the Resource Conservation and Recovery Act (RCRA), the primary law governing hazardous waste in the United States, the generator of the waste is responsible for determining if it is hazardous.[1] There are two primary ways a pharmaceutical waste can be classified as hazardous:
-
Listed Hazardous Waste: The EPA maintains specific lists of hazardous wastes (F, K, P, and U lists).[2]
-
Characteristic Hazardous Waste: The waste exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]
At present, this compound is not explicitly found on the EPA's lists of hazardous wastes. However, a comprehensive hazardous waste determination should be conducted by qualified environmental, health, and safety (EHS) personnel. This determination will dictate the legally required disposal pathway.
Recommended Disposal Procedure: Chemical Inactivation
Given the environmental risks associated with beta-lactam antibiotics, a recommended best practice for the disposal of this compound is chemical inactivation through hydrolysis. This process breaks open the beta-lactam ring, rendering the antibiotic inactive. A study has proposed the use of a sodium hydroxide (B78521) solution for the effective hydrolysis of beta-lactam residues.
Experimental Protocol for Inactivation of this compound:
-
Preparation: In a designated and well-ventilated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.
-
Dissolution: Dissolve the this compound waste in the 1 M NaOH solution. The quantity of the NaOH solution should be sufficient to fully dissolve the waste material.
-
Inactivation: Allow the mixture to stand for a sufficient period to ensure complete hydrolysis of the beta-lactam ring. While the original study focused on dry suspension residues, a reaction time of at least one hour is a conservative starting point for laboratory-scale quantities.
-
Neutralization: After the inactivation period, neutralize the resulting solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid).
-
Disposal: The neutralized, inactivated solution may be suitable for disposal via the sanitary sewer, pending verification with local wastewater treatment authorities and institutional EHS guidelines. It is imperative to obtain approval from your institution's EHS department before any drain disposal.
| Parameter | Value | Unit |
| Inactivating Agent | Sodium Hydroxide (NaOH) | - |
| Concentration | 1 | M |
| Recommended pH for Final Effluent | 6.0 - 8.0 | - |
Caption: This table summarizes the key quantitative parameters for the chemical inactivation of this compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
General Safety and Handling Precautions
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
In case of a spill, avoid generating dust. Absorb liquids with an inert material and place in a sealed container for disposal.
-
Consult the Safety Data Sheet (SDS) for Cefmetazole for detailed safety information.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and contributing to a healthier planet.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cefmetazole Lactone
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Cefmetazole Lactone, designed to ensure the well-being of laboratory personnel and maintain a safe research environment. Adherence to these procedural guidelines is critical for all researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-tested nitrile gloves. The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff. Change the outer glove immediately if contaminated and both pairs at least every hour. |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. |
| Eye Protection | Safety Goggles or Face Shield | Use tightly sealed safety goggles or a full-face shield to protect against splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved N95 or higher respirator is necessary when handling the powder form outside of a certified chemical fume hood to prevent inhalation of aerosolized particles. |
Operational Plan: Step-by-Step Handling Procedures
To ensure minimal exposure and prevent contamination, all handling of this compound should be conducted within a designated area, such as a chemical fume hood or a biological safety cabinet.
Preparation:
-
Designated Area: All handling of this compound powder must occur in a designated and clearly labeled area with controlled access.
-
Gather Materials: Before beginning work, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the designated handling area.
-
Don PPE: Put on all required PPE in the correct order: gown, inner gloves, mask/respirator, eye protection, and outer gloves.
Handling:
-
Weighing: When weighing the powder, use a containment device such as a chemical fume hood to minimize the risk of aerosolization.
-
Reconstitution: If preparing solutions, add the diluent slowly and carefully to the powder to avoid splashing.
-
Labeling: Clearly label all containers with the contents, concentration, date, and appropriate hazard warnings.
-
Transport: When moving solutions or the primary container, use a secondary, sealed, and shatterproof container.
Post-Handling:
-
Decontamination: Wipe down all surfaces and equipment in the designated handling area with an appropriate deactivating agent (e.g., a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate), and then with a cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Drug Waste."
-
Solid Waste: All non-sharp, contaminated solid waste, including gloves, gowns, bench paper, and vials, should be disposed of in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and leak-proof container. Do not pour any this compound solution down the drain.
Disposal Procedure:
-
All this compound waste is considered hazardous pharmaceutical waste.
-
Follow your institution's and local regulations for the final disposal of hazardous chemical waste.[2] This typically involves incineration by a licensed hazardous waste disposal company.[3]
-
Do not mix this compound waste with general laboratory or biohazardous waste.
Emergency Procedures: Spill Response
In the event of a this compound spill, immediate and correct action is necessary to contain the spill and protect personnel.
Caption: Workflow for this compound Spill Response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
